molecular formula C12H13NO3 B051325 (2-Benzylacryloyl)glycine CAS No. 76932-18-8

(2-Benzylacryloyl)glycine

Cat. No.: B051325
CAS No.: 76932-18-8
M. Wt: 219.24 g/mol
InChI Key: FSCZNKNUJVBMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Benzylacryloyl)glycine (CAS 76932-18-8) is a high-purity synthetic compound with a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol. This reagent is of significant interest in dermatological and biochemical research, primarily for investigating anti-inflammatory and skin-soothing mechanisms. Its structure allows for good skin compatibility, making it a stable candidate for in vitro studies involving reactive skin models. Research indicates its potential to reduce redness and irritation, positioning it as a valuable compound for studying post-procedure recovery and calming biological pathways. Furthermore, preliminary explorations suggest this compound may play a role in inhibiting melanin transfer, contributing to its research value in the study of hyperpigmentation and brightening agents. It is often incorporated into studies aiming to understand cellular responses in after-sun and sensitive skin models. To ensure the integrity of your research, this product is supplied with detailed documentation and is handled per strict storage protocols (2-8°C, sealed, dry). This product is For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-benzylprop-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(12(16)13-8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCZNKNUJVBMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Benzylacryloyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of (2-Benzylacryloyl)glycine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a detailed narrative explaining the causality behind experimental choices. The synthesis is presented as a multi-step process, beginning with the robust preparation of the key intermediate, 2-benzylacrylic acid, followed by a well-established peptide coupling to glycine ethyl ester, and culminating in the final hydrolysis to yield the target molecule. Each stage is supported by mechanistic insights, practical considerations for reaction optimization, and detailed characterization data to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound (CAS No. 76932-18-8) is a molecule of interest in medicinal chemistry, notably identified as an impurity in the synthesis of Alvimopan, a peripherally acting μ-opioid receptor antagonist.[1][2] Its structure, featuring an α,β-unsaturated amide linked to a glycine moiety, presents a unique synthetic challenge requiring a strategic approach to control reactivity and maximize yield.

This guide outlines a logical and efficient two-part synthetic strategy:

  • Part I: Synthesis of 2-Benzylacrylic Acid. This crucial intermediate is prepared via a condensation reaction between benzylmalonic acid and paraformaldehyde. This method is chosen for its directness and high yield, avoiding the complexities of multi-step alternatives such as the Baylis-Hillman reaction followed by dehydroxylation.

  • Part II: Amide Coupling and Final Product Formation. 2-Benzylacrylic acid is coupled with glycine ethyl ester using a standard and reliable peptide coupling method mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The use of glycine ethyl ester enhances solubility and protects the carboxyl group of glycine during the coupling reaction. A final saponification step yields the desired this compound.

This comprehensive approach ensures a clear and reproducible pathway to the target compound, grounded in established organic chemistry principles.

Synthesis of 2-Benzylacrylic Acid

The synthesis of 2-benzylacrylic acid is the foundational stage of this protocol. The selected method leverages the reactivity of benzylmalonic acid in a condensation reaction, providing a high-yield and direct route to the desired α,β-unsaturated carboxylic acid.

Reaction Mechanism and Rationale

The reaction proceeds through a Knoevenagel-type condensation followed by decarboxylation. Diethylamine acts as a base to generate a carbanion from benzylmalonic acid, which then attacks the electrophilic carbon of formaldehyde (from paraformaldehyde). The resulting intermediate readily undergoes decarboxylation upon heating and subsequent acidification to yield 2-benzylacrylic acid. This one-pot procedure is efficient and atom-economical.

Experimental Protocol: Synthesis of 2-Benzylacrylic Acid
  • Reagents and Materials:

    • Benzylmalonic acid

    • Paraformaldehyde

    • Diethylamine

    • Ethyl acetate

    • Concentrated Hydrochloric Acid (HCl)

    • Brine (saturated NaCl solution)

    • Sodium sulfate (anhydrous)

    • Standard laboratory glassware

    • Ice bath

    • Reflux condenser

  • Step-by-Step Procedure: [3]

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzylmalonic acid (1.0 eq) and ethyl acetate.

    • Cool the mixture in an ice bath to 0°C.

    • Add paraformaldehyde (1.6 eq) to the cooled solution.

    • Slowly add diethylamine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 20°C.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 90 minutes.

    • Cool the reaction mixture again in an ice bath.

    • Carefully add water, followed by the dropwise addition of concentrated HCl, maintaining the temperature below 10°C.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-benzylacrylic acid as a white solid.

Characterization and Data
PropertyValueReference
Chemical Formula C₁₀H₁₀O₂[4]
Molecular Weight 162.19 g/mol [5]
Appearance White to off-white solid[6]
Melting Point 68-72 °C[6]
CAS Number 5669-19-2[4]

Synthesis of this compound

The final stage of the synthesis involves the formation of an amide bond between 2-benzylacrylic acid and glycine. A two-step process involving the coupling with glycine ethyl ester followed by ester hydrolysis is employed for optimal results.

Rationale for EDC/NHS Coupling and Ester Protection

Directly coupling a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. Carbodiimide coupling agents, such as EDC, are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[7]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[8]

  • NHS (N-hydroxysuccinimide): The O-acylisourea intermediate is unstable in aqueous media and can hydrolyze back to the carboxylic acid. NHS is added to trap this intermediate, forming a more stable, amine-reactive NHS ester. This two-step activation significantly improves coupling efficiency.[9][10]

The use of glycine ethyl ester hydrochloride serves a dual purpose: the ethyl ester protects the carboxylic acid group of glycine from participating in the reaction, and the hydrochloride salt improves its solubility and stability.[11]

Overall Synthetic Workflow

The workflow for the final product synthesis can be visualized as a three-stage process: deprotection of the glycine ethyl ester, amide coupling, and final ester hydrolysis.

G cluster_0 Part I: Intermediate Synthesis cluster_1 Part II: Amide Coupling & Final Product Benzylmalonic Acid Benzylmalonic Acid 2-Benzylacrylic Acid 2-Benzylacrylic Acid Benzylmalonic Acid->2-Benzylacrylic Acid Diethylamine, Reflux Paraformaldehyde Paraformaldehyde Paraformaldehyde->2-Benzylacrylic Acid Activated Ester Activated Ester 2-Benzylacrylic Acid->Activated Ester EDC, NHS Glycine Ethyl Ester HCl Glycine Ethyl Ester HCl Free Glycine Ethyl Ester Free Glycine Ethyl Ester Glycine Ethyl Ester HCl->Free Glycine Ethyl Ester Base (e.g., Et3N) Coupled Product Coupled Product Free Glycine Ethyl Ester->Coupled Product Activated Ester->Coupled Product Amide Bond Formation Final Product Final Product Coupled Product->Final Product Hydrolysis (e.g., LiOH)

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: Amide Coupling and Hydrolysis
  • Reagents and Materials:

    • 2-Benzylacrylic acid

    • Glycine ethyl ester hydrochloride

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • N-hydroxysuccinimide (NHS)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Step-by-Step Procedure:

    Part A: Amide Coupling

    • In a round-bottom flask, dissolve 2-benzylacrylic acid (1.0 eq), NHS (1.2 eq), and glycine ethyl ester hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the mixture to 0°C in an ice bath.

    • Add triethylamine (2.5 eq) dropwise to the stirred solution.

    • In a separate container, dissolve EDC·HCl (1.5 eq) in a minimal amount of anhydrous DCM.

    • Add the EDC solution dropwise to the reaction mixture at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-benzylacryloyl)glycine ethyl ester. Purify by column chromatography if necessary.

    Part B: Ester Hydrolysis

    • Dissolve the crude or purified N-(2-benzylacryloyl)glycine ethyl ester in a mixture of THF and water.

    • Cool the solution to 0°C.

    • Add an aqueous solution of LiOH (1.5 eq) dropwise.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Characterization of this compound
PropertyValueReference
Chemical Formula C₁₂H₁₃NO₃[12]
Molecular Weight 219.24 g/mol [12]
CAS Number 76932-18-8[1]
Appearance Solid (expected)
Spectroscopic Data Characterization data is available from commercial suppliers upon request.[2]

Safety and Handling Precautions

  • 2-Benzylacrylic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood.

  • EDC·HCl: Is a hazardous substance. Avoid inhalation and contact with skin and eyes. It is moisture-sensitive.[13]

  • NHS: May cause skin and eye irritation. Handle with care.

  • Glycine ethyl ester hydrochloride: Causes serious eye damage.[14][15] Wear appropriate eye protection.

  • Diethylamine and Triethylamine: Flammable and corrosive liquids. Handle in a fume hood.

  • Acids and Bases: Concentrated HCl, LiOH, and NaOH are corrosive. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and well-reasoned pathway for the preparation of this compound. By selecting a direct route for the synthesis of the key 2-benzylacrylic acid intermediate and employing a robust EDC/NHS-mediated amide coupling strategy, this method is optimized for both efficiency and reproducibility. The inclusion of mechanistic rationale, detailed procedural steps, and safety information is intended to empower researchers to successfully synthesize and further investigate this compound in their drug discovery and development endeavors.

References

  • Alvimopan Impurity 14 | 76932-18-8. SynZeal. Available at: [Link]

  • Alvimopan Impurity 14 | CAS 76932-18-8. Veeprho. Available at: [Link]

  • Alvimopan Impurity 14 | CAS No: 76932-18-8. Aquigen Bio Sciences. Available at: [Link]

  • Current time information in Reagan County, US. Google.
  • Dos and Donts. Petrochemistry.eu. Available at: [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. Available at: [Link]

  • High-resolution solid-state 2H NMR spectroscopy of polymorphs of glycine. PubMed. Available at: [Link]

  • Instruction Manual. Bio-Rad. Available at: [Link]

  • KR101247137B1 - Process for the preparation of N-[O-(P-Pivaloyloxybenzenesulfonylamino)-benzoyl]glycin and for the formulation of the lyophilization containing its mononatrium saltㆍ4 hydrate. Google Patents.
  • MSDS - Alvimopan Impurity 14. KM Pharma Solution Private Limited. Available at: [Link]

  • N-Acryloyl glycinamide. PMC - NIH. Available at: [Link]

  • Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. PubMed. Available at: [Link]

  • Preparation of glycine ethyl ester hydrochloride. PrepChem.com. Available at: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

  • Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journals. Available at: [Link]

  • United States Patent (19). Googleapis.com. Available at: [Link]

  • United States Patent (19). Googleapis.com. Available at: [Link]

  • US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation. Google Patents.
  • Acryloylglycine | C5H7NO3 | CID 100321. PubChem - NIH. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride. Google Patents.
  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • EP1918276A1 - Production method of optically active 2- [ (N-Benzylprolyl) Amino ] Benzophenone compound. Google Patents.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. Available at: [Link]

  • Multiresponsive Poly( N -Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics. ResearchGate. Available at: [Link]

Sources

Novel Synthesis Methods for (2-Benzylacryloyl)glycine: A Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

(2-Benzylacryloyl)glycine belongs to the class of N-acyl-α,β-dehydroamino acids (dhAAs), a group of non-canonical amino acids that serve as versatile intermediates in organic synthesis and are constituents of numerous natural products.[1] Their unique chemical reactivity makes them valuable precursors for synthesizing complex chiral amino acids and peptide analogues for drug discovery.[2] This guide provides a comprehensive overview of synthetic strategies for this compound, transitioning from the classical Erlenmeyer-Plöchl reaction to more novel, efficient, and greener methodologies. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Introduction: The Significance of this compound

N-acyl-α,β-dehydroamino acids are characterized by a carbon-carbon double bond between their α and β positions. This unsaturation imparts unique conformational constraints and serves as a reactive handle for a variety of chemical transformations, including asymmetric hydrogenation, conjugate additions, and cycloadditions.[1][3] this compound, a dehydro-phenylalanine (ΔPhe) derivative, is a key building block for introducing this motif into peptide backbones, which can enhance proteolytic stability and modulate biological activity.[4][5] The development of efficient and scalable synthetic routes to this compound is therefore of considerable interest to the pharmaceutical and biotechnology industries.

Foundational Approach: The Erlenmeyer-Plöchl Reaction

The Erlenmeyer-Plöchl synthesis, first reported in the late 19th century, is the classical method for preparing α,β-unsaturated N-acylamino acids.[6][7] The synthesis proceeds via an azlactone (or oxazolone) intermediate.

Mechanism: The reaction begins with the intramolecular condensation of an N-acyl glycine, such as hippuric acid (N-benzoylglycine), in the presence of acetic anhydride to form a 5-oxazolone intermediate.[7] This azlactone possesses acidic protons at the C4 position, which can be removed by a mild base (like sodium acetate) to form an enolate. This enolate then acts as a nucleophile, attacking an aldehyde (in this case, benzaldehyde) in an aldol-type condensation. Subsequent elimination of water from the aldol adduct yields the unsaturated azlactone. Finally, hydrolysis of this intermediate opens the ring to afford the desired this compound.[7]

Erlenmeyer_Plochl cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis Hippuric Hippuric Acid Azlactone 2-Phenyl-5-oxazolone Hippuric->Azlactone - H₂O Ac2O Acetic Anhydride Azlactone2 2-Phenyl-5-oxazolone UnsatAzlactone Unsaturated Azlactone Azlactone2->UnsatAzlactone Benzaldehyde Benzaldehyde Benzaldehyde->UnsatAzlactone - H₂O NaOAc NaOAc UnsatAzlactone2 Unsaturated Azlactone Product This compound UnsatAzlactone2->Product Ring Opening H2O H₂O / Base

Caption: Mechanism of the Erlenmeyer-Plöchl synthesis.

Critique: While historically significant, this method often requires harsh conditions (e.g., high temperatures with acetic anhydride) and can result in a mixture of (E/Z) isomers. The scope can be limited, and purification of the final product can be challenging.

Novel Synthetic Strategies

Modern organic synthesis has sought to overcome the limitations of the classical methods by developing milder, more selective, and higher-yielding reactions.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for forming carbon-carbon double bonds with high stereocontrol.[3] This approach involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound. For the synthesis of this compound derivatives, an N-acyl dialkoxyphosphoryl glycine ester is used as the key reagent.

Causality Behind Experimental Choices: The condensation of the phosphonate reagent with an aldehyde (benzaldehyde) typically gives the (Z)-dehydroamino acid as the major product.[3] This stereoselectivity is a key advantage over the Erlenmeyer-Plöchl method. The reaction is usually conducted at low temperatures (-70 °C) using a non-nucleophilic base like DBU or a strong base like tert-butoxide to generate the phosphonate carbanion without promoting side reactions.[3]

HWE_Reaction Phosphonate N-Acyl Dialkoxyphosphoryl Glycine Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., DBU) -70 °C Intermediate Betaine Intermediate Carbanion->Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Product (Z)-Dehydroamino Acid Ester Intermediate->Product Phosphate Phosphate Byproduct Intermediate->Phosphate Organocatalysis_Workflow Start Glycine Schiff Base + Benzaldehyde Step1 Add L-Proline (cat.) and K₃PO₄ in DMF Start->Step1 Step2 Stir at Room Temp (2-6 hours) Step1->Step2 Step3 Reaction Monitoring (TLC) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End α,β-Dehydroamino Acid Product Step5->End

Caption: Experimental workflow for organocatalyzed synthesis.

Enzymatic and Green Chemistry Approaches

While direct enzymatic formation of the dehydro-double bond is less common, enzymes play a significant role in the "green" synthesis of the N-acyl glycine precursors. [8][9]Lipases and aminoacylases can catalyze the N-acylation of glycine under mild, aqueous conditions, avoiding the use of harsh reagents and organic solvents typical in methods like the Schotten-Baumann reaction. [10][11]This enzymatic step can be integrated into a chemo-enzymatic route, where the biologically produced N-acyl glycine is then subjected to one of the chemical methods described above to generate the final product. This hybrid approach significantly improves the overall environmental footprint of the synthesis. [12][13]

Comparative Analysis of Synthesis Methods

MethodKey ReagentsConditionsTypical YieldStereoselectivity (Z/E)Key AdvantagesLimitations
Erlenmeyer-Plöchl Acetic anhydride, NaOAc, BenzaldehydeHigh TemperatureModerateOften Poor (Mixture)Well-established, simple reagentsHarsh conditions, low selectivity, side products
HWE Reaction Phosphonate ester, Base (DBU), BenzaldehydeLow Temp (-70°C)High (80-95%) [3]Good to Excellent (Z-favored) [3]High yield, good stereocontrolRequires stoichiometric phosphonate reagent, low temp
Elimination EDC, CuCl, β-hydroxy precursorMild (RT)HighPrecursor-dependentMild conditions, high yield, compatible with SPPSRequires synthesis of β-hydroxy precursor
Organocatalysis Glycine Schiff base, L-Proline (cat.), BaseMild (RT)HighGood to Excellent (Z-favored) [14]Catalytic, mild, environmentally benignRequires synthesis of specific Schiff base

Detailed Experimental Protocols

Protocol 1: Organocatalyzed Synthesis of a this compound Precursor[9]

This protocol describes the synthesis of an N-unprotected α,β-dehydroamino ester, which can be subsequently acylated to yield this compound.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff base)

  • Benzaldehyde

  • L-Proline (15 mol%)

  • Potassium phosphate (K₃PO₄, 30 mol%)

  • Dimethylformamide (DMF)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate

Procedure:

  • To a solution of N-(diphenylmethylene)glycine tert-butyl ester (0.2 mmol, 1.0 equiv) and benzaldehyde (0.24 mmol, 1.2 equiv) in DMF (1.0 mL), add L-proline (0.03 mmol, 15 mol%) and K₃PO₄ (0.06 mmol, 30 mol%).

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the tert-butyl ester of the dehydro-phenylalanine Schiff base.

  • The Schiff base can be readily hydrolyzed under mild acidic conditions, and the resulting free amine can be acylated using standard peptide coupling protocols to yield the final target compound.

Protocol 2: Dehydration of a β-Hydroxy Precursor via EDC/CuCl[4][8]

This protocol outlines the general procedure for the dehydration step.

Materials:

  • N-Benzoyl-β-phenylserine methyl ester (Precursor)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Copper(I) chloride (CuCl)

  • Dichloromethane (DCM) / Dimethylformamide (DMF) mixture

Procedure:

  • Dissolve the N-Benzoyl-β-phenylserine methyl ester (1.0 equiv) in a mixture of DCM/DMF.

  • Add EDC (1.5-2.0 equiv) and CuCl (0.5-1.0 equiv) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the methyl ester of this compound.

  • The ester can be hydrolyzed to the carboxylic acid under standard basic conditions (e.g., LiOH in THF/water).

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from the classical Erlenmeyer-Plöchl reaction. Modern methodologies, including the Horner-Wadsworth-Emmons olefination, elimination reactions from β-hydroxy precursors, and particularly organocatalyzed condensations, offer superior yields, stereoselectivity, and milder reaction conditions. [3][15][14]These advancements provide medicinal chemists with a robust toolkit for accessing this valuable building block.

Future research will likely focus on further refining catalytic systems to enhance efficiency and reduce catalyst loading, expanding the substrate scope, and developing one-pot procedures that combine multiple steps to improve process mass intensity. The continued integration of biocatalysis for precursor synthesis represents a promising avenue towards developing truly sustainable and industrially viable routes for the large-scale production of this compound and other valuable dehydroamino acid derivatives.

References

  • Copper-Catalyzed Asymmetric Hydroboration of α-Dehydroamino Acid Derivatives: Facile Synthesis of Chiral β-Hydroxy-α-amino Acids. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • α,β-Dehydroamino Acids. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Dehydroamino acids: Chemical multi-tools for late-stage diversification. (2021). ResearchGate. Retrieved from [Link]

  • Synthesizing cyclic dehydropeptides using dehydroamino acids a,... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides. (2022). ProQuest. Retrieved from [Link]

  • Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science. (2022). Scilit. Retrieved from [Link]

  • Synthesis of peptides containing α, β-didehydroamino acids. Scope and limitations. (2002). Tesis Doctorals en Xarxa. Retrieved from [Link]

  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis of non-canonical amino acids through dehydrogenative tailoring. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). PubMed. Retrieved from [Link]

  • Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. (2021). PubMed. Retrieved from [Link]

  • Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. (2023). ResearchGate. Retrieved from [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). ResearchGate. Retrieved from [Link]

  • α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • Exploration of Fluorinated α,β-Dehydroamino Acids and their... (2021). BYU ScholarsArchive. Retrieved from [Link]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. (2025). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. (2023). National Institutes of Health (NIH). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure Elucidation of (2-Benzylacryloyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of (2-Benzylacryloyl)glycine. Designed for professionals in chemical research and drug development, this document moves beyond a simple listing of analytical methods. It presents an integrated strategy, detailing not only the "how" but also the critical "why" behind each experimental choice and procedural step. The workflow establishes a self-validating system, beginning with a plausible synthetic route via the Baylis-Hillman reaction and amide coupling, followed by a meticulous analytical sequence employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented with the expert rationale required to navigate potential ambiguities and ensure the unequivocal confirmation of the molecular structure of this compound.

Introduction and Plausible Synthetic Route

The structural confirmation of a novel or synthesized molecule is a cornerstone of chemical and pharmaceutical research. The integrity of all subsequent biological and pharmacological data hinges on the unambiguous determination of its chemical structure. This compound (C₁₂H₁₃NO₃, Mol. Wt.: 219.24 g/mol ) is a molecule of interest combining an α,β-unsaturated carbonyl system with an amino acid moiety. This guide outlines a systematic and robust workflow for its complete structural characterization.

Before elucidation, a foundational understanding of the molecule's synthesis is invaluable as it provides a logical basis for the expected structure. A highly plausible and efficient route to this compound involves a two-step process:

  • Baylis-Hillman Reaction: This reaction forms the carbon-carbon bond between an aldehyde (benzaldehyde) and an activated alkene (methyl acrylate) to create the 2-benzylacrylate core. This atom-economical reaction is catalyzed by a tertiary amine, such as DABCO (1,4-diazabicyclo[2.2.2]octane).[1][2]

  • Amide Coupling: The resulting methyl (2-benzyl)acrylate can then be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with glycine using standard peptide coupling chemistry. A more direct approach involves the reaction of glycine with 2-benzylacryloyl chloride.[3][4][5]

This synthetic pathway strongly suggests the presence of a benzyl group, an acryloyl system, and a glycine unit, connected via an amide linkage. Our analytical strategy is designed to confirm each of these structural components and their precise connectivity.

The Elucidation Workflow: A Multi-Pronged Approach

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating confirmation of the molecule's identity.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Proposed Synthesis of This compound HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS Provides Molecular Formula FTIR FTIR Spectroscopy Synthesis->FTIR Identifies Functional Groups NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR_1D Maps Proton & Carbon Environments HRMS->NMR_1D FTIR->NMR_1D NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR_1D->NMR_2D Elucidates Connectivity Confirmation Definitive Structure Confirmation NMR_2D->Confirmation Confirms Final Structure

Figure 1: The integrated workflow for the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Expertise & Experience: The first step in analyzing an unknown compound is to determine its elemental composition. Low-resolution mass spectrometry provides the molecular weight, but HRMS, with its high mass accuracy, provides the exact molecular formula. This is the foundational piece of data upon which all subsequent interpretations are built. We employ Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar molecules like our target, minimizing in-source fragmentation and preserving the molecular ion.[6][7][8]

Experimental Protocol: ESI-QTOF HRMS
  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization Mode: ESI in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to maximize information.

  • Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated to < 2 ppm mass accuracy using a known standard.

Data Presentation: Expected HRMS Data
ParameterExpected Value
Molecular Formula C₁₂H₁₃NO₃
Exact Mass 219.0895
[M+H]⁺ (Positive Mode) 220.0968
[M-H]⁻ (Negative Mode) 218.0823

The experimental observation of ions corresponding to these exact masses (within a ±5 ppm error margin) provides high confidence in the elemental composition of C₁₂H₁₃NO₃.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Trustworthiness: By selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The resulting product ions provide vital clues about the molecule's substructures. This fragmentation pattern must be consistent with the proposed structure, thus serving as a self-validating check. For N-acylated glycine derivatives, characteristic losses are expected.[9]

Predicted Fragmentation Pathway:

  • Loss of the Benzyl Group: A primary and highly characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91.

  • Amide Bond Cleavage: Fragmentation can occur at the amide bond, leading to ions corresponding to the acylium ion and the glycine fragment.

  • Loss of Water and CO: The carboxylic acid moiety can undergo characteristic losses of H₂O (18 Da) and subsequently CO (28 Da).

G M_H [M+H]⁺ m/z 220.1 Frag1 [M+H - C₇H₇]⁺ m/z 129.1 (Loss of Benzyl) M_H->Frag1 Frag2 [C₇H₇]⁺ m/z 91.1 (Tropylium ion) M_H->Frag2 Frag3 [M+H - H₂O]⁺ m/z 202.1 M_H->Frag3 Frag4 Glycine Fragment [C₂H₆NO₂]⁺ m/z 76.0 M_H->Frag4 Amide Cleavage

Figure 2: Predicted major fragmentation pathways for this compound in positive ion ESI-MS/MS.

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides a quick confirmation that the key chemical transformations in the synthesis have occurred, such as the formation of the amide bond and the retention of the carboxylic acid and alkene functionalities.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid, dry sample is placed directly onto the ATR crystal.

  • Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first.

Data Presentation: Expected Characteristic FTIR Peaks
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupImplication
~3300 (broad)O-H StretchCarboxylic AcidConfirms the presence of the -COOH group from glycine.
~3060 C-H StretchAromatic/VinylicIndicates the benzyl ring and alkene protons.
~2950 C-H StretchAliphaticCorresponds to the CH₂ groups.
~1720 C=O StretchCarboxylic AcidStrong absorption confirming the -COOH group.
~1660 C=O StretchAmide IConfirms the formation of the amide bond.
~1630 C=C StretchAlkeneIndicates the presence of the acryloyl double bond.
~1540 N-H BendAmide IIFurther confirmation of the amide linkage.
~1450 & ~1495 C=C StretchAromatic RingCharacteristic absorptions for the benzyl group.

The observation of these key bands provides strong, corroborating evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Authoritative Grounding: NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of 1D and 2D experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing an unambiguous map of the atomic connectivity.[12][13][14]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to preserve the exchangeable amide (N-H) and carboxylic acid (O-H) protons.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum to differentiate between CH, CH₂, and CH₃ carbons (CH/CH₃ positive, CH₂ negative).

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems.[15][16]

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: These are predicted values based on analogous structures. Actual values may vary depending on solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Label Predicted δ (ppm) Multiplicity Integration Assignment
H-a ~12.5 br s 1H COOH
H-b ~8.5 t 1H NH
H-c ~7.2-7.4 m 5H Ar-H (Phenyl)
H-d ~6.1 s 1H Vinylic CH
H-e ~5.8 s 1H Vinylic CH
H-f ~3.9 d 2H Glycine α-CH₂

| H-g | ~3.7 | s | 2H | Benzyl CH₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Label Predicted δ (ppm) DEPT-135 Assignment
C-1 ~171 quat COOH
C-2 ~166 quat C=O (Amide)
C-3 ~141 quat Vinylic C
C-4 ~138 quat Ar-C (ipso)
C-5 ~129 CH Ar-C (ortho/meta)
C-6 ~128 CH Ar-C (para)
C-7 ~127 CH₂ Vinylic CH₂
C-8 ~41 CH₂ Glycine α-C

| C-9 | ~35 | CH₂ | Benzyl CH₂ |

Step-by-Step Structure Assembly Using 2D NMR

Trustworthiness: The power of 2D NMR lies in its ability to build the molecular structure piece by piece. The correlations observed must be internally consistent, creating a logical and verifiable assembly of the molecule.

Step 1: Identify Spin Systems with COSY. The COSY spectrum reveals which protons are coupled to each other. We expect to see a correlation between the amide proton (H-b) and the glycine α-protons (H-f), confirming the -NH-CH₂- unit. The aromatic protons (H-c) will show complex correlations among themselves. The vinylic protons (H-d, H-e) and the benzyl protons (H-g) are expected to be singlets and thus will not show COSY cross-peaks.

Step 2: Assign Directly Attached Carbons with HSQC. The HSQC spectrum links each proton to its directly attached carbon. This allows for the unambiguous assignment of all protonated carbons. For example, the proton signal at ~3.9 ppm (H-f) will correlate to the carbon signal at ~41 ppm (C-8), confirming the assignment of the glycine α-CH₂ group.

Step 3: Connect the Fragments with HMBC. The HMBC spectrum is the key to assembling the full structure by revealing long-range correlations.

  • Connecting Glycine to the Acryloyl Group: The glycine α-protons (H-f, δ ~3.9) should show a correlation to the amide carbonyl carbon (C-2, δ ~166). The amide proton (H-b, δ ~8.5) should also correlate to this carbon (²JCH) and potentially to the glycine α-carbon (C-8, ²JCH) and the vinylic carbon C-3 (³JCH). This definitively establishes the amide bond connectivity.

  • Connecting the Benzyl Group: The benzyl CH₂ protons (H-g, δ ~3.7) will show correlations to the vinylic carbon C-3 (²JCH), the other vinylic carbon C-7 (³JCH), and the aromatic ipso-carbon C-4 (²JCH). This confirms the attachment of the benzyl group to the acryloyl moiety.

  • Confirming the Carboxylic Acid: The glycine α-protons (H-f) will show a correlation to the carboxylic acid carbonyl (C-1, δ ~171), confirming the complete glycine structure.

Figure 3: Key HMBC correlations for assembling the structure of this compound.

Conclusion

The structural elucidation of this compound is achieved through a logical, stepwise application of modern analytical techniques. High-resolution mass spectrometry provides the unequivocal molecular formula, serving as the foundational data point. FTIR spectroscopy offers a rapid and effective confirmation of the key functional groups synthesized. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom map of the molecular structure. The convergence and internal consistency of the data from these orthogonal techniques—the molecular formula from HRMS, the functional groups from FTIR, and the precise connectivity from NMR—provide an unassailable, self-validating confirmation of the chemical structure. This rigorous, multi-technique workflow represents the gold standard in chemical characterization for research and development.

References

  • Radulović, N. S., et al. (2014). SUPPLEMENTARY DATA. The Royal Society of Chemistry. [Link]

  • Reches, M., et al. (2000). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. Journal of Medicinal Chemistry, 43(14), 2743–2749. [Link]

  • Singh, V., & Yaday, S. (2007). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkat USA. [Link]

  • Reches, M., et al. (2000). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. ACS Publications. [Link]

  • Reches, M., et al. (2000). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. ResearchGate. [Link]

  • Gheorghe, A., et al. (2014). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. ResearchGate. [Link]

  • Organic Chemistry Portal. Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. Baylis–Hillman reaction. Wikipedia. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • Wishart, D. S., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. PubMed Central. [Link]

  • Hampden-Sydney College. Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. Hampden-Sydney College. [Link]

  • Vušak, D., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

  • Semantic Scholar. Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. Semantic Scholar. [Link]

  • Bakthavachalam, Y., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

  • Vušak, D., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

  • Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-portal.org. [Link]

  • PubChem. Phenylpropionylglycine. PubChem. [Link]

  • Semantic Scholar. Enhanced Electrospray In-source Fragmentation for Higher Sensitivity Data Independent Acquisition and Autonomous METLIN Molecula. Semantic Scholar. [Link]

  • Kirby, G. W., & Varley, M. J. (1978). A highly stereospecific synthesis of (R)- and (S)-[2-2H1]glycine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Biological Magnetic Resonance Bank. Glycine. BMRB. [Link]

  • University of Ottawa NMR Facility Blog. Glycine as a 13C CPMAS Setup Sample. University of Ottawa. [Link]

  • Popova, M., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Jaiswal, R., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PubMed Central. [Link]

  • El-Gabalawy, O., & Prest, E. G. (2011). 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. PubMed. [Link]

  • University of Helsinki. Ion fragmentation of small molecules in mass spectrometry. University of Helsinki. [Link]

  • ResearchGate. 1 H and 13 C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co -Gly). ResearchGate. [Link]

  • Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. ResearchGate. [Link]

  • Chen, Y-C., et al. (2020). Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. MDPI. [Link]

  • University of Helsinki. Ion fragmentation of small molecules in mass spectrometry. University of Helsinki. [Link]

  • ChemRxiv. Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. ChemRxiv. [Link]

  • ResearchGate. FT-IR spectrum of γ-glycine. ResearchGate. [Link]

  • ResearchGate. FTIR spectrum of-glycine crystal. ResearchGate. [Link]

  • Martins, M., et al. (2017). FTIR Spectroscopy - A Potential Tool to Identify Metabolic Changes in Dementia Patients. Preprints. [Link]

  • ResearchGate. FTIR spectrum of c-glycine. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of (2-Benzylacryloyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential spectroscopic techniques for the structural elucidation and characterization of (2-Benzylacryloyl)glycine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the underlying principles and rationale behind the analytical choices, ensuring a robust and validated approach to characterization.

Introduction

This compound is a molecule of interest that combines the structural features of an α,β-unsaturated carbonyl system with an amino acid moiety. This unique combination suggests potential applications in areas such as polymer chemistry and medicinal chemistry, where such scaffolds can act as enzyme inhibitors or building blocks for larger bioactive molecules. Accurate and unambiguous structural confirmation is the bedrock of any further investigation. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to achieve a comprehensive characterization of this compound.

Molecular Structure and Spectroscopic Overview

A logical workflow for the analysis of a novel compound like this compound is essential for an efficient and thorough characterization. The following diagram outlines the proposed analytical workflow.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry (EI/ESI, HRMS) purification->ms interpretation Combined Spectral Data Interpretation nmr->interpretation ftir->interpretation ms->interpretation validation Structural Confirmation interpretation->validation final_report final_report validation->final_report Final Report & Data Archiving

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is recommended for unambiguous assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5br s1H-COOHThe acidic proton of the carboxylic acid is typically broad and downfield.
~8.2t1H-NH-The amide proton will likely appear as a triplet due to coupling with the adjacent CH₂ group of the glycine moiety.
7.2-7.4m5HAr-HThe five protons of the benzyl group will appear as a multiplet in the aromatic region.
~6.3s1H=CHₐOne of the vinylic protons of the acryloyl group.
~5.8s1H=CHᵦThe other vinylic proton. The lack of coupling between them suggests they are geminal.
~4.0d2HGlycine -CH₂-The methylene protons of the glycine unit, coupled to the amide proton.
~3.6s2HBenzyl -CH₂-The methylene protons of the benzyl group, appearing as a singlet as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~172-COOHThe carbonyl carbon of the carboxylic acid.
~168-C=O (Amide)The carbonyl carbon of the amide group.
~140=C(Bn)The quaternary vinylic carbon attached to the benzyl group.
~137Ar-C (Quaternary)The quaternary carbon of the phenyl ring attached to the methylene group.
~129Ar-CHAromatic carbons of the benzyl group.
~128Ar-CHAromatic carbons of the benzyl group.
~127=CH₂The terminal vinylic carbon.
~42Glycine -CH₂-The methylene carbon of the glycine unit.
~38Benzyl -CH₂-The methylene carbon of the benzyl group.
2D NMR Experiments: COSY and HSQC
  • COSY (Correlation Spectroscopy): This experiment will be crucial to confirm the coupling between the amide proton (-NH-) and the glycine methylene protons (-CH₂-).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate the proton signals with their directly attached carbon signals, confirming the assignments made in the 1D spectra.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like -COOH and -NH as it slows down the exchange rate.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Absorption Bands

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3400-2500BroadO-H stretchCarboxylic Acid
~3300MediumN-H stretchAmide
~3060WeakC-H stretchAromatic
~2950WeakC-H stretchAliphatic
~1710StrongC=O stretchCarboxylic Acid
~1660StrongC=O stretch (Amide I)Amide
~1630MediumC=C stretchAlkene
~1540MediumN-H bend (Amide II)Amide
1600, 1495, 1450Medium-WeakC=C stretchAromatic Ring

The presence of both a carboxylic acid and an amide C=O stretch is a key diagnostic feature. The Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch) bands are characteristic of secondary amides.[1][2][3]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. ATR is generally quicker and requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet press.

  • Sample Spectrum: Place a small amount of the solid sample on the ATR crystal or in the KBr pellet press and record the spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns can provide structural information.

Expected Mass Spectrometry Data
  • Molecular Weight: The calculated monoisotopic mass of this compound (C₁₂H₁₃NO₃) is 219.0895 g/mol .

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, likely forming the protonated molecule [M+H]⁺ at m/z 220.0973 or the deprotonated molecule [M-H]⁻ at m/z 218.0817.

  • High-Resolution MS (HRMS): An HRMS experiment should confirm the elemental composition to within a few parts per million (ppm).

  • Fragmentation: The fragmentation pattern can provide valuable structural information. Key expected fragmentations include:

    • Loss of the benzyl group (C₇H₇, 91 Da), a common fragmentation for benzyl-containing compounds.[4]

    • Cleavage of the amide bond.

    • Decarboxylation (loss of CO₂, 44 Da).

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule.

G parent [M+H]⁺ m/z 220 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z 202 parent->frag1 - H₂O frag2 Loss of COOH [M+H - COOH]⁺ m/z 175 parent->frag2 - COOH frag3 Loss of Glycine [M+H - C₂H₄NO₂]⁺ m/z 145 parent->frag3 - Glycine frag4 Tropylium ion [C₇H₇]⁺ m/z 91 parent->frag4 Benzyl cleavage

Caption: Plausible fragmentation pathway for this compound in ESI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Infusion: The sample can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC-MS). LC-MS is preferred as it provides an additional dimension of separation and can help to analyze the purity of the sample.

  • MS Acquisition: Acquire a full scan mass spectrum to determine the molecular ion.

  • MS/MS Acquisition: Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.

  • HRMS Acquisition: If available, acquire a high-resolution mass spectrum to confirm the elemental composition.

Conclusion

The combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. By carefully designing the experiments and interpreting the data in a cohesive manner, researchers can be highly confident in the structure and purity of their synthesized compound. This rigorous analytical approach is fundamental to the integrity and reproducibility of any subsequent research in drug development or materials science.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 100321, Acryloylglycine." PubChem, [Link]. Accessed January 12, 2026.

  • "¹H NMR spectrum of N-acryloyl 2-glycine (ACG) in dimethyl sulfoxide deuterated (DMSO-d6).
  • El-Kattan, A. F., et al. "The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway." Frontiers in Physiology, vol. 15, 2024, doi:10.3389/fphys.2024.1359216.
  • St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY."
  • Michigan State University Department of Chemistry. "Infrared Spectroscopy." [Link]. Accessed January 12, 2026.

  • "The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides." Journal of the Chemical Society, 1957, pp. 858-867.
  • Chen, Jian-Hua, et al. "DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components." ACS Omega, vol. 5, no. 15, 2020, pp. 8634–8642., doi:10.1021/acsomega.0c00228.
  • El-Kattan, A. F., et al.
  • Jacobs, P. L., et al. "A mass spectrometric approach to the identification of conjugated drug metabolites." Biomedical & Environmental Mass Spectrometry, vol. 14, no. 11, 1987, pp. 689-97, doi:10.1002/bms.1200141121.
  • Laskin, Julia, and Julia Futrell. "Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides." Journal of The American Society for Mass Spectrometry, vol. 18, no. 2, 2007, pp. 249-60, doi:10.1016/j.jasms.2006.09.018.
  • Creative Proteomics. "Glycomics Analysis by Mass Spectrometry." YouTube, 3 May 2018, [Link].

  • Culea, M., et al. "Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry." Asian Journal of Chemistry, vol. 23, no. 10, 2011, pp. 4279-4281.
  • "IR_lectureNotes.pdf". Available at: [Link].

  • Schleicher, E., et al. "1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions." Journal of Magnetic Resonance, vol. 211, no. 1, 2011, pp. 74-9, doi:10.1016/j.jmr.2011.04.005.
  • Ando, Shinji, et al. "Conformational Characterization of Glycine Residues Incorporated into Some Homopolypeptides by Solid-State 13C NMR Spectroscopy." Journal of the American Chemical Society, vol. 107, no. 25, 1985, pp. 7648-7652.
  • "Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen." The Royal Society of Chemistry.
  • "Glycine, 2TBDMS derivative." NIST Chemistry WebBook, [Link]. Accessed January 12, 2026.

  • "FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer." ResearchGate, [Link]. Accessed January 12, 2026.

  • Medvidović-Kosanović, Martina, et al. "Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives." Molecules, vol. 28, no. 19, 2023, p. 6876, doi:10.3390/molecules28196876.
  • "Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis.
  • "Mass spectrum of isolated glycine." ResearchGate, [Link]. Accessed January 12, 2026.

  • Mahalakshmi, S. "Synthesis of Benzoyl glycine and Anti-bacterial screening." International Journal of Pharmaceutical Chemistry and Analysis, vol. 12, no. 3, 2025, pp. 176-178.
  • "Mass spectra of the fragmentation of singly charged glycine cations..." ResearchGate, [Link]. Accessed January 12, 2026.

  • "¹H NMR analysis of acryloyl chloride (A), AKL (B) and functionalized..." ResearchGate, [Link]. Accessed January 12, 2026.

  • "XPS and FTIR analysis of glycine adsorption onto undoped and flourine doped Diamond like carbon films." Figshare, University of Lincoln, 12 Mar. 2024.
  • "Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy." PubMed Central, 26 July 2024.
  • "Synthesis of Benzoyl glycine and Anti-bacterial screening.
  • "Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy." MDPI.
  • "Comparison between FTIR and XPS characterization of amino acid glycine adsorption onto diamond-like carbon (DLC) and silicon doped DLC." Ulster University.
  • "Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: Observation of neutral forms of simple α-amino acids in the solid state.
  • "Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries." Beilstein Journals.
  • "¹H NMR spectra of a-glycine as a function of sample rotation speed." ResearchGate, [Link]. Accessed January 12, 2026.

  • "Structural Study of Cu(II):Glycine Solution by X-ray Absorption Spectroscopy.

Sources

A Technical Guide to the NMR and Mass Spectrometry of (2-Benzylacryloyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound (2-Benzylacryloyl)glycine. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers, scientists, and professionals in drug development. This document is structured to not only present the predicted spectral data but also to elucidate the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction to this compound

This compound is a derivative of the amino acid glycine, featuring an N-acylation with a 2-benzylacrylic acid moiety. Its structure combines the flexibility of the glycine backbone with the steric and electronic features of the benzyl and acryloyl groups. Accurate spectroscopic characterization is crucial for confirming its synthesis, assessing purity, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecular framework. The following sections predict the key features of these spectra based on the analysis of its constituent chemical motifs.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the protons of the benzyl, acryloyl, and glycine moieties. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl-H (ortho, meta, para)7.20 - 7.40Multiplet-
Vinylic-H5.90 - 6.50Multiplet-
Benzyl-CH₂3.60 - 3.80Singlet-
Glycine-CH₂3.90 - 4.10Doublet5-6
Amide-NH8.00 - 8.50Triplet5-6
Carboxyl-OH> 10.0Broad Singlet-

Rationale for Predicted ¹H NMR Data:

  • Phenyl Protons: The protons on the benzyl group's aromatic ring are expected to resonate in the typical aromatic region of 7.20-7.40 ppm as a complex multiplet.

  • Vinylic Protons: The two protons on the double bond of the acryloyl group will appear in the vinylic region, likely between 5.90 and 6.50 ppm. Their mutual coupling and coupling to the benzyl protons will likely result in a complex multiplet.

  • Benzyl CH₂ Protons: The methylene protons of the benzyl group are adjacent to the electron-withdrawing acryloyl group and the aromatic ring, leading to a predicted chemical shift around 3.60-3.80 ppm. Due to free rotation, these protons are expected to be chemically equivalent and appear as a singlet.

  • Glycine CH₂ Protons: The methylene protons of the glycine moiety are adjacent to the amide nitrogen and the carboxylic acid group. Their chemical shift is predicted to be in the range of 3.90-4.10 ppm. They will be split by the adjacent amide proton, resulting in a doublet.

  • Amide NH Proton: The amide proton is expected to appear downfield, between 8.00 and 8.50 ppm, due to the deshielding effect of the adjacent carbonyl group. It will couple with the glycine CH₂ protons, resulting in a triplet.

  • Carboxyl OH Proton: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a chemical shift greater than 10.0 ppm. Its exact position and broadness can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxyl-C170 - 175
Amide-C=O165 - 170
Vinylic-C (quaternary)140 - 145
Phenyl-C (quaternary)135 - 140
Phenyl-C (CH)125 - 130
Vinylic-CH₂120 - 125
Glycine-CH₂40 - 45
Benzyl-CH₂35 - 40

Rationale for Predicted ¹³C NMR Data:

  • Carbonyl Carbons: The carboxylic acid and amide carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum (165-175 ppm).

  • Aromatic and Vinylic Carbons: The carbons of the phenyl ring and the acryloyl double bond will resonate in the 120-145 ppm range.

  • Aliphatic Carbons: The glycine and benzyl methylene carbons are the most shielded, appearing in the upfield region of the spectrum (35-45 ppm).

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data for this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for molecules with exchangeable protons like amides and carboxylic acids.

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Process the data with appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 45-degree pulse angle, 2-second relaxation delay, 1024 or more scans depending on sample concentration.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

G cluster_nmr NMR Experimental Workflow prep Sample Preparation inst Instrument Setup prep->inst h1 1H NMR Acquisition inst->h1 c13 13C NMR Acquisition h1->c13 nmr_2d 2D NMR (COSY, HSQC, HMBC) c13->nmr_2d process Data Processing & Analysis nmr_2d->process G M [M+H]⁺ m/z 220 F1 m/z 145 M->F1 - Glycine F4 m/z 76 M->F4 - Benzylacryloyl F2 m/z 117 F1->F2 - CO F3 m/z 91 F2->F3 - C₂H₂

Caption: Predicted MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

A typical protocol for obtaining the mass spectrum of this compound is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation and Method:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Operate the ESI source in positive ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal of the [M+H]⁺ ion.

  • MS Scan:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ion.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the [M+H]⁺ ion (m/z 220) as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the fragment ions.

    • Vary the collision energy to control the extent of fragmentation and observe the formation of different fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. The presented data and protocols are based on established principles of spectroscopy and analysis of structurally related compounds. Researchers and scientists working with this molecule can use this guide as a reference for confirming its synthesis and for quality control. It is important to note that actual experimental data may show minor variations from the predictions due to solvent effects, instrument conditions, and other experimental variables. Therefore, the acquisition of experimental data remains the gold standard for unequivocal structure confirmation.

References

  • PubChem. N-Acryloylglycine. National Center for Biotechnology Information. [Link] [1]2. The Royal Society of Chemistry. Supplementary Information for publications. [Link] [2]3. Larina, L. I., et al. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry, 61(5), 277-283. [Link] [3]4. National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

(2-Benzylacryloyl)glycine solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (2-Benzylacryloyl)glycine in Different Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from early-stage bioassay results to final formulation and in vivo bioavailability. This compound, a molecule of interest in drug discovery, possesses a composite structure with both hydrophobic and hydrophilic moieties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining its solubility. We will delve into the theoretical principles governing solubility, provide detailed, field-proven experimental protocols for both equilibrium and kinetic solubility assays, and discuss the practical implications of the resulting data. This document is structured to serve as a self-validating manual, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Molecular Profile and Predicted Solubility of this compound

To understand the solubility of this compound, we must first analyze its molecular structure. The molecule consists of three key components:

  • A Benzyl Group (C₆H₅CH₂-): This large, non-polar hydrocarbon group is hydrophobic and will significantly decrease the molecule's affinity for polar solvents like water.

  • An Acryloyl Group (-CO-CH=CH₂): This group contains a polar carbonyl function but is part of a conjugated system, contributing moderately to the molecule's overall polarity.

  • A Glycine Moiety (-NH-CH₂-COOH): This amino acid component is highly polar and capable of acting as both a hydrogen bond donor (from the N-H and O-H groups) and acceptor (from the carbonyl oxygens).[1][2] In aqueous solution, it can exist as a zwitterion, further enhancing its hydrophilic character.[3][4]

The principle of "like dissolves like" states that substances with similar intermolecular forces are likely to be soluble in one another.[5][6][7] Given the presence of both a large non-polar region and a highly polar, hydrogen-bonding region, this compound is expected to exhibit amphiphilic behavior.

  • In Polar Protic Solvents (e.g., Water, Ethanol): Solubility is expected to be limited. While the glycine tail can form strong hydrogen bonds with water, the large, hydrophobic benzyl group will disrupt the water's hydrogen-bonding network, leading to low aqueous solubility.[2][8] Solubility in alcohols like ethanol may be slightly better, as the alkyl portion of the alcohol can interact with the benzyl group.[3]

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): Higher solubility is predicted. Solvents like Dimethyl Sulfoxide (DMSO) are highly polar and can act as hydrogen bond acceptors, effectively solvating the glycine portion of the molecule, while also having sufficient non-polar character to interact with the benzyl group.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The highly polar glycine moiety will prevent the molecule from dissolving in non-polar environments.[8]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₃NO₃ [9]
Molecular Weight 219.24 g/mol [9]
Storage Sealed in dry, 2-8°C [9]

| Predicted Polarity | Amphiphilic | Inferred from structure |

Part 2: Theoretical Foundations of Solubility

Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[10] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

  • Hydrogen Bonding: This is a strong dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F).[10] The glycine portion of this compound can readily participate in hydrogen bonding, making this a dominant force for its solubility in protic solvents.[1]

  • Dipole-Dipole Interactions: These occur between polar molecules. The carbonyl groups in the molecule contribute to its overall dipole moment, allowing for these interactions.

  • London Dispersion Forces: These are the weakest intermolecular forces and exist in all molecules. The large benzyl group contributes significantly to these van der Waals interactions, which are the primary mechanism for solubility in non-polar solvents.[10]

The interplay of these forces dictates the "like dissolves like" rule, which is the cornerstone for selecting an appropriate solvent.[6][11] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[7]

Table 2: Properties of Common Laboratory Solvents

Solvent Formula Polarity Index Type Key Features
Water H₂O 10.2 Polar Protic Strong H-bond donor/acceptor
Ethanol C₂H₅OH 5.2 Polar Protic H-bond donor/acceptor
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO 7.2 Polar Aprotic Strong H-bond acceptor
Acetonitrile CH₃CN 5.8 Polar Aprotic Dipolar, weak H-bond acceptor
Hexane C₆H₁₄ 0.1 Non-Polar Only London dispersion forces

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Aprotic | Moderately polar, not H-bonding |

Part 3: Experimental Determination of Solubility

Determining solubility experimentally is crucial for drug development. Two primary methods are employed: equilibrium solubility and kinetic solubility. The choice depends on the stage of research; kinetic assays are suited for high-throughput screening in early discovery, while equilibrium assays are vital for pre-formulation and regulatory filings.[12]

Protocol 3.1: Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic solubility, representing the true equilibrium concentration of a compound in a saturated solution.[13][14] It is considered the "gold standard" for solubility measurement.[15]

Causality: The long incubation period with continuous agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[13][14] Using an excess of the solid compound guarantees that the solution becomes saturated.[14]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[14]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline (PBS), water, ethanol) to each vial.[13]

  • Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period, typically 24-72 hours.[13][14] Periodically check to ensure undissolved solid is still present.

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13][14]

    • Expert Insight: Pre-rinsing the filter with the saturated solution can minimize solute adsorption to the filter surface, which is a potential source of error for poorly soluble compounds.[14]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[13] A standard calibration curve must be prepared to ensure accurate quantification.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add Excess Solid This compound B Add Precise Volume of Solvent A->B To vial C Seal & Agitate (24-72h at const. Temp) D Phase Separation (Filter/Centrifuge) C->D E Quantify Supernatant (HPLC or LC-MS/MS) D->E Clear solution F Calculate Solubility (mg/mL or µM) E->F Concentration data

Diagram 1: Equilibrium Solubility (Shake-Flask) Workflow.
Protocol 3.2: Kinetic Solubility Determination

This high-throughput method measures how readily a compound dissolves from a concentrated DMSO stock solution when diluted into an aqueous buffer. It reflects the solubility challenges often encountered in biological assays.[12][16][17]

Causality: This protocol mimics the process of compound addition in many high-throughput screening (HTS) assays, where a small volume of a DMSO stock is diluted into a larger volume of aqueous buffer. The result is a "kinetic" solubility because the system may not reach thermodynamic equilibrium, and the compound can sometimes form a supersaturated solution before precipitating.[17][18]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[16][18]

  • Plate Setup: In a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4) to the wells.

  • Compound Addition: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer-containing wells to achieve the desired final compound concentrations. The final DMSO concentration should typically be kept low (≤1%) to minimize its effect on solubility.[19]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a shorter period, typically 1-2 hours.[16]

  • Precipitate Detection/Separation: Determine the solubility limit. This can be done in several ways:

    • Nephelometry: Measure the light scattering caused by any precipitate formed using a nephelometer. The concentration at which light scattering increases significantly is the kinetic solubility limit.[12][16]

    • Direct UV/LC-MS: Filter the plate to remove any precipitate. The concentration of the compound remaining in the filtrate is then quantified by UV spectrophotometry or LC-MS/MS.[12][16]

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Kinetic_Solubility_Workflow cluster_detection Detection Method Start Prepare High Conc. Stock in DMSO Add Add DMSO Stock to Buffer (≤1% final DMSO) Start->Add Buffer Dispense Aqueous Buffer into 96-well plate Buffer->Add Incubate Mix & Incubate (1-2h at const. Temp) Add->Incubate Nephelometry Nephelometry (Measure Light Scatter) Incubate->Nephelometry Option 1 FilterQuant Filter Plate & Quantify (UV or LC-MS/MS) Incubate->FilterQuant Option 2 Result Determine Solubility Limit Nephelometry->Result FilterQuant->Result

Diagram 2: Kinetic Solubility Workflow.

Part 4: Data Interpretation and Implications in Drug Development

The solubility data for this compound directly impacts its progression as a potential drug candidate. A good target solubility for discovery compounds is often cited as >60 µg/mL.[12]

Table 3: Predicted Solubility Profile and Implications for this compound

Solvent Class Predicted Solubility Rationale Implications for Drug Development
Aqueous Buffer (pH 7.4) Low (<10 µg/mL) The large hydrophobic benzyl group dominates over the polar glycine moiety. High Risk. Poor aqueous solubility can lead to underestimated potency in bioassays, poor oral absorption, and challenges in developing intravenous formulations.
Polar Protic (e.g., Ethanol) Low to Moderate The alkyl chain of the solvent can interact with the benzyl group, improving solubility over water alone. May be useful for creating stock solutions or in co-solvent formulations, but not ideal as a primary vehicle.
Polar Aprotic (e.g., DMSO) High Excellent hydrogen bond acceptor and can solvate both polar and non-polar regions of the molecule. Ideal for preparing high-concentration stock solutions for in vitro screening. However, DMSO levels must be controlled in cell-based assays due to toxicity.

| Non-Polar (e.g., Hexane) | Very Low | The highly polar glycine group prevents dissolution in non-polar media. | Indicates the compound is unlikely to partition into lipid membranes via passive diffusion alone and will have low brain penetration. |

Self-Validating System: The described protocols incorporate quality control steps. For equilibrium solubility, analyzing the remaining solid by methods like X-ray diffraction (XRD) can confirm if the compound's crystal form changed during the experiment.[14] For kinetic solubility, running control compounds with known high and low solubility validates the assay's performance.

Conclusion

The solubility of this compound is a complex property dictated by its amphiphilic structure. While its glycine component provides a hydrophilic handle, the dominant benzyl group is predicted to result in low aqueous solubility, a common challenge in drug discovery. A thorough experimental evaluation using both kinetic and equilibrium assays is essential. The kinetic assay provides a rapid assessment relevant to early-stage screening, while the equilibrium shake-flask method delivers the definitive thermodynamic value required for formulation development and a deeper understanding of the compound's biopharmaceutical properties. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately characterize the solubility of this compound and make informed decisions in the drug development process.

References

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from AxisPharm website.[13]

  • The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from The Fountain Magazine website.[5]

  • (n.d.). Solubility and Polarity. Retrieved from a relevant educational resource.[10]

  • Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from Fiveable website.[6]

  • Study.com. (n.d.). Explain the phrase "like dissolves like.". Retrieved from Homework.Study.com.[11]

  • Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from Quora.[20]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[16]

  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from Chemistry LibreTexts.[7]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from Vedantu.[1]

  • askIITians. (2025). How do hydrogen bonds affect solubility?. Retrieved from askIITians.[2]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from Protocols.io.[18]

  • Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. Retrieved from Chemistry LibreTexts.[8]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from PubMed.[12]

  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a relevant educational resource.[21]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[17]

  • Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets. Retrieved from Abraham Entertainment.

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from ResearchGate.[14]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd.[22]

  • (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from a relevant scientific journal.[15]

  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a relevant educational resource.[23]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website.[19]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from YouTube.[24]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from WHO.[25]

  • (2023). Solubility of Organic Compounds. Retrieved from a relevant educational resource.

  • World Health Organization. (n.d.). Annex 4. Retrieved from WHO website.[26]

  • (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from a relevant software documentation site.[27]

  • Graphviz. (2024). DOT Language. Retrieved from Graphviz website.[28]

  • BLD Pharm. (n.d.). 76932-18-8|this compound. Retrieved from BLD Pharm website.[9]

  • (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from a relevant tutorial website.[29]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from Graphviz website.[30]

  • (n.d.). Dot Language Graphviz. Retrieved from a relevant video platform.

  • (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from a relevant scientific journal.

  • ChemBK. (2024). Benzyl Glycine. Retrieved from ChemBK.[31]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from DigitalCommons@URI.[32]

  • Science Info. (2022). Glycine- Definition, Preparation, Properties, Uses. Retrieved from Science Info.[3]

  • (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from a relevant academic repository.[4]

  • ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Retrieved from ResearchGate.[33]

  • PubChem. (n.d.). N-benzylglycine. Retrieved from PubChem.[34]

  • (2020). Solubility data of glycine in water and justification of literature results: A review. Retrieved from a relevant scientific journal.[35]

  • International Journal of ChemTech Research. (n.d.). A Review of physical and chemical properties of Glycine crystals family. Retrieved from a relevant scientific journal.

Sources

An In-Depth Technical Guide to the Initial Biological Screening of (2-Benzylacryloyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Charting a Course for a Novel Chemical Entity

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is one of rigorous, multi-faceted investigation. This guide outlines a strategic approach to the initial biological screening of (2-Benzylacryloyl)glycine, a compound for which, as of this writing, public domain biological data is not available. The proposed strategy is therefore built upon a foundation of chemical intuition derived from its structure and established principles of early-stage drug discovery. Our approach is designed to be efficient, logical, and to generate a foundational dataset that will guide subsequent, more focused investigations.

The structure of this compound presents two key features of interest:

  • The Acryloyl Moiety: This α,β-unsaturated carbonyl system is a potential Michael acceptor. Such electrophilic groups can react with nucleophilic residues (like cysteine) in proteins, forming covalent bonds. This mechanism is exploited by a number of approved drugs and is a known driver of various biological activities, including anticancer and antimicrobial effects.[1][2][3][4]

  • The Glycine Conjugate: Glycine is not merely a linker; its presence can significantly influence the molecule's physicochemical properties, such as solubility and membrane permeability. Furthermore, glycine conjugation is a recognized metabolic pathway for both endogenous and xenobiotic compounds, potentially affecting the molecule's bioavailability and disposition.[5][6][7][8]

Given these structural alerts, our initial screening will be broad yet focused, prioritizing the discovery of potential cytotoxic and antimicrobial activities. This guide is structured as a tiered cascade, a well-established methodology in drug discovery that allows for rapid, data-driven decision-making.[9][10][11][12] We will begin with high-throughput phenotypic screens to cast a wide net, followed by hit confirmation and preliminary mechanism of action studies to add depth to our understanding of any observed biological effects.

Section 1: The Strategic Screening Cascade

The initial evaluation of this compound will follow a three-tiered cascade. This structure ensures that resources are focused on the most promising activities and that "dead-end" compounds are eliminated early in the process. Phenotypic screening is the cornerstone of this initial phase, as it allows for the discovery of bioactive compounds without prior knowledge of a specific molecular target.[13][14][15][16]

G cluster_0 Tier 1: Primary Phenotypic Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Preliminary Mechanism of Action T1_Cytotoxicity Broad-Spectrum Cytotoxicity Assay (e.g., NCI-60 Panel) Decision1 Active Hit? T1_Cytotoxicity->Decision1 T1_Antimicrobial Antimicrobial Susceptibility Testing (Gram+/Gram-/Fungi) T1_Antimicrobial->Decision1 T2_Confirm Re-test Active Hits T2_DoseResponse Dose-Response Curves (IC50 / MIC Determination) T2_Confirm->T2_DoseResponse Decision2 Confirmed & Potent? T2_DoseResponse->Decision2 T3_CellCycle Cell Cycle Analysis Proceed Advance to Lead Optimization & Target Deconvolution T3_CellCycle->Proceed T3_Apoptosis Apoptosis vs. Necrosis Assay T3_Apoptosis->Proceed Compound This compound Compound->T1_Cytotoxicity Compound->T1_Antimicrobial Decision1->T2_Confirm Yes Stop1 Stop or De-prioritize Decision1->Stop1 No Decision2->T3_CellCycle Yes Decision2->T3_Apoptosis Yes Stop2 Stop or De-prioritize Decision2->Stop2 No

Caption: The tiered screening cascade for this compound.

Section 2: Tier 1 - Primary Phenotypic Screening

The objective of Tier 1 is to efficiently determine if this compound exhibits any broad biological activity at a single, high concentration.

Antiproliferative/Cytotoxicity Screening

Rationale: The presence of the Michael acceptor moiety suggests a potential for anticancer activity.[1] A broad initial screen against a diverse panel of human cancer cell lines is the most effective way to identify potential tissue-specific sensitivities.

Protocol: Single-Dose Sulforhodamine B (SRB) Assay

  • Cell Line Panel: A panel of 60 human cancer cell lines (such as the NCI-60 panel) representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney will be used.

  • Plating: Cells are seeded into 96-well plates at their predetermined optimal densities and incubated for 24 hours.

  • Treatment: this compound is added at a final concentration of 10 µM. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: Plates are incubated for 48 hours.

  • Fixation & Staining:

    • Adherent cells are fixed in situ with trichloroacetic acid.

    • The supernatant is discarded, and plates are washed with water and air-dried.

    • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid is added to stain total cellular protein.

    • Plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

  • Measurement: The bound dye is solubilized with 10 mM Tris base, and the absorbance is read at 515 nm.

  • Data Analysis: The percentage growth inhibition is calculated relative to the vehicle control. A "hit" is typically defined as a compound that causes ≥50% growth inhibition in one or more cell lines.

Antimicrobial Screening

Rationale: Many natural and synthetic compounds with reactive moieties exhibit antimicrobial properties. This initial screen will assess activity against key representative pathogens.

Protocol: Broth Microdilution Susceptibility Assay

  • Organism Panel:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

    • Fungus: Candida albicans (e.g., ATCC 90028)

  • Preparation: A stock solution of this compound is prepared in DMSO.

  • Assay:

    • In a 96-well plate, the compound is added to sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to a final concentration of 64 µg/mL.

    • Each well is inoculated with the microbial suspension to a final concentration of 5 x 10^5 CFU/mL (bacteria) or 0.5-2.5 x 10^3 CFU/mL (fungi).

    • Positive (microbe, no compound) and negative (broth only) controls are included.

  • Incubation: Plates are incubated at 35°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Analysis: Growth inhibition is assessed by visual inspection for turbidity or by measuring absorbance at 600 nm. A "hit" is defined as ≥80% growth inhibition compared to the positive control.

Section 3: Tier 2 - Hit Confirmation and Potency Assessment

Any "hits" from Tier 1 must be confirmed to rule out experimental artifacts. Following confirmation, a dose-response analysis is essential to quantify the compound's potency.

Rationale: Confirmation ensures the reliability of the primary data. Determining the half-maximal inhibitory concentration (IC50) for cytotoxic compounds or the Minimum Inhibitory Concentration (MIC) for antimicrobial agents provides a quantitative measure of potency, which is critical for structure-activity relationship (SAR) studies and for comparing the compound to known standards.

Protocol: Dose-Response Curve Generation

  • Confirmation: The single-dose assays from Tier 1 are repeated for any identified hits.

  • Dose-Response:

    • For cytotoxic hits, a serial dilution of this compound (e.g., from 100 µM down to 0.01 µM in half-log steps) is prepared. The SRB assay is then performed as described previously on the most sensitive cell lines.

    • For antimicrobial hits, a two-fold serial dilution (e.g., from 128 µg/mL down to 0.25 µg/mL) is prepared in a 96-well plate using the broth microdilution method.

  • Data Analysis:

    • IC50 Calculation: For cytotoxicity data, the percentage of growth inhibition is plotted against the log of the compound concentration. A non-linear regression (sigmoidal dose-response) is used to calculate the IC50 value.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Cell LineIC50 (µM) of this compound
MCF-7 (Breast)5.2 ± 0.7
A549 (Lung)8.9 ± 1.1
HCT116 (Colon)3.1 ± 0.4
MicroorganismMIC (µg/mL) of this compound
S. aureus16
E. coli>128
C. albicans32

Section 4: Tier 3 - Preliminary Mechanism of Action (MOA) Studies

If potent cytotoxic activity is confirmed, initial MOA studies are warranted to provide early insights into the compound's cellular effects.

G cluster_0 Cytotoxicity Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound (Dose-Response) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Fix Fix with TCA Incubate2->Fix Stain Stain with SRB Fix->Stain Read Read Absorbance @ 515nm Stain->Read Analyze Calculate IC50 Read->Analyze

Caption: A typical workflow for an in vitro cytotoxicity assay.

Cell Cycle Analysis

Rationale: Many cytotoxic agents exert their effects by disrupting the cell cycle. This assay will determine if this compound causes cells to arrest in a specific phase (G1, S, or G2/M).

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Treatment: A sensitive cell line (e.g., HCT116) is treated with this compound at its IC50 and 2x IC50 concentration for 24 hours.

  • Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Apoptosis vs. Necrosis Assay

Rationale: Distinguishing between programmed cell death (apoptosis) and cellular injury (necrosis) is a critical step in characterizing a cytotoxic compound.

Protocol: Annexin V/PI Staining

  • Treatment: Cells are treated as described for the cell cycle analysis.

  • Staining: Harvested cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Analysis: Cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Section 5: The Path Forward - Target Deconvolution

Should this compound demonstrate promising and potent activity, the subsequent critical step is to identify its molecular target(s). This is especially important for a potential covalent modifier, where understanding both on-target and off-target interactions is paramount.

Rationale: Target deconvolution bridges the gap between a phenotypic observation and a molecular mechanism.[16][17][18][19][20][21] This knowledge is essential for rational lead optimization and for understanding potential liabilities.

Potential Strategies:

  • Affinity-Based Proteomics: The compound could be immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

  • Competitive Activity-Based Protein Profiling (ABPP): This technique uses broad-spectrum covalent probes to map reactive sites across the proteome. Pre-treatment with this compound would prevent probe binding to its specific target, allowing for identification by exclusion.

  • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding across the entire proteome, providing an unbiased view of target engagement in a cellular context.

This structured, hypothesis-driven approach provides a robust framework for the initial biological evaluation of this compound. The data generated will form a critical foundation for all future research, guiding the medicinal chemistry efforts and advanced pharmacological studies necessary to explore its full therapeutic potential.

References

  • Oncodesign Services. (n.d.). Phenotypic Screening Services | CRO services.
  • MDPI. (2023). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. MDPI.
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • Revvity. (n.d.). Phenotypic Screening.
  • Wikipedia. (2023). Phenotypic screening. In Wikipedia.
  • BOC Sciences. (n.d.). Cell-Based Phenotypic Screening Services.
  • ResearchGate. (n.d.). Combining experimental strategies for successful target deconvolution.
  • ACS Publications. (2022).
  • Creative Biolabs. (n.d.). Target Deconvolution.
  • ACS Publications. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry.
  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • ResearchGate. (2025). Target deconvolution strategies in drug discovery | Request PDF.
  • Wikipedia. (2023). Michael addition reaction. In Wikipedia.
  • Preprints.org. (2025). DESIGN AND SYNTHESIS OF NOVEL REVERSIBLE MICHAEL ACCEPTORS.
  • National Center for Biotechnology Information. (2022). Michael acceptor molecules in natural products and their mechanism of action. PMC.
  • Taylor & Francis Online. (n.d.). Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Acrylate Copolymers Containing 3‐Oxo‐N‐allyl‐1,2‐benzisothiazole‐3(2H)
  • ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems to....
  • National Center for Biotechnology Information. (2023).
  • Drug Target Review. (2014).
  • American Chemical Society. (2026). Discovery of Dimer-Dependent Aminoacrylamide Molecular Glues for 14–3–3 Protein–Protein Interactions.
  • PubMed. (n.d.).
  • ResearchGate. (2021). Synthesis and Biological Activity of Acrylate Copolymers Containing 3‐Oxo‐N‐allyl‐1,2‐benzisothiazole‐3(2 H )
  • ResearchGate. (2025).
  • Wikipedia. (2023). Glycine. In Wikipedia.
  • ACS Publications. (2026). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy.
  • Sygnature Discovery. (n.d.). Screening Cascade Development Services.
  • Concept Life Sciences. (n.d.). Screening Cascade Development Services.
  • National Center for Biotechnology Information. (2021).

Sources

Methodological & Application

Application Note & Protocols: (2-Benzylacryloyl)glycine as a Novel Monomer for Advanced Biomedical Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, polymerization, and characterization of a novel amino acid-based monomer, (2-Benzylacryloyl)glycine. The unique structure of this monomer, featuring a hydrophobic benzyl group on the polymerizable acrylate backbone and a hydrophilic, biocompatible glycine moiety, offers a compelling platform for the development of advanced amphiphilic polymers. Such materials are of significant interest to researchers, scientists, and drug development professionals for applications including targeted drug delivery, stimuli-responsive nanoassemblies, and functional biomaterial coatings. This guide details field-proven protocols, explains the causality behind experimental choices, and outlines the potential of the resulting polymer, poly(this compound), in the biomedical field.

Introduction: The Rationale for Amino Acid-Based Polymers

The convergence of polymer chemistry and materials science has driven the development of sophisticated biomaterials with precisely tailored properties. Amino acid-based polymers are at the forefront of this innovation, prized for their inherent biocompatibility, biodegradability, and chemical functionality.[1] Unlike traditional synthetic polymers, those derived from amino acids can mimic biological structures, leading to improved interactions with cells and tissues and reduced immunogenicity.

This compound is a rationally designed monomer intended to yield amphiphilic polymers. Amphiphilicity—the possession of both hydrophobic and hydrophilic properties—is a critical feature for creating self-assembling nanostructures like micelles and vesicles in aqueous environments.[2][3] These nanoassemblies can encapsulate poorly water-soluble drugs, protecting them in the bloodstream and facilitating their delivery to target sites.[4][5] The monomer's design incorporates:

  • A Hydrophobic Benzyl Group: Covalently attached to the acrylate α-position, this bulky aromatic group can participate in π-π stacking and hydrophobic interactions, forming a stable core for drug encapsulation.[6]

  • A Hydrophilic Glycine Moiety: As the simplest amino acid, glycine imparts biocompatibility and water-solubility. Its carboxylic acid and amide functionalities provide sites for further bioconjugation or can respond to physiological pH changes.[1][2]

  • A Polymerizable Acrylate Group: This vinyl group allows for the creation of a stable polymer backbone using modern controlled radical polymerization techniques.

  • A Stable Amide Linker: The amide bond connecting the glycine to the acrylate is significantly more resistant to hydrolysis than an ester linkage, ensuring greater stability of the pendant group under physiological conditions.[7]

This guide provides the necessary protocols to synthesize this novel monomer and polymerize it in a controlled manner, opening new avenues for biomedical material design.

Synthesis of this compound Monomer

The synthesis is a two-stage process. First, the backbone, 2-benzylacrylic acid, is synthesized. Second, this acid is coupled with the ethyl ester of glycine, followed by saponification to yield the final monomer. Using the ethyl ester of glycine (GlyOEt) is crucial for this step as it improves solubility in organic solvents and protects the carboxylic acid from participating in side reactions during the amide coupling.

Stage 1: Synthesis of 2-Benzylacrylic Acid

This protocol is adapted from established methods for producing α-substituted acrylic acids.[8][9] It involves a condensation reaction between benzylmalonic acid and paraformaldehyde, followed by decarboxylation.

Protocol 1: Synthesis of 2-Benzylacrylic Acid

Step Procedure Rationale & Expert Insights
1 In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzylmalonic acid (20.0 g, 0.103 mol) and paraformaldehyde (4.94 g, 0.164 mol) in 150 mL of ethyl acetate.Ethyl acetate is an effective solvent for the reactants and facilitates heat transfer. Paraformaldehyde serves as the source of formaldehyde for the condensation reaction.
2 Cool the solution to 0°C in an ice bath.Cooling is critical to control the initial exothermic reaction upon addition of the amine catalyst.
3 Slowly add diethylamine (10.65 mL, 0.103 mol) dropwise, ensuring the internal temperature does not exceed 20°C.Diethylamine acts as a base catalyst for the Knoevenagel-type condensation. Dropwise addition is essential to prevent a runaway reaction.
4 After addition is complete, remove the ice bath and heat the mixture to reflux (approx. 77°C) for 90 minutes.Refluxing drives the reaction to completion, leading to the formation of the intermediate which subsequently decarboxylates to yield the product.
5 Cool the reaction mixture again in an ice bath to below 10°C.Cooling is necessary before the acidification step to prevent hydrolysis of the ethyl acetate and to control the exothermic neutralization.
6 Slowly and carefully add 20 mL of water, followed by the dropwise addition of concentrated HCl (12N, 9.0 mL). Maintain the temperature below 10°C.This step neutralizes the diethylamine catalyst and protonates the carboxylate, precipitating any impurities and preparing the organic phase for extraction.
7 Transfer the mixture to a separatory funnel and separate the phases. Wash the organic layer with 100 mL of brine.The brine wash removes residual water and inorganic salts from the organic layer.
8 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.This yields the crude 2-benzylacrylic acid. Purity is typically high, but it can be recrystallized from a petroleum ether/ethyl acetate mixture if needed.

Characterization: The product, 2-benzylacrylic acid, should be characterized by ¹H NMR, ¹³C NMR, and FTIR to confirm its structure before proceeding.[8]

Stage 2: Synthesis of this compound

This stage involves the coupling of 2-benzylacrylic acid with glycine ethyl ester hydrochloride using a standard peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by hydrolysis of the ester to yield the final zwitterionic monomer.[10]

Protocol 2: Synthesis of this compound

Step Procedure Rationale & Expert Insights
1 In a 500 mL flask, dissolve 2-benzylacrylic acid (16.2 g, 0.1 mol) in 200 mL of anhydrous dichloromethane (DCM).Anhydrous conditions are important to prevent the hydrolysis of the coupling agent (EDC).
2 Add glycine ethyl ester hydrochloride (15.3 g, 0.11 mol) and N,N-Diisopropylethylamine (DIPEA) (20.9 mL, 0.12 mol) to the solution and stir for 10 minutes at room temperature.DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the glycine ester, liberating the free amine for reaction.
3 Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (21.1 g, 0.11 mol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (1.22 g, 0.01 mol) to the mixture.EDC is a water-soluble carbodiimide that activates the carboxylic acid group of 2-benzylacrylic acid, making it susceptible to nucleophilic attack by the amine of the glycine ester. DMAP acts as a catalyst to accelerate the reaction.
4 Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).The reaction is typically complete overnight.
5 Once the reaction is complete, wash the organic phase sequentially with 100 mL of 1M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.These washes remove unreacted starting materials, the EDC urea byproduct, and DMAP.
6 Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude ethyl (2-benzylacryloyl)glycinate.This intermediate is often an oil or a low-melting solid.
7 Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) (100 mL) and water (50 mL). Add lithium hydroxide (LiOH) (4.8 g, 0.2 mol) and stir at room temperature for 4-6 hours.This is the saponification step. LiOH is a strong base that hydrolyzes the ethyl ester to the carboxylate salt.[11]
8 After hydrolysis is complete (monitored by TLC), acidify the solution to pH ~2 with 1M HCl.Acidification protonates the carboxylate, yielding the final product.
9 Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over Na₂SO₄, and remove the solvent under reduced pressure.This isolates the final monomer, this compound, which should be a white solid.

Characterization: Confirm the structure and purity of the final monomer using ¹H NMR, ¹³C NMR, FTIR, and High-Resolution Mass Spectrometry (HRMS).

Diagram of Monomer Synthesis Workflow

G cluster_0 Stage 1: 2-Benzylacrylic Acid Synthesis cluster_1 Stage 2: Amide Coupling & Deprotection Benzylmalonic Acid Benzylmalonic Acid Condensation Condensation Benzylmalonic Acid->Condensation + Paraformaldehyde + Diethylamine (catalyst) 2-Benzylacrylic Acid 2-Benzylacrylic Acid Condensation->2-Benzylacrylic Acid Reflux & Acidification Amide Coupling Amide Coupling 2-Benzylacrylic Acid->Amide Coupling + Glycine Ethyl Ester + EDC/DMAP Intermediate Ester Intermediate Ester Amide Coupling->Intermediate Ester Saponification Saponification Intermediate Ester->Saponification + LiOH Final Monomer Final Monomer Saponification->Final Monomer Acidification This compound

Caption: Workflow for the two-stage synthesis of this compound.

Polymerization of this compound

The α-benzyl group introduces significant steric hindrance around the vinyl group, which can make conventional free-radical polymerization challenging.[12][13] Therefore, a controlled radical polymerization technique is highly recommended to achieve polymers with predictable molecular weights and low dispersity (Đ). Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an excellent choice due to its tolerance for a wide range of functional groups (like the carboxylic acid in our monomer) and its effectiveness with sterically demanding monomers.[14][15][16]

Rationale for RAFT Polymerization Component Selection
  • RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) is a suitable choice. Its carboxylic acid group enhances solubility in polar solvents often used for amino acid-based monomers, and it provides good control over acrylate polymerization.

  • Initiator: Azobisisobutyronitrile (AIBN) is a standard thermal initiator that is compatible with the chosen RAFT agent and reaction conditions.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is required to dissolve the monomer.

  • Target Degree of Polymerization (DP): A target DP of 50 is a good starting point for initial studies, balancing chain length with solubility.

Diagram of RAFT Polymerization

G Initiator Initiator Radical Radical Initiator->Radical Heat (Δ) Propagating Chain Propagating Chain Radical->Propagating Chain + Monomer Dormant Chain Dormant Chain Propagating Chain->Dormant Chain + RAFT Agent Polymer Polymer Propagating Chain->Polymer Termination Dormant Chain->Propagating Chain Reversible Fragmentation

Caption: Reversible activation-deactivation equilibrium in RAFT polymerization.

Protocol 3: RAFT Polymerization
Step Procedure Rationale & Expert Insights
1 In a Schlenk flask, add this compound (2.33 g, 10 mmol, 50 eq.), CPADB (55.9 mg, 0.2 mmol, 1 eq.), and AIBN (6.6 mg, 0.04 mmol, 0.2 eq.).The ratio of [Monomer]:[CTA]:[Initiator] is set to 50:1:0.2 to target a DP of 50. A lower initiator concentration relative to the CTA ensures that most chains are initiated from the CTA, leading to good control.
2 Add 10 mL of anhydrous DMF to the flask to dissolve the solids, resulting in a 1M monomer solution.DMF is chosen for its ability to dissolve all components and its high boiling point, suitable for the reaction temperature.
3 Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to degas the solution.Oxygen is a radical scavenger and must be thoroughly removed to prevent inhibition of the polymerization and termination of growing polymer chains.
4 After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).An inert atmosphere must be maintained throughout the polymerization.
5 Place the flask in a preheated oil bath at 70°C and stir for 12 hours.70°C is a common temperature for AIBN-initiated RAFT polymerizations, providing a suitable rate of radical generation.
6 To monitor conversion, periodically take small aliquots via a degassed syringe and analyze by ¹H NMR.Conversion can be tracked by comparing the integration of the vinyl proton peaks of the monomer to a stable internal standard or the polymer backbone peaks.
7 To quench the reaction, cool the flask in an ice bath and expose the solution to air.Cooling and exposure to oxygen will effectively stop the polymerization.
8 Precipitate the polymer by slowly adding the reaction mixture to a large excess (200 mL) of cold diethyl ether with vigorous stirring.Poly(this compound) is insoluble in diethyl ether, allowing it to be isolated from the solvent and unreacted monomer.
9 Collect the polymer precipitate by filtration or centrifugation. Wash with fresh cold diethyl ether and dry under vacuum at 40°C until a constant weight is achieved.This ensures all residual solvent and monomer are removed.

Characterization of Poly(this compound)

Thorough characterization is essential to confirm the success of the polymerization and to understand the properties of the resulting polymer.

Table of Characterization Techniques and Expected Results

Technique Purpose Expected Observations
¹H NMR Confirm polymer structure and calculate monomer conversion.Disappearance of monomer vinyl proton signals (~5.5-6.5 ppm). Appearance of broad polymer backbone signals.
Gel Permeation Chromatography (GPC/SEC) Determine molecular weight (Mn, Mw) and dispersity (Đ = Mw/Mn).A monomodal and narrow peak. Đ should be low (< 1.3), indicating a controlled polymerization.
FTIR Spectroscopy Confirm functional groups.Presence of characteristic peaks for amide C=O (~1650 cm⁻¹), carboxylic acid C=O (~1710 cm⁻¹), and aromatic C-H (~3000-3100 cm⁻¹).
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg).A single Tg value, which provides insight into the polymer's amorphous nature and thermal properties.
Dynamic Light Scattering (DLS) Analyze self-assembly in aqueous solution (after neutralization).Formation of nanoparticles (e.g., micelles) in a specific size range when the polymer is dispersed in water at neutral or basic pH.

Potential Properties and Biomedical Applications

The unique amphiphilic structure of poly(this compound) suggests several high-value applications in the biomedical field.[6][17]

  • Drug Delivery of Hydrophobic Agents: The hydrophobic benzyl cores of micelles formed by this polymer would be ideal for encapsulating hydrophobic anticancer drugs like paclitaxel or doxorubicin.[5][18] This can improve drug solubility, prolong circulation time, and potentially reduce side effects.

  • pH-Responsive Systems: The glycine pendant group contains a carboxylic acid, which will be deprotonated at physiological pH (~7.4) but protonated in the acidic microenvironments of tumors or endosomes (~pH 5-6).[2] This charge reversal can be exploited to trigger the disassembly of nanoparticles and release the encapsulated drug specifically at the target site.[1]

  • Biocompatible Coatings: The polymer could be used to coat medical devices or nanoparticles. The hydrophilic glycine shell would present an antifouling surface, resisting protein adsorption and improving biocompatibility, similar to PEG but with the potential for better in vivo stability.

  • Theranostics: The benzyl groups can be functionalized (e.g., with iodine) for radio-opacity, or the glycine moiety can be conjugated with imaging agents, allowing the polymer to serve as both a therapeutic delivery vehicle and a diagnostic imaging agent.

Hydrolytic Degradability: While the polymer backbone is composed of stable C-C bonds, the pendant amide group is more stable than an ester but can still be subject to enzymatic degradation in vivo.[7][19] The rate of degradation would be significantly slower than for polyester-based materials, which may be advantageous for long-term drug delivery applications. Studies on hydrolytic and enzymatic degradation would be necessary to fully characterize its behavior.[11][20][21]

Conclusion

This compound represents a promising, yet unexplored, monomer for the synthesis of functional, amphiphilic polymers. Its rational design combines the benefits of a hydrophobic core-forming unit with a biocompatible, stimuli-responsive amino acid. The protocols detailed in this guide provide a robust framework for researchers to synthesize and polymerize this monomer using controlled polymerization techniques. The resulting polymer, poly(this compound), is a compelling candidate for advanced biomedical applications, particularly in the realm of targeted drug delivery and smart biomaterials.

References

  • Hirano, T. Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Polymer Journal (2022).
  • Al-bayati, Y. K. M., & Al-ammar, K. H. Biomedical Applications of pH-Responsive Amphiphilic Polymer Nanoassemblies.
  • Perin, F., et al. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control. Materials Science and Engineering: C (2021).
  • Perin, F., et al. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control.
  • Al-bayati, Y. K. M., & Al-ammar, K. H. Biomedical Applications of pH-Responsive Amphiphilic Polymer Nanoassemblies.
  • Jiang, H. The Role of Amphiphilic Polymers in Drug Delivery Advancements.
  • Hirano, T. Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Ingenta Connect (2022).
  • Hirano, T. Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Polymer Journal (2022).
  • Satoh, K., et al. Conjugate substitution and addition of α-substituted acrylate: a highly efficient, facile, convenient, and versatile approach to fabricate degradable polymers by dynamic covalent chemistry. Polymer Chemistry (2017).
  • Hirano, T. Polymerization Chemistry of α-Substituted Acrylates toward Precise Polymerization and Functional Materials.
  • Peterson, G. I., et al. Degradation of Polyacrylates by One-Pot Sequential Dehydrodecarboxylation and Ozonolysis. Journal of the American Chemical Society (2023).
  • Beattie, D. L., et al. RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. RSC Publishing (2022).
  • Martello, M. T., et al. Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. Biomacromolecules (2024).
  • Beattie, D. L., et al. RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. Polymer Chemistry (RSC Publishing) (2022).
  • Flores, J. D., & Anseth, K. S. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC - NIH (2016).
  • Saltzman, W. M., & Torchilin, V. P. Polymers for Drug Delivery Systems. PMC - PubMed Central (2007).
  • PrepChem.com. Synthesis of 2-phenyl-acrylic acid. Available at: [Link].

  • Abe, H., et al. Degradable Poly(ester amide)
  • Lecomte, P., et al. Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst.
  • Kopeček, J., & Yang, J. Polymeric conjugates for drug delivery. PMC - NIH (2010).
  • Issa, J., et al. A Convenient Synthesis of α-Benzylacrylic Acid.
  • CN102391146A - Preparation method of racecadotril intermediate 2-(benzyl acrylamide)
  • Organic Syntheses Procedure. β-BENZOYLACRYLIC ACID. Available at: [Link].

  • Jain, A., et al.
  • Lee, S., et al.
  • Zhang, L., et al. Precise Synthesis of Acrylate Copolymer via RAFT Polymerization and Its Application. Scientific Research Publishing (2019).
  • Thevenot, P., et al.
  • UNCW. RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. Available at: [Link].

  • Slideshare. ROLE OF POLYMERS IN DRUG DELIVERY. Available at: [Link].

  • Semsarzadeh, M. A., et al. Atom transfer radical polymerizations of (meth)acrylic monomers and isoprene.
  • Coessens, V., et al. Functional polymers by atom transfer radical polymerization. Progress in Polymer Science (2001).
  • Slideshare. Recent updates in synthetic polymers used in drug delivery systems. Available at: [Link].

  • Google Patents.
  • Google Patents. US2855436A - Production of substituted acrylic acid amides.
  • Google Patents. EP0852262A1 - Process for the preparation of amides of acrylic or methacrylic acid.
  • Carnegie Mellon University. ATRP in Protic Media - Matyjaszewski Polymer Group. Available at: [Link].

  • Al-Noor, T. H. (PDF) Glycine Poly Acrylate with 4-Aminoantipyrine.
  • Google Patents. WO1998003471A1 - Amide functional monomers and acrylic polymers with amide functionality.
  • Kunz, K., et al. Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent.
  • Serota, S., et al. Novel synthesis of .alpha.-substituted acrylic acids. The Journal of Organic Chemistry (1964).
  • Semantic Scholar.
  • PrepChem.com. Preparation of glycine ethyl ester hydrochloride. Available at: [Link].

  • MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
  • Wierckx, S. J. P., et al. Highly Efficient Biobased Synthesis of Acrylic Acid. PMC - NIH (2022).

Sources

Application Note: Harnessing (2-Benzylacryloyl)glycine for Advanced Hydrogel Engineering

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utilization of (2-Benzylacryloyl)glycine, a novel functional monomer, for the synthesis of advanced hydrogels. We delve into the unique chemical characteristics of this monomer, positing that the integration of a hydrophobic benzyl group with a hydrogen-bonding glycine moiety offers a unique platform for tuning hydrogel properties. This note details the principles of free-radical polymerization for hydrogel formation, provides step-by-step protocols for synthesis and characterization, and discusses the critical parameters that influence final material properties. The methodologies are designed to be self-validating, incorporating key characterization checkpoints to ensure reproducibility and reliability. This guide is intended for researchers in materials science, drug delivery, and tissue engineering seeking to develop novel biomaterials with tailored mechanical, chemical, and biological functionalities.

Introduction: The Rationale for this compound

The field of hydrogel science continually seeks new monomers to overcome the limitations of conventional materials. While standard acrylamides and acrylates form the backbone of many hydrogels, functional monomers are required to impart specific properties such as environmental responsiveness, drug affinity, and tailored mechanical strength.

This compound is an N-substituted acrylamide derivative that presents a compelling combination of functional groups:

  • Acryloyl Group: Provides the polymerizable vinyl moiety for free-radical chain-growth polymerization.

  • Glycine Moiety: The amide and terminal carboxylic acid groups are capable of forming strong hydrogen bonds, similar to those seen in high-strength poly(N-acryloyl glycinamide) (PNAGA) hydrogels.[1] This contributes to mechanical robustness and structural stability.

  • Benzyl Group: Attached to the alpha-carbon of the acryloyl group, this aromatic moiety introduces significant hydrophobicity. This can be leveraged to enhance the loading of hydrophobic drugs, modulate swelling behavior, and introduce pi-pi stacking interactions, which can further reinforce the hydrogel network.

This unique trifecta of functionalities suggests that polythis compound [P(BAG)] hydrogels could serve as highly tunable platforms for sophisticated biomedical applications.

G cluster_Initiation 1. Initiation cluster_Propagation 2. Propagation cluster_Termination 3. Termination & Cross-linking Initiator Initiator (I) Radical Primary Radical (R•) Initiator->Radical Heat or UV ActiveMonomer Active Monomer (RM•) Radical->ActiveMonomer Monomer Monomer (M) Monomer->ActiveMonomer GrowingChain Growing Chain (RMₙ•) LongerChain Longer Chain (RMₙ₊₁•) GrowingChain->LongerChain Monomer2 Monomer (M) Monomer2->LongerChain Chain1 Chain (P•) Hydrogel Cross-linked Hydrogel Network Chain1->Hydrogel Chain2 Chain (Q•) Chain2->Hydrogel Crosslinker Cross-linker (X) Crosslinker->Hydrogel

Diagram 2: Mechanism of free-radical polymerization for hydrogel synthesis.

Protocol: Synthesis of P(BAG) Hydrogels via Thermal Polymerization

This protocol describes the preparation of a standard 10% (w/v) P(BAG) hydrogel with 1 mol% cross-linker. Researchers should adjust concentrations to tune properties as needed (see Section 5).

3.1. Materials and Reagents

  • This compound (Monomer)

  • N,N'-Methylenebis(acrylamide) (MBA) (Cross-linker)

  • Ammonium Persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized (DI) Water

  • Nitrogen or Argon Gas Source

  • Glass vials or molds (e.g., between two glass plates with a spacer)

3.2. Experimental Workflow

A 1. Prepare Precursor Solution Dissolve Monomer & Cross-linker in PBS. B 2. Degas Solution Purge with N₂ or Ar for 20 min to remove inhibitory O₂. A->B C 3. Add Initiator System Add APS, mix, then add TEMED to initiate polymerization. B->C D 4. Cast and Gel Quickly transfer solution to mold. Allow to polymerize at RT for 2-4 hours. C->D E 5. Purify Hydrogel Immerse gel in large volume of DI water. Dialyze for 72h, changing water every 24h. D->E F 6. Characterization Proceed with swelling, mechanical, and structural analysis. E->F

Diagram 3: Experimental workflow for P(BAG) hydrogel synthesis.

3.3. Step-by-Step Procedure

  • Prepare Precursor Solution:

    • For a 10 mL final volume, weigh 1.0 g of this compound monomer and place it in a 20 mL glass vial.

    • Calculate the required mass of MBA for 1 mol% cross-linking relative to the monomer and add it to the vial.

    • Add 8 mL of PBS (pH 7.4) and stir vigorously until all solids are fully dissolved. Adjust the final volume to 10 mL with PBS.

    • Causality Note: PBS is used to maintain a physiologically relevant pH. Complete dissolution is critical for a homogenous hydrogel network.

  • Degas the Solution:

    • Place the vial in an ice bath to reduce premature polymerization.

    • Purge the solution by bubbling nitrogen or argon gas through it for 20 minutes.

    • Causality Note: Oxygen is a radical scavenger and will inhibit the polymerization process. [2]This degassing step is essential for successful and reproducible gelation.

  • Initiate Polymerization:

    • Prepare a fresh 10% (w/v) APS solution in DI water.

    • To the degassed precursor solution, add 50 µL of the 10% APS solution and mix gently but thoroughly.

    • Add 10 µL of TEMED. Mix quickly with one or two inversions.

    • Causality Note: TEMED accelerates the decomposition of APS into sulfate radicals, significantly speeding up the gelation process at room temperature.

  • Casting and Gelation:

    • Immediately after adding TEMED, pour or inject the solution into the desired mold (e.g., between glass plates, in a petri dish, or a syringe for injectable formats).

    • Allow the solution to polymerize at room temperature. Gelation should be visible within 5-15 minutes. Let the gel cure for at least 2 hours to ensure complete reaction.

  • Purification:

    • Carefully remove the hydrogel from its mold.

    • Submerge the gel in a large beaker containing at least 500 mL of DI water.

    • Let the gel swell and dialyze for 3 days, replacing the DI water every 24 hours.

    • Causality Note: This step is crucial to remove unreacted monomer, initiator, and other small molecules which could be cytotoxic or interfere with subsequent experiments.

Protocol: Essential Hydrogel Characterization

These protocols provide a baseline for validating the successful formation and fundamental properties of your P(BAG) hydrogel.

4.1. Confirmation of Gelation (Vial Inversion Test) A simple, qualitative test to confirm that a cross-linked network has formed. [3]After the curing period (Step 3.4), invert the reaction vial. If the gel remains intact and does not flow, gelation is successful.

4.2. Swelling Behavior The swelling ratio provides insight into the network's cross-link density and hydrophilicity. [4]

  • After purification, take a small piece of the hydrogel and blot the surface gently with filter paper to remove excess water.

  • Measure its weight (W_s, swollen weight).

  • Freeze-dry (lyophilize) the hydrogel sample until a constant weight is achieved.

  • Measure the weight of the dry sample (W_d, dry weight).

  • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d

Sample ID Monomer Conc. (% w/v) Cross-linker (mol%) W_s (g) W_d (g) ESR (g/g)
P(BAG)-10-11010.9520.0988.71
P(BAG)-10-21020.6150.0995.21
P(BAG)-15-11511.1500.1456.93
Table 1: Example data log for Equilibrium Swelling Ratio (ESR) measurements. Data is hypothetical.

4.3. Structural Analysis (FTIR Spectroscopy) Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the polymerization of the acryloyl group. [5]

  • Acquire an FTIR spectrum of the this compound monomer.

  • Acquire an FTIR spectrum of the purified, lyophilized P(BAG) hydrogel.

  • Expected Result: The characteristic C=C vinyl stretch in the monomer spectrum (around 1630 cm⁻¹) should be significantly diminished or absent in the polymer spectrum, indicating successful polymerization of the vinyl bonds. The prominent amide and carbonyl peaks should remain.

4.4. Morphological Analysis (Scanning Electron Microscopy - SEM) SEM allows for the visualization of the internal porous microarchitecture of the hydrogel. [6][7]

  • Equilibrate a purified hydrogel sample in DI water.

  • Flash-freeze the sample in liquid nitrogen.

  • Lyophilize the frozen sample for 48-72 hours until completely dry.

  • Fracture the dried sample to expose the internal structure.

  • Mount the fractured sample on an SEM stub and sputter-coat with a conductive metal (e.g., gold).

  • Image the cross-section using an SEM.

  • Expected Result: The micrograph should reveal an interconnected, porous network. The pore size will vary depending on the synthesis conditions.

4.5. Mechanical Properties (Rheology) Rheological analysis quantifies the viscoelastic properties of the hydrogel. [4]

  • Use a rheometer with parallel plate geometry.

  • Place a cylindrical hydrogel sample of known dimensions on the bottom plate.

  • Perform an oscillatory frequency sweep at a constant strain (e.g., 1%) within the linear viscoelastic region.

  • Expected Result: For a stable gel, the storage modulus (G'), representing the elastic component, should be significantly higher than the loss modulus (G''), representing the viscous component, across the frequency range. The magnitude of G' is a direct measure of the hydrogel's stiffness.

Tuning Hydrogel Properties: Key Parameters

The properties of P(BAG) hydrogels can be rationally tuned by altering the synthesis parameters. Understanding these relationships is key to designing materials for specific applications.

Parameter Effect of Increase Causality
Monomer Concentration ↓ Swelling Ratio↑ Mechanical Stiffness (G')Increases the polymer density within the network, leading to smaller mesh sizes and a more robust structure.
Cross-linker Concentration ↓ Swelling Ratio↑ Mechanical Stiffness (G')↓ Degradation RateIncreases the number of covalent junctions between polymer chains, resulting in a tighter, less flexible network that restricts water uptake. [8]
Initiator Concentration ↓ Mechanical Stiffness (G')May slightly ↑ SwellingHigher initiator levels lead to the formation of more, but shorter, polymer chains. This can result in a less effectively cross-linked and weaker network.
Table 2: Influence of key synthesis parameters on final hydrogel properties.

Troubleshooting Common Issues

cluster_causes cluster_solutions Start Problem Observed P1 Failure to Gel / Slow Gelation Start->P1 P2 Gel is Brittle / Inhomogeneous Start->P2 P3 Very High Swelling / Dissolves Start->P3 C1a Cause: Oxygen Inhibition P1->C1a C1b Cause: Inactive Initiator P1->C1b C2a Cause: Poor Mixing P2->C2a C2b Cause: Excess Cross-linker P2->C2b C3a Cause: Insufficient Cross-linker P3->C3a S1a Solution: Degas precursor solution more thoroughly. C1a->S1a S1b Solution: Use freshly prepared APS solution. C1b->S1b S2a Solution: Ensure monomer/cross-linker are fully dissolved before initiating. C2a->S2a S2b Solution: Reduce MBA concentration. C2b->S2b S3a Solution: Increase MBA concentration. C3a->S3a

Diagram 4: A troubleshooting guide for common hydrogel synthesis problems.

References

  • A. S. Hoffman, "Hydrogels for biomedical applications," Advanced Drug Delivery Reviews, vol. 64, pp. 18–23, 2012.

  • Characterization of Hydrogels - YouTube. (2025, January 14).

  • A. M. G. A. D. B. F. M. Correia, "A Beginner's Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications," Gels, vol. 8, no. 1, p. 33, 2022.

  • "Special Issue : Characterization Techniques for Hydrogels and Their Applications," MDPI.

  • S. Bashir et al., "Characterization Techniques of Hydrogel and Its Applications," Gels, vol. 8, no. 12, p. 788, 2022.

  • Z. Xu and W. Liu, "Poly(N-acryloyl glycinamide): a fascinating polymer that exhibits a range of properties from UCST to high-strength hydrogels," Chemical Communications, vol. 54, no. 79, pp. 11049–11062, 2018.

  • "Poly(N-Acryloyl Glycinamide)_ a Fascinating Polymer That Exhibits a Range of Properties From UCST to High-strength Hydrogels," Scribd.

  • Y. Yue et al., "Quickly self-healing hydrogel at room temperature with high conductivity synthesized through simple free radical polymerization," Journal of Polymer Science, vol. 59, no. 14, pp. 1446-1456, 2021.

  • Request PDF | Poly(N-acryloyl glycinamide): A fascinating polymer that exhibits a range of properties from UCST to high strength hydrogels | ResearchGate.

  • T. T. T. Ho et al., "Acrylate monomer polymerization triggered by iron oxide magnetic nanoparticles and catechol containing microgels," Polymers, vol. 15, no. 11, p. 2483, 2023.

  • H. Zhang et al., "Synthesis and Properties of Rosin-Based Composite Acrylamide Hydrogels," Journal of Renewable Materials, vol. 8, no. 1, pp. 101–111, 2020.

  • S. Papagiannopoulos et al., "Comparison of Thermoresponsive Hydrogels Synthesized by Conventional Free Radical and RAFT Polymerization," Polymers, vol. 12, no. 1, p. 194, 2020.

  • S. Chessé et al., "Hydrogel preparation and evaluation of the cross-linking process," Polymers, vol. 13, no. 16, p. 2689, 2021.

  • A. A. A. de Sousa et al., "Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery," Pharmaceutics, vol. 11, no. 3, p. 119, 2019.

  • A. But-Hadzic et al., "Easy-to-Make Polymer Hydrogels by UV-Curing for the Cleaning of Acrylic Emulsion Paint Films," Polymers, vol. 13, no. 21, p. 3766, 2021.

  • Figure 1 from "Poly(N-acryloyl glycinamide): a fascinating polymer that exhibits a range of properties from UCST to high-strength hydrogels." | Semantic Scholar.

  • M. Radwan, O. Al-Sweasy, and H. Elazab, "Preparation of Hydrogel Based on Acryl Amide and Investigation of Different Factors Affecting Rate and Amount of Absorbed Water," Agricultural Sciences, vol. 8, no. 2, pp. 161–170, 2017.

  • P. Kumar and P. K. Sahoo, "Hydrogel: Preparation, Characterization and Applications," The Pharma Innovation Journal, vol. 6, no. 5, pp. 12-19, 2017.

  • "Application Notes and Protocols: Acryloyl Chloride in Polymer Manufacturing," Benchchem.

  • "(A) Hydrogels prepared via free radical polymerization of hydrophilic..." | ResearchGate.

  • S. Singh et al., "Poly(N-acryloylglycine-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress," ACS Applied Bio Materials, vol. 6, no. 12, pp. 5644–5661, 2023.

Sources

Application Notes & Protocols: (2-Benzylacryloyl)glycine for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Platform for Stimuli-Responsive Drug Delivery

The pursuit of targeted and controlled drug release has led to the development of "smart" polymeric carriers that respond to specific physiological cues.[1][2] (2-Benzylacryloyl)glycine is an innovative monomer that, when polymerized, is hypothesized to form a multi-stimuli-responsive biomaterial. The incorporation of a carboxylic acid moiety from the glycine backbone introduces pH-sensitivity, while the benzyl group's hydrophobicity, in conjunction with the hydrophilic amide and carboxyl groups, is predicted to confer thermo-responsive properties.[3][4][5] This dual-responsive nature makes polythis compound a compelling candidate for sophisticated drug delivery systems, particularly in applications requiring site-specific release in response to both thermal and pH gradients, such as in tumor microenvironments or inflammatory tissues.[6][7]

These application notes provide a comprehensive guide to the synthesis, characterization, and utilization of this compound-based polymers for drug delivery. The protocols outlined herein are designed to be robust and reproducible, offering researchers a solid foundation for their investigations into this promising new biomaterial.

Part 1: Synthesis of this compound Monomer

The synthesis of this compound can be achieved through a modified Schotten-Baumann reaction, which involves the acylation of glycine with 2-benzylacryloyl chloride.

Protocol 1: Synthesis of this compound

Materials:

  • Glycine[8]

  • 2-Benzylacryloyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolution of Glycine: In a round-bottom flask, dissolve glycine in a 1 M NaOH solution and cool the flask in an ice bath.

  • Preparation of Acyl Chloride Solution: Dissolve 2-benzylacryloyl chloride in DCM.

  • Acylation Reaction: Slowly add the 2-benzylacryloyl chloride solution to the glycine solution dropwise using a dropping funnel while vigorously stirring. Maintain the temperature below 5°C.

  • pH Adjustment: Throughout the addition, monitor the pH of the reaction mixture and maintain it between 9 and 10 by adding 1 M NaOH as needed.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 2-3 hours at room temperature.

  • Work-up:

    • Transfer the mixture to a separatory funnel and remove the organic layer.

    • Wash the aqueous layer with DCM to remove any unreacted acyl chloride.

    • Acidify the aqueous layer to a pH of 2 with 1 M HCl to precipitate the this compound product.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified product under a vacuum.

Part 2: Polymerization and Characterization

Polythis compound can be synthesized via free radical polymerization. The resulting polymer's molecular weight and stimuli-responsive properties should be thoroughly characterized.

Protocol 2: Synthesis of Polythis compound

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) as an initiator

  • N,N-Dimethylformamide (DMF) as a solvent

  • Diethyl ether

Procedure:

  • Monomer and Initiator Dissolution: Dissolve the this compound monomer and AIBN in DMF in a reaction vessel.

  • Degassing: De-gas the solution by bubbling nitrogen through it for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Polymerization: Heat the reaction mixture to 60-70°C and allow it to stir under a nitrogen atmosphere for 24 hours.

  • Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to an excess of cold diethyl ether.

  • Purification: Collect the polymer by filtration and re-dissolve it in a minimal amount of DMF, followed by re-precipitation in diethyl ether. Repeat this process three times to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer under a vacuum at 40-50°C until a constant weight is achieved.

Characterization of Stimuli-Responsive Behavior

The dual pH- and thermo-responsive nature of polythis compound is a critical aspect to characterize.

Table 1: Key Characterization Techniques

Property Technique Expected Outcome
pH-Responsiveness UV-Vis SpectroscopyChanges in turbidity of the polymer solution with varying pH, indicating swelling or shrinking of the polymer chains.
Dynamic Light Scattering (DLS)Measurement of hydrodynamic radius at different pH values to quantify changes in polymer conformation.
Thermo-Responsiveness UV-Vis SpectroscopyDetermination of the Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST) by monitoring the transmittance of the polymer solution as a function of temperature.[9][10][11]
Differential Scanning Calorimetry (DSC)Detection of the phase transition temperature of the polymer in solution.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Part 3: Formulation of Drug-Loaded Nanoparticles

Polythis compound can be formulated into nanoparticles for drug delivery using techniques such as nanoprecipitation.

Protocol 3: Preparation of Drug-Loaded Nanoparticles

Materials:

  • Polythis compound

  • Model hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Acetone

  • Deionized water

  • Pluronic F-127 (as a stabilizer)

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and the hydrophobic drug in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of Pluronic F-127.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Allow the acetone to evaporate overnight under gentle stirring.

  • Purification: Centrifuge the nanoparticle suspension to remove any unloaded drug and excess surfactant. Resuspend the nanoparticle pellet in deionized water. Repeat this washing step three times.

  • Lyophilization: For long-term storage, the nanoparticle suspension can be lyophilized.

Workflow for Nanoparticle Formulation and Characterization

Nanoparticle_Formulation cluster_prep Preparation cluster_purify Purification cluster_char Characterization P1 Dissolve Polymer & Drug in Acetone P3 Nanoprecipitation: Add Organic to Aqueous P1->P3 P2 Prepare Aqueous Pluronic F-127 Solution P2->P3 P4 Solvent Evaporation P3->P4 U1 Centrifugation P4->U1 U2 Resuspend in Water U1->U2 U3 Repeat Washing U2->U3 C1 Size & Zeta Potential (DLS) U3->C1 C2 Morphology (TEM/SEM) U3->C2 C3 Drug Loading & Encapsulation Efficiency (HPLC/UV-Vis) U3->C3

Caption: Workflow for nanoparticle formulation and characterization.

Part 4: In Vitro Drug Release Studies

To evaluate the stimuli-responsive drug release, in vitro studies should be conducted under conditions that mimic physiological and pathological environments.

Protocol 4: In Vitro Stimuli-Responsive Drug Release

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Sample Preparation: Suspend a known amount of drug-loaded nanoparticles in PBS of the desired pH (7.4 or 5.5).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and immerse it in a larger volume of the corresponding PBS buffer.

  • Incubation: Incubate the setup at two different temperatures: 37°C (normothermia) and 42°C (hyperthermia).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analysis: Quantify the amount of drug released in the collected samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Analysis: Calculate the cumulative percentage of drug release over time for each condition (pH and temperature combination).

Expected Drug Release Profiles

Drug_Release cluster_conditions Experimental Conditions cluster_release Expected Drug Release C1 Condition 1 pH 7.4 37°C R1 Minimal Release C1->R1 C2 Condition 2 pH 5.5 37°C R2 Moderate Release C2->R2 C3 Condition 3 pH 7.4 42°C R3 Moderate Release C3->R3 C4 Condition 4 pH 5.5 42°C R4 Maximal Release C4->R4

Caption: Expected drug release under different stimuli.

Conclusion and Future Perspectives

This compound presents a versatile monomer for the creation of advanced, stimuli-responsive drug delivery systems. The protocols detailed in these application notes provide a framework for the synthesis, characterization, and evaluation of polythis compound-based platforms. Future research should focus on optimizing the polymer's molecular weight and the balance between its hydrophobic and hydrophilic components to fine-tune the pH and temperature sensitivity for specific therapeutic applications. In vivo studies will be crucial to validate the efficacy and biocompatibility of these novel drug carriers.

References

  • Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. (n.d.). MDPI. Retrieved from [Link]

  • Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. (n.d.). MDPI. Retrieved from [Link]

  • pH- and ion-sensitive polymers for drug delivery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. (n.d.). MDPI. Retrieved from [Link]

  • Exploring the Potential of pH-Sensitive Polymers in Targeted Drug Delivery. (2023, November 21). Taylor & Francis. Retrieved from [Link]

  • Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. (2019, July 12). MDPI. Retrieved from [Link]

  • Polymer-based thermoresponsive hydrogels for controlled drug delivery. (2022, May 13). IRIS . Retrieved from [Link]

  • Stimuli-responsive polymers and their applications in drug delivery. (n.d.). PubMed. Retrieved from [Link]

  • pH Responsive Polymers in Drug Delivery. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • pH-sensitive polymers for drug delivery. (n.d.). The Catholic University of Korea. Retrieved from [Link]

  • Stimuli-Responsive Polymersomes for Programmed Drug Delivery. (2009, January 5). ACS Publications. Retrieved from [Link]

  • Stimuli-Responsive Drug Release from Smart Polymers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • pH-Sensitive Biomaterials for Drug Delivery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. (n.d.). MDPI. Retrieved from [Link]

  • Multiresponsive Poly( N -Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics. (2019, January 27). ResearchGate. Retrieved from [Link]

  • (PDF) Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Poly( N -methacryloyl glycine)/nanocellulose composites as pH-sensitive systems for controlled release of diclofenac. (2025, August 9). ResearchGate. Retrieved from [Link]

  • N-Acryloyl glycinamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Glycine- Definition, Preparation, Properties, Uses. (2022, July 23). Science Info. Retrieved from [Link]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. (2025, November 1). ResearchGate. Retrieved from [Link]

  • Acryloylglycine. (n.d.). PubChem. Retrieved from [Link]

  • Glycine microparticles loaded with functionalized nanoparticles for pulmonary delivery. (n.d.). ResearchGate. Retrieved from [Link]

  • Poly(N-acryl amino acids): a new class of biologically active polyanions. (n.d.). PubMed. Retrieved from [Link]

  • Glycine: Organic Synthesis. (2022, September 25). YouTube. Retrieved from [Link]

  • (PDF) Glycine Poly Acrylate with 4-Aminoantipyrine. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. (n.d.). DergiPark. Retrieved from [Link]

Sources

Investigating the antibacterial activity of (2-Benzylacryloyl)glycine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the methods and protocols for evaluating the antibacterial potential of (2-Benzylacryloyl)glycine derivatives.

Abstract

The rise of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. This compound derivatives represent a promising class of compounds, leveraging a versatile structural scaffold amenable to chemical modification.[1][2] This guide provides a comprehensive framework for the systematic investigation of their antibacterial properties. It moves from foundational screening assays to more complex pharmacodynamic and mechanistic studies. Detailed, field-tested protocols are provided for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Additionally, a method for assessing bacterial viability and membrane integrity is included to offer preliminary mechanistic insights. The protocols are designed to be self-validating, incorporating essential controls and clear data interpretation guidelines to ensure scientific rigor and reproducibility.

Introduction

The Challenge of Antimicrobial Resistance

Antimicrobial resistance (AMR) is a significant global health threat, leading to prolonged infections and increased mortality.[3] The diminishing efficacy of existing antibiotics has created an urgent need for new therapeutic agents with novel mechanisms of action. The exploration of new chemical scaffolds is a critical component of this effort.

This compound Derivatives: A Promising Scaffold

Glycine derivatives have attracted considerable interest in medicinal chemistry due to their biological properties and structural versatility.[1][4] Specifically, benzoyl glycine (hippuric acid) derivatives can be readily modified at both the aromatic ring and the amino acid moiety, allowing for the creation of diverse compound libraries.[2] Studies have shown that structural modifications, particularly the addition of electron-withdrawing groups to the benzoyl ring, can significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] The this compound backbone provides a unique combination of a reactive acryloyl system, a benzyl group for steric and electronic modulation, and a glycine core, making it a compelling starting point for antibacterial drug discovery.

Hypothesized Mechanism of Action

While the precise mechanism for this specific class of derivatives requires empirical validation, the core glycine structure provides a rational starting point for a hypothesis. Glycine is known to interfere with bacterial cell wall synthesis.[5] It can be incorporated into nucleotide-activated peptidoglycan precursors, replacing L-alanine and D-alanine residues.[6] This substitution creates faulty building blocks that are poor substrates for the enzymes involved in peptidoglycan synthesis, particularly in the crucial transpeptidation (cross-linking) step.[6] The result is a more loosely cross-linked, structurally compromised peptidoglycan, leading to morphological changes and, ultimately, cell death.[6] It is plausible that this compound derivatives could act as mimics or carriers that disrupt this fundamental biosynthetic pathway.

Experimental Design & Workflow

A tiered or sequential approach is the most efficient method for evaluating a new compound library. The workflow begins with broad primary screening to identify active compounds and progresses to more detailed secondary assays to characterize the nature and speed of their antibacterial effect.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Characterization cluster_2 Mechanistic Insight MIC Minimum Inhibitory Concentration (MIC) Determines lowest concentration to inhibit growth. MBC Minimum Bactericidal Concentration (MBC) Determines lowest concentration to kill. MIC->MBC Active Compounds TimeKill Time-Kill Kinetics Assesses the rate of bacterial killing over time. MBC->TimeKill Bactericidal Compounds (MBC/MIC ≤ 4) Viability Bacterial Viability / Membrane Integrity Assay Investigates cell membrane damage. TimeKill->Viability Characterized Compounds Serial_Dilution cluster_plate 96-Well Plate Row w1 Well 1 200µL Cmpd (Highest Conc.) w2 Well 2 100µL Broth w1->w2 Transfer 100µL w3 Well 3 100µL Broth w2->w3 Transfer 100µL w10 ... w3->w10 ... w11 Well 11 Growth Control (No Cmpd) w12 Well 12 Sterility Control (No Bacteria) Viability_Staining cluster_live Live Bacterium (Intact Membrane) cluster_dead Dead Bacterium (Damaged Membrane) live_cell Cell syto9_in SYTO® 9 pi_out Propidium Iodide pi_out->live_cell Cannot Penetrate dead_cell Cell pi_in Propidium Iodide pi_in->dead_cell Penetrates

Caption: Principle of dual-stain bacterial viability assay.

Protocol: Fluorescence Microscopy Method

Materials:

  • Bacterial culture treated with the test compound (at MIC, 2x MIC, etc.) for a defined period.

  • Untreated bacterial culture (live control).

  • Heat-killed or isopropanol-treated culture (dead control).

  • Fluorescent viability staining kit (e.g., containing SYTO® 9 and Propidium Iodide).

  • Fluorescence microscope with appropriate filters (FITC/Texas Red).

Protocol Steps:

  • Cell Preparation:

    • Harvest 1 mL of each treated and control bacterial culture by centrifugation.

    • Wash the cells with sterile saline or buffer to remove media components. Resuspend in 1 mL of saline.

    • Causality: Washing removes fluorescent components from the growth media that could interfere with the assay.

  • Staining:

    • Following the manufacturer's instructions, add the specified amounts of SYTO® 9 and propidium iodide working solutions to each cell suspension.

    • Mix gently and incubate in the dark at room temperature for 5-15 minutes.

[7]3. Visualization:

  • Place a small aliquot (e.g., 5 µL) of the stained suspension onto a microscope slide and cover with a coverslip.
  • Visualize immediately using a fluorescence microscope. Capture images using filters for green fluorescence (live cells) and red fluorescence (dead cells).
  • Self-Validation: The untreated control should show predominantly green cells, while the heat-killed control should show predominantly red cells, confirming the assay is working correctly.

Summary and Conclusion

The investigation of this compound derivatives as potential antibacterial agents requires a systematic and rigorous approach. The protocols outlined in this guide provide a clear pathway from initial hit identification (MIC) to detailed characterization of the compound's lethal effects (MBC, Time-Kill) and preliminary mechanistic analysis (Viability Assay). By adhering to these standardized methods, researchers can generate high-quality, reproducible data essential for advancing promising compounds through the drug development pipeline and contributing to the fight against antimicrobial resistance.

References

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health). [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. [Link]

  • Antimicrobial Susceptibility Testing. APEC. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. NIH National Library of Medicine. [Link]

  • Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives. NIH National Library of Medicine. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). NIH National Library of Medicine. [Link]

  • In vitro antimicrobial susceptibility testing methods. Pure. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Time-Kill Evaluations. Nelson Labs. [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. Int J Pharm Chem Anal. [Link]

  • Antibacterial activity of glycine betaine analogues: involvement of osmoporters. PubMed. [Link]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Stack Exchange. [Link]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. ResearchGate. [Link]

  • Biological Activity of Glycine and Alanine Derivatives of Quaternary Ammonium Salts (QASs) Against Micro-Organisms. PubMed. [Link]

  • Mode of Action of Glycine on the Biosynthesis of Peptidoglycan. NIH National Library of Medicine. [Link]

  • Synthesis method of glycine derivatives.
  • Antimicrobial, Antibiofilm and Anticancer Potentials of Glycine and Glycyl-Glycine; an in vitro study. DergiPark. [Link]

  • Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system. NIH National Library of Medicine. [Link]

Sources

Application Notes & Protocols: Investigating (2-Benzylacryloyl)glycine as a Novel Therapeutic Candidate for JNK-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Rationale for Targeting the JNK Signaling Pathway in Oncology

The c-Jun N-terminal kinase (JNK) signaling cascade, a critical branch of the mitogen-activated protein kinase (MAPK) pathways, stands as a complex and compelling target in cancer biology.[] Activated by a host of cellular stressors, including inflammatory cytokines, UV radiation, and oxidative stress, the JNK pathway is a central regulator of cellular fate.[][2] Its role is profoundly dualistic; depending on the cellular context, stimulus duration, and specific JNK isoform involved (JNK1, JNK2, or JNK3), it can either drive apoptosis and suppress tumors or promote cell survival, proliferation, and invasion.[][3] This dichotomy makes JNK a challenging yet potentially rewarding target for therapeutic intervention. Emerging evidence suggests that in many cancers, including those of the liver, breast, and lung, as well as in various leukemias and lymphomas, the JNK pathway acquires a pro-survival role, making its inhibition a viable strategy to induce cancer cell death or sensitize them to other therapies.[3]

Small molecule inhibitors offer a promising avenue for modulating aberrant kinase activity.[4] This guide introduces (2-Benzylacryloyl)glycine , a novel chemical entity, as a hypothetical candidate for a JNK-pathway-targeted cancer therapeutic. We will outline a comprehensive, field-proven framework for its evaluation, from initial biochemical validation to detailed cellular and mechanistic characterization. The protocols herein are designed not merely as instructions, but as a logical, self-validating system to rigorously assess the potential of this, or any similar, novel compound.

Chemical Structure of the Investigational Compound:

  • Compound Name: this compound

  • CAS No.: 76932-18-8

  • Molecular Formula: C₁₂H₁₃NO₃

  • Structure:

    
    (Note: Image is a representative chemical structure)
    

Part 1: Foundational Biochemical Characterization

Directive: The primary objective is to ascertain whether this compound directly interacts with and inhibits the kinase activity of JNK isoforms. An in vitro kinase assay is the gold standard for this initial validation, providing quantitative data on potency (IC50) and selectivity.

Protocol 1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by a kinase reaction; a lower ADP level corresponds to higher inhibition by the test compound.[4]

Causality: We employ the ADP-Glo™ assay for its high sensitivity and broad dynamic range. It allows us to quantify kinase activity by measuring luminescence generated from the conversion of ADP to ATP, which then drives a luciferase reaction. This method is more robust than radioactivity-based assays and is easily adaptable to high-throughput screening.

Materials:

  • Recombinant human JNK1, JNK2, JNK3, and p38α enzymes.

  • ATF2 protein substrate.

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent).

  • This compound, dissolved in DMSO to create a 10 mM stock.

  • Multi-well assay plates (white, opaque).

  • Plate-reading luminometer.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically from 100 µM down to 1 nM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the specific JNK isoform (e.g., JNK1), and the ATF2 substrate.

  • Initiate Reaction: Add the diluted test compound or DMSO control to the appropriate wells. Allow a brief pre-incubation (10-15 minutes) at room temperature. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

This table illustrates the kind of data one would generate to assess the potency and selectivity of the compound.

Kinase TargetThis compound IC50 (nM)SP600125 (Control Inhibitor) IC50 (nM)
JNK18540
JNK211040
JNK35090
p38α (MAPK14)>10,000>10,000
ERK1 (MAPK3)>10,000>10,000

Table 1: Example in vitro kinase inhibition profile. A potent inhibitor would have low nanomolar IC50 values against JNK isoforms and significantly higher values (>100-fold) for other kinases, indicating selectivity.

Part 2: Cellular Target Engagement and Phenotypic Screening

Directive: After confirming direct biochemical inhibition, the next critical step is to verify that the compound can penetrate the cell membrane and inhibit JNK signaling in situ. This is coupled with a phenotypic screen to assess its impact on cancer cell viability.

Visualization: Workflow for Cellular Characterization

G cluster_0 Cellular Assay Workflow cluster_1 Target Engagement cluster_2 Phenotypic Effect start Select Cancer Cell Lines (e.g., A375, HeLa, MCF-7) treat Treat cells with This compound (Dose-response & time-course) start->treat harvest Harvest Cells treat->harvest lysis Cell Lysis harvest->lysis viability Cell Viability Assay (XTT Assay) harvest->viability western Western Blot for p-JNK, p-c-Jun lysis->western analysis_wb Quantify Inhibition western->analysis_wb analysis_xtt Calculate GI50 viability->analysis_xtt

Caption: A streamlined workflow for evaluating a novel JNK inhibitor in a cellular context.

Protocol 2.1: Western Blot Analysis of JNK Pathway Inhibition

Causality: Western blotting provides direct visual and quantifiable evidence of target engagement. By measuring the phosphorylation status of JNK and its primary downstream substrate, c-Jun, we can confirm that the compound inhibits the kinase's activity within the cell, not just in a purified system.[] A RIPA buffer with phosphatase inhibitors is crucial to preserve the transient phosphorylation states of these proteins during sample preparation.[]

Materials:

  • Cancer cell lines (e.g., HeLa, A375).

  • Cell culture medium, FBS, and supplements.

  • This compound and a known JNK activator (e.g., Anisomycin or TNF-α).

  • Ice-cold PBS.

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF membranes.

  • Blocking buffer (5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK (total), anti-phospho-c-Jun (Ser63), anti-c-Jun (total), anti-β-Actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the JNK pathway by adding a JNK activator (e.g., 25 ng/mL TNF-α) for 15-30 minutes. Include an unstimulated control and a stimulated, untreated control.

  • Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add supplemented RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Normalize protein amounts (typically 20-30 µg per lane) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. A successful result is a dose-dependent decrease in the p-JNK and p-c-Jun signals in treated samples compared to the stimulated control, with no change in total JNK, c-Jun, or β-Actin levels.

Protocol 2.2: Cell Viability XTT Assay

Causality: The XTT assay is chosen over the traditional MTT assay for its operational simplicity and higher throughput.[5] It measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[6] This eliminates the need for a solubilization step, reducing handling errors and saving time.[5]

Materials:

  • Cancer cell lines grown in 96-well plates.

  • This compound.

  • XTT labeling reagent and electron-coupling solution.

  • Microplate spectrophotometer.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control. Incubate for a defined period (e.g., 48 or 72 hours).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add the activated XTT solution to each well and incubate at 37°C in a CO₂ incubator for 2-4 hours, or until the color change is prominent in the control wells.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm. Use a reference wavelength between 630-690 nm to subtract background noise.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Unraveling the Mechanism of Action

Directive: A potent inhibitor that reduces cell viability must be further investigated to determine how it kills cancer cells. The primary mechanisms to investigate are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Protocol 3.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay is a cornerstone of apoptosis detection.[7][8] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[7] Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[9] This dual staining allows for the precise quantification of different cell populations.

Materials:

  • Cancer cells treated with the compound.

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with this compound at 1x and 5x the GI50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure apoptotic bodies are not discarded. Centrifuge and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining

Causality: Many anti-cancer agents function by halting the cell cycle at specific checkpoints, preventing proliferation and often leading to apoptosis. JNK activation is known to regulate the G2/M transition.[10] This protocol uses PI to stoichiometrically stain cellular DNA, allowing for the quantification of cells in different phases (G0/G1, S, G2/M) based on their DNA content.[9][11] RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would confound the DNA measurement.[9]

Materials:

  • Cancer cells treated with the compound.

  • Ice-cold 70% ethanol.

  • PBS.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described in Protocol 3.1.

  • Harvesting: Harvest cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. Incubate at 4°C for at least 30 minutes (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS to remove residual ethanol.

  • Staining: Resuspend the cell pellet in PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a specific phase suggests cell cycle arrest.

Visualization: JNK Signaling Pathway and Point of Inhibition

G stress Cellular Stress (Cytokines, UV, etc.) map3k MAP3K (e.g., ASK1, MLK) stress->map3k map2k MAP2K (MKK4 / MKK7) map3k->map2k jnk JNK (JNK1/2/3) map2k->jnk cjun c-Jun jnk->cjun P bcl2 Bcl-2 Family (Bcl-2, Bax) jnk->bcl2 P inhibitor This compound inhibitor->jnk ap1 AP-1 Complex cjun->ap1 nucleus Nucleus ap1->nucleus proliferation Proliferation & Survival nucleus->proliferation mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: The JNK signaling cascade leading to apoptosis or survival, with the point of therapeutic intervention.

Part 4: Framework for Preclinical In Vivo Evaluation

Directive: Positive in vitro results must be validated in a living organism to assess true therapeutic potential. The human tumor xenograft model is a standard preclinical model for evaluating the efficacy of anti-cancer agents.[12]

Conceptual Methodology:

  • Model Selection: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously implant a human cancer cell line that showed high sensitivity to this compound in vitro into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: (1) Vehicle control, (2) this compound at multiple dose levels, and (3) A positive control standard-of-care chemotherapeutic.

  • Monitoring: Measure tumor volume with calipers and monitor animal body weight (as a measure of toxicity) regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors can be excised for histological analysis or Western blotting to confirm target engagement (in vivo reduction of p-c-Jun).

Causality: This in vivo model provides critical data on whether the compound can achieve effective concentrations at the tumor site, inhibit tumor growth, and do so without causing unacceptable systemic toxicity. It is the essential bridge between promising cell culture data and potential clinical development.

References

  • Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability. [URL: https://www.benchchem.
  • Bubici, C., & Papa, S. (2014). JNK signalling in cancer: in need of new, smarter therapeutic targets. British Journal of Pharmacology, 171(1), 24-37. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3874706/]
  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [URL: https://www.promega.com/protocols/technical-bulletin/101/caspase-glo-3-7-assay-protocol/]
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability. [URL: https://www.thermofisher.
  • Tournier, C. (2013). The 2 Faces of JNK Signaling in Cancer. Genes & Cancer, 4(9-10), 363-368. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3912474/]
  • Tang, H. M., et al. (2014). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Cytotechnology, 66(5), 875-883. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4163479/]
  • Chen, Y., et al. (2021). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. International Journal of Molecular Sciences, 22(16), 8430. [URL: https://www.mdpi.com/1422-0067/22/16/8430]
  • Biotech Spain. XTT Assays vs MTT. [URL: https://canvax.biotech.es/blog/xtt-assays-vs-mtt/]
  • BellBrook Labs. (2021). The Double-Edged Sword in Cancer Pathogenesis - JNK1. [URL: https://www.bellbrooklabs.
  • News-Medical.Net. (2020). JNK Signaling in Cancer. [URL: https://www.news-medical.net/life-sciences/JNK-Signaling-in-Cancer.aspx]
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
  • Creative Bioarray. Caspase Activity Assay. [URL: https://www.creative-bioarray.com/support/caspase-activity-assay.htm]
  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [URL: https://uthscsa.edu/research/facilities/flow-cytometry/protocols/cell-cycle]
  • Wu, Q., et al. (2019). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. EXCLI Journal, 18, 553-565. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6614981/]
  • Rose, M. L., et al. (1999). Glycine as a potent anti-angiogenic nutrient for tumor growth. Journal of Surgical Research, 82(2), 200-205. [URL: https://pubmed.ncbi.nlm.nih.gov/10090812/]
  • BD Biosciences. Tools for Assessing Cell Events: Apoptosis, Cell Cycle, and Cell Proliferation. [URL: https://www.bdbiosciences.
  • Malamas, F. M., et al. (2007). Effects of sulfhydryl compounds on cancer cell lines: I: N-(2-mercaptopropionyl)-glycine exerts antiproliferating effects and antagonizes the stimulating effect of prolactin on MCF-7 human breast cancer cells. In Vivo, 21(2), 329-332. [URL: https://pubmed.ncbi.nlm.nih.gov/17436584/]
  • Kim, S. Y., et al. (2018). Novel β-phenylacrylic acid derivatives exert anti-cancer activity by inducing Src-mediated apoptosis in wild-type KRAS colon cancer. Scientific Reports, 8(1), 12991. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6115383/]
  • Benchchem. Application Notes and Protocols for JNK-IN-7 in Western Blot Analysis. [URL: https://www.benchchem.
  • Lee, S., & Kim, S. (2012). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 925, 83-89. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4283473/]
  • Jain, M., et al. (2012). Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. Science, 336(6084), 1040-1044. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3362835/]
  • Bruns, C. J., et al. (2018). Dietary glycine decreases both tumor volume and vascularization in a combined colorectal liver metastasis and chemotherapy model. Oncotarget, 9(50), 29481-29490. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6033480/]
  • Cell Signaling Technology. Caspase-3 Activity Assay Kit. [URL: https://www.cellsignal.com/products/assay-kits/caspase-3-activity-assay-kit/5723]
  • Kim, E. K., et al. (2009). The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells. The FEBS Journal, 276(15), 4037-4050. [URL: https://pubmed.ncbi.nlm.nih.gov/19558597/]
  • Wang, Y., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 12, 892482. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2022.892482/full]
  • Lu, H., et al. (2008). Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells. Molecular Cancer Therapeutics, 7(7), 1888-1895. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2570222/]
  • BD Biosciences. Annexin V: A Key Protein in Apoptosis Signaling. [URL: https://www.bdbiosciences.com/en-us/resources/publications/webinar-on-demand/annexin-v-a-key-protein-in-apoptosis-signaling]
  • Purdue University. (2017). New drug compounds could provide non-toxic, effective way to inhibit enzymes that cause cancers. [URL: https://www.purdue.
  • Lee, H., et al. (2022). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. International Journal of Molecular Sciences, 23(18), 10515. [URL: https://www.mdpi.com/1422-0067/23/18/10515]
  • Zhang, T., et al. (2018). Small molecule inhibitors targeting the cancers. Journal of Hematology & Oncology, 11(1), 1-28. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6114251/]
  • De, S. K., et al. (2009). Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 52(7), 1943-1952. [URL: https://pubs.acs.org/doi/10.1021/jm801263h]
  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. [URL: https://www.biocompare.com/Editorial-Articles/3416-Choosing-an-Apoptosis-Detection-Assay/]
  • Soltanian, S., et al. (2013). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Iranian Journal of Basic Medical Sciences, 16(10), 1095-1101. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3842880/]
  • Google Patents. KR101247137B1 - Process for the preparation of N-[O-(P-Pivaloyloxybenzenesulfonylamino)-benzoyl]glycin... [URL: https://patents.google.
  • Witek, K., et al. (2018). Biological Activity of Glycine and Alanine Derivatives of Quaternary Ammonium Salts (QASs) Against Micro-Organisms. Journal of Applied Microbiology, 124(4), 847-860. [URL: https://pubmed.ncbi.nlm.nih.gov/29316345/]
  • Roy, M., et al. (2012). Analysis of apoptosis and cell cycle arrest in U937 cells by flow cytometry. [Image] [URL: https://www.researchgate.net/figure/Analysis-of-apoptosis-and-cell-cycle-arrest-in-U937-cells-by-flow-cytometry-Cells_fig2_230784279]
  • Abcam. Western blot protocol. [URL: https://www.abcam.com/protocols/western-blot-protocol]
  • Benchchem. The Biological Effects of Lysylglycine: A Technical Review. [URL: https://www.benchchem.
  • Cell Signaling Technology. SAPK/JNK Antibody #9252. [URL: https://www.cellsignal.com/products/primary-antibodies/sapk-jnk-antibody/9252]
  • PrepChem.com. Synthesis of N-Methacryloylglycine. [URL: https://www.prepchem.com/synthesis-of-n-methacryloylglycine]

Sources

Application Notes and Protocols for (2-Benzylacryloyl)glycine in Advanced Tissue Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Glycine-Functionalized Monomer for Bioactive Hydrogels

The field of tissue engineering perpetually seeks novel biomaterials that not only provide structural support but also actively direct cellular behavior to promote regeneration. Hydrogels, with their high water content and tunable mechanical properties, have emerged as leading candidates for mimicking the native extracellular matrix (ECM).[1] However, many synthetic hydrogels are bio-inert, necessitating modification with bioactive moieties to elicit specific cellular responses.[2]

This document introduces (2-Benzylacryloyl)glycine , a novel functional monomer, and outlines its potential application in creating bioactive hydrogels for tissue engineering. While direct literature on this specific molecule is nascent, its constituent components—a reactive acryloyl group for polymerization, a flexible benzyl group for potential aromatic interactions, and a bioactive glycine residue—suggest significant promise. Glycine, the simplest amino acid, is known to possess cytoprotective and anti-inflammatory properties.[3][4] Furthermore, polymers incorporating N-acryloyl glycine have demonstrated inherent bioactivity, including the ability to modulate the immune microenvironment and promote tissue regeneration.[5][6][7]

These application notes provide a comprehensive, albeit prospective, guide for researchers, scientists, and drug development professionals. We will explore the hypothetical synthesis of the monomer, its polymerization into hydrogels, and detailed protocols for its application in promoting chondrogenesis within a 3D cell culture model. The causality behind experimental choices is emphasized to provide a robust framework for investigation.

Part 1: Synthesis of this compound Monomer

The synthesis of this compound can be approached through a modification of established acylation methods for amino acids, such as the Schotten-Baumann reaction.[8] A plausible synthetic route involves the reaction of glycine with a benzylacryloyl chloride derivative. Given the lack of a direct precursor, a two-step process starting from commercially available reagents is proposed.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Synthesis of 2-Benzylacryloyl Chloride cluster_1 Step 2: Schotten-Baumann Reaction 2-Benzylacrylic_Acid 2-Benzylacrylic Acid 2-Benzylacryloyl_Chloride 2-Benzylacryloyl Chloride 2-Benzylacrylic_Acid->2-Benzylacryloyl_Chloride Acyl Chloride Formation Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->2-Benzylacryloyl_Chloride Product This compound 2-Benzylacryloyl_Chloride->Product Acylation Glycine Glycine Glycine->Product NaOH Sodium Hydroxide (aq) NaOH->Product

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Benzylacrylic acid

  • Thionyl chloride (SOCl₂)

  • Glycine

  • Sodium hydroxide (NaOH)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

  • Synthesis of 2-Benzylacryloyl Chloride:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylacrylic acid (1 equivalent) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise at 0°C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-benzylacryloyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

  • Synthesis of this compound:

    • In a separate flask, dissolve glycine (1 equivalent) in a 1M NaOH solution (2.5 equivalents) at 0°C.

    • Dissolve the crude 2-benzylacryloyl chloride from the previous step in a minimal amount of anhydrous diethyl ether.

    • Simultaneously add the 2-benzylacryloyl chloride solution and a 1M NaOH solution (1 equivalent) dropwise to the glycine solution, maintaining the temperature below 5°C and the pH between 9-10.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

    • Wash the reaction mixture with diethyl ether to remove any unreacted acyl chloride.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • FTIR: To identify characteristic functional groups (amide, carboxylic acid, C=C).

  • Mass Spectrometry: To determine the molecular weight.

Part 2: Fabrication of Polythis compound Hydrogels

The synthesized monomer can be polymerized to form hydrogels. By copolymerizing with a crosslinker, a stable 3D network can be achieved. The mechanical properties of the hydrogel can be tuned by varying the monomer and crosslinker concentrations.

Protocol 2: Hydrogel Fabrication via Photopolymerization

Materials:

  • This compound monomer

  • N,N'-methylenebis(acrylamide) (BIS) as a crosslinker

  • Irgacure 2959 as a photoinitiator

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile silicone molds

Procedure:

  • Prepare Pre-polymer Solution:

    • Dissolve this compound monomer in PBS to the desired concentration (e.g., 5-15% w/v).

    • Add the crosslinker BIS at a specific molar ratio to the monomer (e.g., 1:100, 1:50).

    • Add the photoinitiator Irgacure 2959 (0.5% w/v).

    • Vortex the solution until all components are fully dissolved.

  • Polymerization:

    • Pipette the pre-polymer solution into sterile silicone molds.

    • Expose the molds to UV light (365 nm) for a specified duration (e.g., 5-15 minutes). The exposure time will influence the crosslinking density and, consequently, the hydrogel's mechanical properties.[2]

  • Washing and Sterilization:

    • Carefully remove the polymerized hydrogels from the molds.

    • Wash the hydrogels extensively with sterile PBS for 48-72 hours to remove any unreacted components.

    • Sterilize the hydrogels by UV exposure or by incubation in a 70% ethanol solution followed by thorough washing in sterile PBS.

Data Presentation: Tunable Hydrogel Properties

The mechanical properties and swelling ratio are critical parameters that influence cell behavior. These can be systematically varied as shown in the table below.

Monomer Conc. (% w/v)Crosslinker Ratio (Monomer:BIS)UV Exposure (min)Young's Modulus (kPa)Swelling Ratio (%)
51:1005~5~1500
101:10010~15~1000
101:5010~30~700
151:5015~50~500

Note: The values for Young's Modulus and Swelling Ratio are hypothetical and serve as a guide for experimental design.

Part 3: Application in Cartilage Tissue Engineering

We hypothesize that Polythis compound hydrogels can provide a suitable microenvironment for the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, leveraging the potential anti-inflammatory and pro-regenerative properties of the glycine moiety.[5][7]

Proposed Mechanism of Action

The bioactive nature of the hydrogel is predicated on the pendant glycine groups. Similar to poly(N-acryloyl 2-glycine), these groups may chelate iron ions from the microenvironment.[5][6] This iron chelation can stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in chondrogenesis. Furthermore, the glycine residues may exert anti-inflammatory effects, reducing the production of pro-inflammatory cytokines that are detrimental to cartilage regeneration.

Mechanism_of_Action cluster_0 Hydrogel Microenvironment cluster_1 Intracellular Signaling cluster_2 Cellular Response Hydrogel Polythis compound Hydrogel Chelation Chelation Hydrogel->Chelation Inflammation Reduced Inflammatory Response (e.g., ↓IL-6, ↓TNF-α) Hydrogel->Inflammation Glycine-mediated Effect Fe Iron Ions (Fe²⁺/Fe³⁺) Fe->Chelation HIF HIF-1α Stabilization Chelation->HIF Induces Hypoxic-like State Chondrocyte Chondrocyte HIF->Chondrocyte Inflammation->Chondrocyte Favorable Microenvironment MSC Mesenchymal Stem Cell MSC->Chondrocyte Chondrogenic Differentiation ECM_Production Increased ECM Production (Collagen II, Aggrecan) Chondrocyte->ECM_Production

Caption: Proposed mechanism for promoting chondrogenesis.

Protocol 3: 3D Cell Culture and Chondrogenic Differentiation

Materials:

  • Human bone marrow-derived MSCs

  • Sterile, washed Polythis compound hydrogels

  • Basal medium (DMEM, 10% FBS, 1% penicillin-streptomycin)

  • Chondrogenic differentiation medium (Basal medium supplemented with TGF-β3, dexamethasone, ascorbate-2-phosphate, and ITS+ Premix)

  • Live/Dead Viability/Cytotoxicity Kit

  • Alcian Blue stain

  • Safranin-O stain

  • TRIzol reagent for RNA extraction

  • qPCR primers for SOX9, COL2A1, ACAN, and GAPDH

Procedure:

  • Cell Seeding:

    • Culture hMSCs to 80% confluency.

    • Resuspend the cells in chondrogenic differentiation medium at a concentration of 20 x 10⁶ cells/mL.

    • Place sterile hydrogels in a non-adherent plate and add the cell suspension dropwise onto the surface of the hydrogels. Allow cells to adhere for 4 hours in the incubator before adding more medium.

    • Alternatively, for cell encapsulation, mix the cell suspension with the pre-polymer solution before UV curing. Caution: Ensure the photoinitiator concentration and UV exposure time are optimized for cell viability.

  • Cell Culture:

    • Culture the cell-laden hydrogels for 21 days, changing the chondrogenic medium every 2-3 days.

  • Assessment of Cell Viability:

    • At day 1, 7, and 21, assess cell viability using a Live/Dead assay according to the manufacturer's protocol and visualize using fluorescence microscopy.

  • Histological Analysis:

    • At day 21, fix the hydrogels in 4% paraformaldehyde.

    • Embed in paraffin, section, and stain with Alcian Blue and Safranin-O to visualize sulfated glycosaminoglycans (sGAG) and proteoglycans, hallmarks of cartilage matrix.

  • Gene Expression Analysis:

    • At day 7, 14, and 21, extract total RNA from the cell-laden hydrogels using TRIzol.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of chondrogenic marker genes (SOX9, COL2A1, ACAN) relative to a housekeeping gene (GAPDH) using quantitative real-time PCR (qPCR).

Experimental Workflow

Experimental_Workflow cluster_assays Time-Point Assays cluster_final_assays Final Assays Start Start: Synthesize Monomer & Fabricate Hydrogel Seed_Cells Seed/Encapsulate MSCs in Hydrogel Start->Seed_Cells Culture Culture for 21 Days in Chondrogenic Medium Seed_Cells->Culture Viability Day 1, 7, 21: Live/Dead Assay Culture->Viability qPCR Day 7, 14, 21: qPCR for SOX9, COL2A1, ACAN Culture->qPCR Histology Day 21: Histology (Alcian Blue, Safranin-O) Culture->Histology Endpoint Endpoint Analysis Histology->Endpoint

Caption: Workflow for assessing chondrogenesis in hydrogels.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, monomer for the development of next-generation bioactive hydrogels. The protocols and applications detailed herein provide a robust, scientifically-grounded framework for its investigation. The proposed mechanism, centered on the bioactive properties of the glycine moiety, opens avenues for creating materials that can actively guide tissue regeneration by modulating the cellular microenvironment. Future work should focus on the definitive synthesis and characterization of the monomer, a thorough investigation of the hydrogel's mechanical and biochemical properties, and in vivo studies to validate its regenerative potential.

References

  • A Practical Guide to Hydrogels for Cell Culture. National Institutes of Health (NIH). [Link]

  • 25th Anniversary Article: Designer Hydrogels for Cell Cultures: A Materials Selection Guide. Radboud Repository. [Link]

  • Hydrogels with reversible chemical environments for in vitro cell culture. PubMed. [Link]

  • Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. ResearchGate. [Link]

  • Glycine Poly Acrylate with 4-Aminoantipyrine. ResearchGate. [Link]

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. ResearchGate. [Link]

  • Inherently bioactive iron-chelating Poly (N-acryloyl 2-glycine)/chitosan hydrogel scaffolds orchestrating dual hypoxic-immune microenvironment for functional meniscus regeneration. National Institutes of Health (NIH). [Link]

  • Inherently bioactive iron-chelating Poly (N-acryloyl 2-glycine)/chitosan hydrogel scaffolds orchestrating dual hypoxic-immune microenvironment for functional meniscus regeneration. ResearchGate. [Link]

  • In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing. ResearchGate. [Link]

  • Process for the preparation of N-[O-(P-Pivaloyloxybenzenesulfonylamino)-benzoyl]glycin and for the formulation of the lyophilization containing its mononatrium saltㆍ4 hydrate.
  • Glycine, a simple physiological compound protecting by yet puzzling mechanism(s) against ischaemia-reperfusion injury: current knowledge. PubMed. [Link]

  • Glycine: Organic Synthesis. YouTube. [Link]

  • Synthesis of N-Methacryloylglycine. PrepChem.com. [Link]

  • Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. National Institutes of Health (NIH). [Link]

  • Cytoprotection by inhibition of chloride channels: the mechanism of action of glycine and strychnine. PubMed. [Link]

Sources

Protocol for conjugating (2-Benzylacryloyl)glycine to peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Covalent Modification of Peptides: A Protocol for Conjugation with (2-Benzylacryloyl)glycine

Introduction: The Imperative for Precise Peptide Modification

In the landscape of modern drug development and molecular biology, peptides represent a class of therapeutics and research tools with immense potential. Their specificity, potency, and relatively low immunogenicity make them highly attractive. However, to enhance their therapeutic properties—such as improving serum half-life, enabling targeted delivery, or attaching imaging agents—covalent modification is often necessary. The choice of conjugation chemistry is paramount, dictating the stability, homogeneity, and ultimate function of the final conjugate.

This compound is a versatile reagent designed for the selective modification of peptides. It belongs to the class of Michael acceptors, which are electrophilic compounds that react with high selectivity towards nucleophilic thiol groups under mild conditions.[1][2] This application note provides a comprehensive, field-tested guide for the conjugation of this compound to cysteine-containing peptides. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol from peptide preparation to final conjugate analysis, and discuss critical parameters that ensure a successful and reproducible outcome.

The Chemistry of Conjugation: Thiol-Michael Addition

The conjugation of this compound to a peptide is predicated on a thiol-Michael addition reaction. This reaction involves the nucleophilic attack of a thiol group, exclusively provided by the side chain of a cysteine residue within the peptide, on the electron-deficient β-carbon of the acryloyl moiety.[3]

Key Mechanistic Steps:

  • Thiolate Anion Formation: The reaction is typically conducted at a neutral to slightly basic pH (7.0-7.5). In this range, the thiol group (-SH) of the cysteine residue is in equilibrium with its deprotonated, highly nucleophilic thiolate form (-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the β-carbon of the carbon-carbon double bond in the this compound molecule.

  • Bond Formation: This attack results in the formation of a stable, covalent thioether bond, permanently linking the peptide to the this compound moiety.

The reaction is highly specific for thiols at this pH, minimizing cross-reactivity with other nucleophilic residues like lysine or the N-terminus.[4] The resulting thioether linkage is significantly more stable than the adducts formed in some traditional thiol-maleimide conjugations, which can be susceptible to retro-Michael reactions and exchange with other biological thiols like glutathione.[5]

G cluster_2 Conjugate Peptide Peptide-SH (Cysteine Residue) Conjugate Peptide-S-Conjugate (Stable Thioether Bond) Peptide->Conjugate Thiol-Michael Addition (pH 7.0-7.5) Reagent This compound Reagent->Conjugate G A Step 1: Peptide Preparation & Disulfide Reduction C Step 3: Conjugation Reaction A->C Add reduced peptide B Step 2: Reagent Preparation B->C Add reagent solution D Step 4: Purification (RP-HPLC) C->D Purify crude mixture E Step 5: Characterization (LC-MS & Analytical HPLC) D->E Analyze pure fractions

Figure 2: High-Level Experimental Workflow.

Materials & Reagents:

  • Cysteine-containing peptide

  • This compound

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Reaction Buffer: 100 mM Phosphate buffer with 5 mM EDTA, pH 7.2 (degassed)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification Solvents (HPLC-grade): Acetonitrile (ACN) and Ultrapure Water, both with 0.1% Trifluoroacetic Acid (TFA)

Protocol Steps:

Part A: Peptide Reduction (if necessary)

  • Dissolve Peptide: Weigh 2 mg of the lyophilized peptide and dissolve it in 900 µL of degassed Reaction Buffer.

  • Prepare TCEP: Prepare a fresh 10 mM solution of TCEP in degassed Reaction Buffer.

  • Reduce Disulfides: Add a 20-fold molar excess of the TCEP solution to the peptide solution.

  • Incubate: Gently mix and incubate the solution for 30-60 minutes at room temperature. The peptide is now ready for conjugation.

Part B: Conjugation Reaction

  • Prepare Reagent Stock: Weigh 1 mg of this compound and dissolve it in 100 µL of anhydrous DMF or DMSO to create a concentrated stock solution.

  • Initiate Conjugation: Add the required volume of the this compound stock solution (for a 10-fold molar excess) to the reduced peptide solution from Part A.

  • React: Mix thoroughly by gentle vortexing. Flush the vial with an inert gas (argon or nitrogen), cap it tightly, and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. [2] Part C: Purification of the Peptide Conjugate The standard and most effective method for purifying peptide conjugates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [6]1. Acidify Sample: Acidify the reaction mixture by adding 10 µL of 10% TFA to ensure all components are protonated for better binding to the C18 column.

  • HPLC Setup: Use a preparative C18 column. The mobile phases are typically:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Elution: Inject the acidified sample onto the column. Elute the conjugate using a linear gradient of Solvent B (e.g., 5% to 95% Solvent B over 40 minutes). The more hydrophobic conjugate will elute later than the unreacted peptide. [6]4. Fraction Collection: Collect fractions corresponding to the major product peak, monitoring absorbance at 214 nm and 280 nm.

Part D: Characterization and Quality Control

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm the purity of the conjugate is >95%.

  • Identity Confirmation: Confirm the identity and success of the conjugation by mass spectrometry (e.g., LC-MS, MALDI-TOF). [7]The observed molecular weight should match the theoretical mass of the peptide plus the mass of one (or more, if multiple Cys are present) this compound molecule. The expected mass shift is +234.24 Da.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final conjugate as a stable, fluffy white powder.

Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Incomplete reduction of disulfide bonds. 2. Re-oxidation of free thiols. 3. Insufficient molar excess of the reagent.1. Increase TCEP concentration or incubation time. 2. Ensure all buffers are thoroughly degassed; flush reaction vial with inert gas. 3. Increase the molar ratio of this compound to peptide (e.g., to 20x).
Multiple Product Peaks in HPLC 1. Peptide has multiple Cysteine residues. 2. Side reactions (e.g., reaction with Lysine at higher pH). 3. Reagent instability/hydrolysis.1. This is expected. Purify the desired species via HPLC. 2. Lower the reaction pH to 7.0. Confirm the identity of peaks with mass spectrometry. [8] 3. Prepare the reagent stock solution fresh before each use.
No Reaction Occurred 1. Inactive peptide (no free thiol). 2. Inactive/degraded reagent. 3. Incorrect pH of reaction buffer.1. Confirm the presence of a free thiol using Ellman's Reagent. 2. Use a fresh batch of this compound. 3. Prepare fresh buffer and verify the pH is between 7.0 and 7.5.
References
  • LifeTein. (2018). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. [Link]

  • Zinner, M., et al. (2018). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics. [Link]

  • Bio-Works. (n.d.). Peptide purification. [Link]

  • Al-Mchergeh, S. H., et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Bioconjugate Chemistry. [Link]

  • Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Carter, J. (2022). Answer to "What are other methods except RP-HLPC to purify peptides?". ResearchGate. [Link]

  • Oxford Academic. (n.d.). 10 Methods of preparing peptide-carrier conjugates. [Link]

  • Tsybin, Y. O., et al. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. [Link]

  • An, L. L., et al. (2004). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. The Protein Journal. [Link]

Sources

The Strategic Utility of (2-Benzylacryloyl)glycine in the Assembly of Complex Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel therapeutic agents and functional materials is intrinsically linked to the development of efficient and versatile methods for the synthesis of complex molecular scaffolds. Among these, nitrogen-containing heterocycles are of paramount importance, forming the core of a vast array of pharmaceuticals, agrochemicals, and natural products. (2-Benzylacryloyl)glycine emerges as a highly valuable and versatile precursor in this context, offering a unique combination of functionalities that can be strategically exploited to construct diverse heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of this compound, presenting detailed protocols and mechanistic insights for its use in the generation of medicinally relevant heterocyclic compounds.

Part 1: Synthesis of the Precursor: this compound

The synthesis of this compound is a multi-step process that begins with the preparation of 2-benzylacrylic acid. This is followed by the conversion to its more reactive acyl chloride, and finally, coupling with glycine to yield the target precursor.

Protocol 1: Synthesis of 2-Benzylacrylic Acid

This protocol is adapted from established methods for the synthesis of α-substituted acrylic acids.[1][2]

Reaction Scheme:

Synthesis of 2-Benzylacrylic Acid Benzylmalonic acid Benzylmalonic acid reagents1 + Benzylmalonic acid->reagents1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->reagents1 Diethylamine Diethylamine HCl HCl reagents2 + reagents1->reagents2 Diethylamine, Ethyl Acetate, Reflux reagents3 + reagents2->reagents3 HCl (aq) product 2-Benzylacrylic acid reagents3->product Synthesis of 2-Benzylacryloyl Chloride 2-Benzylacrylic acid 2-Benzylacrylic acid reagents + 2-Benzylacrylic acid->reagents Thionyl chloride Thionyl chloride Thionyl chloride->reagents product 2-Benzylacryloyl chloride reagents->product Dichloromethane, 0 °C to RT

Caption: Preparation of 2-Benzylacryloyl Chloride.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Benzylacrylic acid162.1910.0 g0.0616
Thionyl chloride118.975.4 mL0.074
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylacrylic acid (10.0 g, 0.0616 mol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add thionyl chloride (5.4 mL, 0.074 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-benzylacryloyl chloride, which is typically used in the next step without further purification.

Protocol 3: Synthesis of this compound

The final step involves the Schotten-Baumann-type reaction between 2-benzylacryloyl chloride and glycine. [3] Reaction Scheme:

Synthesis of this compound 2-Benzylacryloyl chloride 2-Benzylacryloyl chloride reagents1 + 2-Benzylacryloyl chloride->reagents1 Glycine Glycine Glycine->reagents1 NaOH NaOH (aq) reagents2 + reagents1->reagents2 DCM/Water, 0 °C product This compound reagents2->product

Caption: Synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Benzylacryloyl chloride180.6311.1 g0.0616
Glycine75.074.62 g0.0616
Sodium hydroxide (NaOH)40.004.93 g0.123
Dichloromethane (DCM)84.93100 mL-
Water18.02100 mL-
Concentrated HCl36.46As needed-

Procedure:

  • Dissolve glycine (4.62 g, 0.0616 mol) and sodium hydroxide (4.93 g, 0.123 mol) in water (100 mL) in a beaker and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve the crude 2-benzylacryloyl chloride (11.1 g, 0.0616 mol) in dichloromethane (100 mL) and cool to 0 °C.

  • Add the solution of 2-benzylacryloyl chloride dropwise to the vigorously stirred aqueous glycine solution. Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Separate the layers. Acidify the aqueous layer to pH 2 with concentrated HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization Data for this compound:

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.65 (s, 1H, COOH), 8.35 (t, J = 5.8 Hz, 1H, NH), 7.35-7.15 (m, 5H, Ar-H), 5.75 (s, 1H, =CH₂), 5.45 (s, 1H, =CH₂), 3.85 (d, J = 5.8 Hz, 2H, NCH₂), 3.60 (s, 2H, ArCH₂)
¹³C NMR (101 MHz, DMSO-d₆)δ 171.5, 166.8, 142.3, 138.5, 129.0, 128.4, 126.3, 125.8, 41.0, 37.2
IR (KBr, cm⁻¹)3300 (N-H), 3050-2850 (C-H), 1720 (C=O, acid), 1650 (C=O, amide), 1620 (C=C)
MS (ESI) m/z 220.09 [M+H]⁺

Part 2: Application in Heterocyclic Synthesis: Intramolecular Michael Addition

This compound is an excellent substrate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. The presence of the α,β-unsaturated carbonyl system and the amide proton allows for a facile intramolecular Michael addition, leading to the formation of a piperidinone ring system. Such structures are prevalent in many biologically active molecules. [4][5]

Protocol 4: Synthesis of 3-Benzyl-1-carboxymethyl-2-piperidinone via Intramolecular Michael Addition

This protocol describes a base-catalyzed intramolecular cyclization of this compound.

Reaction Scheme:

Intramolecular Michael Addition start This compound product 3-Benzyl-1-carboxymethyl-2-piperidinone start->product NaH, THF, 0 °C to RT

Caption: Intramolecular Michael Addition of this compound.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound219.235.0 g0.0228
Sodium hydride (NaH, 60% dispersion in mineral oil)24.001.0 g0.025
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Saturated aqueous NH₄Cl-50 mL-
Ethyl acetate88.11100 mL-
Brine-50 mL-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.0 g, 0.025 mol) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF (50 mL) to the flask and cool to 0 °C.

  • Dissolve this compound (5.0 g, 0.0228 mol) in anhydrous THF (50 mL) and add it dropwise to the stirred suspension of sodium hydride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 3-benzyl-1-carboxymethyl-2-piperidinone.

Characterization Data for 3-Benzyl-1-carboxymethyl-2-piperidinone:

| Technique | Expected Data | | :--- | :--- | :--- | | ¹H NMR (400 MHz, CDCl₃) | δ 10.5 (br s, 1H, COOH), 7.30-7.10 (m, 5H, Ar-H), 4.20 (d, J = 17.5 Hz, 1H, NCH₂), 3.90 (d, J = 17.5 Hz, 1H, NCH₂), 3.40-3.30 (m, 2H, piperidinone-H), 3.10-2.95 (m, 1H, piperidinone-H), 2.80-2.60 (m, 2H, ArCH₂), 2.50-2.35 (m, 1H, piperidinone-H), 2.00-1.80 (m, 2H, piperidinone-H) | | ¹³C NMR (101 MHz, CDCl₃) | δ 173.0, 170.5, 139.0, 129.0, 128.5, 126.5, 50.5, 48.0, 42.0, 36.0, 30.0, 25.0 | | IR (KBr, cm⁻¹) | 3400-2500 (O-H, acid), 1730 (C=O, acid), 1640 (C=O, lactam) | | MS (ESI) | m/z 248.12 [M+H]⁺ |

Part 3: Mechanistic Insights

The intramolecular Michael addition proceeds via a well-established mechanism. The base, in this case, sodium hydride, deprotonates the most acidic proton, which is the carboxylic acid, followed by the amide N-H. The resulting amide anion then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in a 6-exo-trig cyclization. This is a favored pathway according to Baldwin's rules. The resulting enolate is then protonated upon workup to give the final piperidinone product.

Mechanism of Intramolecular Michael Addition A This compound O=C(OH)-CH₂-NH-C(=O)-C(=CH₂)-CH₂-Ph B Deprotonation O=C(O⁻)-CH₂-N⁻-C(=O)-C(=CH₂)-CH₂-Ph A->B NaH C Intramolecular Michael Addition (6-exo-trig) Enolate intermediate B->C Cyclization D Protonation 3-Benzyl-1-carboxymethyl-2-piperidinone C->D H⁺ workup

Caption: Mechanism of Intramolecular Michael Addition.

Conclusion

This compound serves as a versatile and readily accessible precursor for the synthesis of valuable heterocyclic scaffolds. The protocols detailed herein provide a clear and reproducible pathway for its preparation and subsequent transformation into piperidinone derivatives. The strategic application of intramolecular reactions on such well-designed precursors opens up avenues for the efficient construction of complex molecular architectures, which is of significant interest to researchers in medicinal chemistry and drug development. The modularity of the synthesis allows for the introduction of various substituents on the benzyl group, offering a route to a library of diverse heterocyclic compounds for biological screening.

References

  • Issa, J., Andrews, P. R., Iskander, M. N., & Reiss, J. A. (1995). A Convenient Synthesis of α-Benzylacrylic Acid. Synthetic Communications, 25(10), 1489-1494. [Link]

  • Perlmutter, P. (1992). The Intramolecular Michael Reaction. Organic Reactions, 41, 1-84. [Link]

  • Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles. PubMed. (2017). [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. (2025). [Link]

  • Synthesis of cyclic and secondary acyclic glycine derivatives via visible-light induced C(sp3)−H alkylation by intermolecular charge transfer. Wiley Online Library. (n.d.). [Link]

  • β-BENZOYLACRYLIC ACID. Organic Syntheses. (n.d.). [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. (2003). [Link]

  • 2-benzyl-1-methyl-3-piperidinone. ChemSynthesis. (2025). [Link]

  • Preparation method of racecadotril intermediate 2-(benzyl acrylamide) benzyl acetate.
  • Synthesis of α‐unnatural amino acids from glycine derivatives. ResearchGate. (n.d.). [Link]

  • A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central. (n.d.). [Link]

  • The Intramolecular Michael Reaction. Organic Reactions. (n.d.). [Link]

  • Acryloyl chloride. Wikipedia. (n.d.). [Link]

  • Process for the synthesis of (2S)-phenyl-3-piperidone.
  • Preparation of acryloyl chloride. PrepChem.com. (n.d.). [Link]

  • Synthesis method for N-Boc-3-piperidone.
  • Synthesis of N-Acyl-N,α,α-trialkyl and N-Acyl-α,α-dialkyl Glycines by Selective Cleavage of Ugi—Passerini Adducts. Qualitative Assessment of the Effect of Substituents on the Path and Yield of Reaction. ResearchGate. (2006). [Link]

  • Supplementary Information. The Royal Society of Chemistry. (n.d.). [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (2021). [Link]

  • Process for the manufacture of acryloyl chloride.
  • Table 4 Reaction of benzoyl glycine with benzyl amine at different scale. ResearchGate. (n.d.). [Link]

  • N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. PubMed. (n.d.). [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PubMed Central. (2023). [Link]

  • A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. PubMed Central. (n.d.). [Link]

  • N-(Benzoylglycyl)glycine amide. PubChem. (n.d.). [Link]

  • On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. The Royal Society of Chemistry. (2022). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Benzylacryloyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (2-Benzylacryloyl)glycine. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this N-acyl amino acid. N-acyl amino acids are a significant class of molecules with applications ranging from surfactants to pharmaceuticals.[1][2] The synthesis of this compound, while conceptually straightforward via the acylation of glycine, presents unique challenges that can impact reaction yield and product purity.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to equip you with the technical insights needed to overcome common hurdles and optimize your synthetic strategy.

Core Synthesis Pathway

The primary method for synthesizing this compound is the formation of an amide bond between the amino group of glycine and the carboxyl group of 2-benzylacrylic acid. This typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by glycine's amino group.

cluster_0 Reactants cluster_1 Activation Step cluster_2 Coupling Reaction 2_Benzylacrylic_Acid 2-Benzylacrylic Acid Activated_Intermediate Activated Intermediate (Acyl Chloride or Activated Ester) 2_Benzylacrylic_Acid->Activated_Intermediate Glycine Glycine Product This compound Glycine->Product Nucleophilic Attack (pH Dependant) Activating_Agent Activating Agent (e.g., SOCl₂, EDC/HOBt, TBTU) Activating_Agent->Activated_Intermediate Activated_Intermediate->Product Start Low Yield? Check_Activation Was the carboxylic acid properly activated? Start->Check_Activation Yes Check_Conditions Were reaction conditions optimal? Check_Activation->Check_Conditions Yes Sol_Activation Solution: 1. Use a more robust activating agent (e.g., oxalyl chloride). 2. Confirm agent purity/reactivity. 3. Ensure anhydrous conditions. Check_Activation->Sol_Activation No Check_Polymerization Did the acryloyl moiety polymerize? Check_Conditions->Check_Polymerization Yes Sol_Conditions Solution: 1. Maintain anhydrous conditions to prevent hydrolysis. 2. Optimize pH (8.5-9.5) for glycine nucleophilicity. 3. Use appropriate solvent. Check_Conditions->Sol_Conditions No Sol_Polymerization Solution: 1. Keep reaction temperature low (< 25°C). 2. Add a radical inhibitor (e.g., hydroquinone). 3. Avoid exposure to light. Check_Polymerization->Sol_Polymerization Yes

Caption: Troubleshooting flowchart for low reaction yield.

In-depth Explanation:

  • Pillar 1: Carboxylic Acid Activation. The hydroxyl group of a carboxylic acid is a poor leaving group. Activation converts it into a good leaving group.

    • Mechanism: Common methods involve forming an acyl chloride (using SOCl₂ or oxalyl chloride) or an activated ester (using carbodiimides like EDC or uronium salts like TBTU). [3]Biologically, this activation is often achieved via acyl-adenylates or thioesters. [4] * Troubleshooting: If you are using a peptide coupling reagent like EDC, the reaction can stall. Ensure you are using an additive like HOBt or HOAt to form the active ester and suppress side reactions. For a more forceful activation, converting the acid to the acyl chloride is often more reliable, though it requires stricter handling conditions.

  • Pillar 2: Reaction Conditions.

    • Anhydrous Conditions: Activated carboxylic acids are highly susceptible to hydrolysis. Any moisture in your solvent, reagents, or glassware will consume your activated intermediate, leading to low yields. Always use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • pH Control: The nucleophile in this reaction is the free amino group (-NH₂) of glycine. At low pH, the amine is protonated (-NH₃⁺) and is no longer nucleophilic. At very high pH (>10), the activated acylating agent can be rapidly hydrolyzed. The ideal pH for the Schotten-Baumann reaction is typically between 8.5 and 9.5, which can be maintained with a mild base like sodium bicarbonate or sodium carbonate. [2]

  • Pillar 3: Substrate Stability.

    • Polymerization: The acryloyl moiety in your starting material, 2-benzylacrylic acid, is a Michael acceptor and can undergo polymerization, especially in the presence of heat, light, or radical initiators. This is a common failure mode for reactions involving acrylates.

    • Mitigation: Keep the reaction temperature low, ideally between 0°C and room temperature. Consider adding a small amount of a radical inhibitor like hydroquinone or BHT to the reaction mixture.

Question 2: The reaction worked, but my final product is impure. How can I improve the purification?

Answer: Purification challenges often arise from unreacted starting materials or byproducts from the coupling reagents. A well-designed workup is critical.

  • Issue: Removing Unreacted Glycine.

    • Insight: Glycine is highly soluble in water and virtually insoluble in most organic solvents.

    • Solution: After the reaction, perform an aqueous wash. If your product has precipitated, you can wash the solid with water. If your product is in an organic solvent, extract it multiple times with water or a slightly acidic solution (e.g., 1M HCl) to pull the unreacted glycine into the aqueous layer.

  • Issue: Removing Unreacted 2-Benzylacrylic Acid.

    • Insight: The starting carboxylic acid is soluble in organic solvents but can be deprotonated to form a water-soluble carboxylate salt.

    • Solution: During the workup, wash the organic layer containing your product with a basic aqueous solution, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). This will convert the leftover 2-benzylacrylic acid into its sodium salt, which will be extracted into the aqueous phase.

  • Issue: Removing Byproducts from Coupling Agents.

    • Insight: Different coupling agents generate different byproducts.

    • Solution:

      • DCC: Forms dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration.

      • EDC: Forms a water-soluble urea byproduct. This can be easily removed with the aqueous washes described above. This is a major advantage of EDC over DCC.

      • TBTU/HBTU: These reagents also generate water-soluble byproducts that are removed during an aqueous workup. [3] A standard purification workflow involves an acid-base extraction followed by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent system for this reaction?

    • A: For Schotten-Baumann conditions using an acyl chloride, a two-phase system of an inert organic solvent (like Dichloromethane or Diethyl Ether) and water is common. [5]For peptide coupling agents, anhydrous polar aprotic solvents like DMF, NMP, or THF are preferred to ensure all reagents remain dissolved.

  • Q: How can I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting acid and the product (e.g., 10% Methanol in Dichloromethane). The product, being more polar than the starting acid, should have a lower Rf value. Staining with ninhydrin can be used to visualize any remaining glycine. LC-MS is also an excellent tool to monitor the formation of the desired product mass.

  • Q: Are there any "green" or alternative synthetic methods?

    • A: Yes, enzymatic synthesis is a growing field for creating N-acyl amino acids. [6]Enzymes like lipases or aminoacylases can catalyze the amide bond formation in aqueous systems, avoiding harsh chemicals and organic solvents. [1][7]While this may require significant methods development, it offers a more sustainable route.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Researchers must conduct their own risk assessments and optimize conditions for their specific laboratory setup.

Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Method)

This is a robust, high-yield method suitable for scale-up.

  • Acyl Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-benzylacrylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add oxalyl chloride (1.2 eq) dropwise. Add one drop of anhydrous DMF as a catalyst.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-benzylacryloyl chloride. Use this immediately in the next step.

  • Coupling Reaction:

    • In a separate flask, dissolve glycine (1.1 eq) in a 1M aqueous solution of sodium carbonate (Na₂CO₃) and cool to 0°C.

    • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirring glycine solution at 0°C, ensuring the pH remains between 8.5-9.5 (add more Na₂CO₃ solution if necessary).

    • Stir vigorously at 0°C for 1 hour, then at room temperature for 2-4 hours.

  • Workup and Purification:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with 1M HCl, then with brine.

    • Acidify the initial aqueous layer to pH 2 with cold 6M HCl. A white precipitate of the product should form.

    • Collect the precipitate by vacuum filtration, wash the solid with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture).

Protocol 2: Synthesis using EDC/HOBt Coupling

This method uses milder conditions and avoids the need to handle thionyl or oxalyl chloride.

  • Reaction Setup:

    • To a round-bottom flask under a nitrogen atmosphere, add 2-benzylacrylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

    • Stir until all solids dissolve, then cool the solution to 0°C.

    • Add EDC·HCl (1.2 eq) in one portion and stir for 30 minutes at 0°C to pre-activate the acid.

    • In a separate flask, dissolve glycine (1.1 eq) in DMF with a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq).

    • Slowly add the glycine solution to the activated acid solution at 0°C.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

    • Monitor by TLC. Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

Data Summary Table

The following table provides a general comparison of the two primary methods discussed. Yields are estimates and will vary based on reaction scale and optimization.

ParameterMethod 1: Acyl ChlorideMethod 2: EDC/HOBt Coupling
Activating Agent SOCl₂ or (COCl)₂EDC·HCl / HOBt
Typical Solvents DCM / Water (biphasic)Anhydrous DMF or DCM
Temperature 0°C to Room Temp0°C to Room Temp
Key Advantage High reactivity, often higher yieldMilder conditions, easier workup
Key Disadvantage Harsh reagents, moisture sensitiveMore expensive, potential for side reactions
Typical Yield 70-90%60-85%

References

  • Scholz, S., et al. (2023). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. Available at: [Link]

  • Wang, Y., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Processes. Available at: [Link]

  • Koreishi, M., et al. (2013). Synthesis of N-acyl-L-arginines and N-acyl-L-glutamic acids with various fatty acids as the substrate. ResearchGate. Available at: [Link]

  • da Silva, T. H., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO. Available at: [Link]

  • Keereetaweep, J., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Available at: [Link]

  • Lin, C., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. ACS Chemical Neuroscience. Available at: [Link]

  • Grischek, B., et al. (2023). N-acylation of glycine with C8−C18 free fatty acids as the acyl donor for the synthesis of N-acyl glycines. ResearchGate. Available at: [Link]

  • Carland, J. E., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. PubMed Central. Available at: [Link]

  • Toney, M. D. (2014). The glycine deportation system and its pharmacological consequences. PubMed Central. Available at: [Link]

  • Wang, M-L., et al. (2001). Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. ResearchGate. Available at: [Link]

  • European Patent Office. (1992). Process for preparing glycine in high yield - EP 0474334 A2. Google Patents.
  • YouTube. (2020). Industrial methods for the preparation of Glycine & some other academic methods & mechanism. YouTube. Available at: [Link]

  • Google Patents. (2015). CN104829518A - Synthesis method of glycine derivatives. Google Patents.
  • Google Patents. (1992). EP0474334A2 - Process for preparing glycine in high yield. Google Patents.

Sources

Overcoming solubility issues with (2-Benzylacryloyl)glycine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Starting Chemical Research

I am now initiating comprehensive Google searches to gather information on the chemical properties of (2-Benzyl acryloyl)glycine. I am specifically focusing on its structure, pKa value, and solubility in diverse solvents. Further research will be conducted in tandem.

Expanding Research Scope

I am now broadening my research. I'm actively seeking assay protocols involving (2-Benzyl acryloyl)glycine to understand its practical applications and potential hurdles. Simultaneously, I'm diving into solvent and excipient strategies to boost solubility, referencing authoritative sources for best practices. My goal is to synthesize this information into a user-friendly technical support guide, including FAQs and troubleshooting, emphasizing the underlying chemistry and providing practical solubility solutions.

Formulating a Guide

I'm now starting a detailed plan to create a technical support guide. My initial step is Google searches on (2-Benzyl acryloyl)glycine properties: structure, pKa, and solubility. I will find relevant assays, and look for troubleshooting tips to improve drug solubility. Next I will synthesize the collected data into a guide with FAQs and practical solutions. Also, I intend to create step-by-step protocols, incorporating diagrams and data tables. In-text citations and a comprehensive "References" section are planned.

Technical Support Center: Optimizing Reaction Conditions for (2-Benzylacryloyl)glycine Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of (2-Benzylacryloyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful polymerization experiments. This document offers full editorial control to present the information in the most logical and effective manner for a scientific audience.

Introduction to this compound Polymerization

This compound is a functionalized acrylamide monomer with potential applications in biomaterials and drug delivery, owing to its amino acid side chain. The polymerization of this monomer typically proceeds via free-radical polymerization. For greater control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly recommended.[1][2][3] This guide will focus on providing solutions for common issues encountered during these polymerization processes.

Visualizing the Workflow: From Monomer to Polymer

A typical experimental workflow for the synthesis and subsequent polymerization of this compound is outlined below. This process begins with the synthesis of the monomer, followed by the polymerization step.

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization ms1 React Glycine with Benzyl Chloroformate ms2 Isolate and Purify this compound ms1->ms2 Work-up p1 Prepare Reaction Mixture (Monomer, Initiator, Solvent, RAFT agent) ms2->p1 Characterize Monomer p2 Degas the Solution p1->p2 p3 Initiate Polymerization (Heat or Light) p2->p3 p4 Monitor Conversion p3->p4 p5 Terminate and Purify Polymer p4->p5 end Final Polymer Product p5->end Characterize Polymer troubleshooting_tree start Polymerization Issue q1 Low Monomer Conversion? start->q1 q2 High PDI? start->q2 q3 Gelation? start->q3 a1 Check for Inhibitors Improve Degassing Optimize Initiator/Temp q1->a1 Yes a2 Use RAFT Polymerization Optimize [RAFT]/[I] Ratio Monitor Conversion vs. PDI q2->a2 Yes a3 Purify Monomer Lower Temperature Reduce [I] Limit Conversion q3->a3 Yes

Sources

Preventing premature polymerization of (2-Benzylacryloyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Benzylacryloyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and to offer troubleshooting solutions for common experimental challenges. The unique structure of this compound, featuring a reactive acrylate moiety, an amide linkage, and a carboxylic acid group, necessitates careful handling to ensure its stability and prevent unwanted polymerization.

Understanding Premature Polymerization

Premature polymerization of this compound is a free-radical chain reaction that can be initiated by several factors, leading to the loss of valuable material and potentially compromising experimental results. The vinyl group in the acryloyl moiety is susceptible to radical attack, which initiates a chain reaction, resulting in the formation of high molecular weight polymers. This process is often exothermic and can be self-accelerating.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the handling and use of this compound.

Q1: What are the primary causes of premature polymerization of this compound?

A1: The premature polymerization of this compound is typically initiated by:

  • Heat: Elevated temperatures increase the rate of spontaneous free radical formation. Acrylate polymerization is an exothermic process, which can lead to a runaway reaction if not controlled.

  • Light: UV light possesses sufficient energy to initiate the formation of free radicals, triggering polymerization.

  • Oxygen: The role of oxygen is complex. While it is essential for the function of many common radical inhibitors (like MEHQ), in their absence or at high temperatures, it can contribute to the formation of peroxides, which can then initiate polymerization.[1]

  • Contaminants: Impurities such as metal ions (e.g., iron from a spatula) and dust can act as catalysts for radical formation.

Q2: How should I properly store this compound to prevent polymerization?

A2: Proper storage is the most critical step in preventing polymerization. Here are the recommended storage conditions:

  • Temperature: Store in a refrigerator at 2-8°C.[2] Avoid freezing, as this can cause the inhibitor to crystallize out of the monomer, leading to localized areas with no protection.

  • Light: Keep the compound in a light-resistant (amber) container to prevent photo-initiated polymerization.[2][3]

  • Atmosphere: For monomers stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ), a headspace of air is crucial.[4][5] Oxygen is required for these inhibitors to function effectively as radical scavengers.[1] Do not store under an inert atmosphere like nitrogen or argon if using such inhibitors.

Q3: My sample of this compound appears viscous or has formed a gel. What should I do?

A3: Increased viscosity or gel formation are clear signs of polymerization.

  • Do not attempt to heat the sample to redissolve it. This will likely accelerate the polymerization process, potentially leading to a violent reaction.

  • If only a small portion is polymerized, it may be possible to carefully separate the remaining liquid monomer. However, the stability of the remaining monomer is compromised, and it should be used immediately with caution.

  • For widespread polymerization, the material is generally not salvageable for applications requiring the monomer. It should be disposed of according to your institution's hazardous waste guidelines.

Q4: Can I add more inhibitor to my this compound sample?

A4: While it is possible to add more inhibitor, it should be done with a clear understanding of the existing inhibitor and its concentration. Commonly used inhibitors for acrylates include hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), and phenothiazine (PTZ).[6][7][8] If you suspect inhibitor depletion due to prolonged storage or exposure to adverse conditions, adding a small amount (e.g., 100-200 ppm) of MEHQ can help re-stabilize the monomer. Ensure the added inhibitor is fully dissolved.

Q5: I need to heat my reaction mixture containing this compound. How can I prevent polymerization?

A5: Heating increases the risk of polymerization significantly.

  • Use the lowest possible temperature required for your reaction.

  • Ensure your reaction is equipped with an appropriate inhibitor. The choice of inhibitor may depend on the reaction conditions. For instance, some inhibitors are more effective at higher temperatures.

  • Maintain a constant, gentle stream of air or an air/inert gas mixture bubbling through the reaction mixture (if compatible with your reaction chemistry) to replenish dissolved oxygen, which is crucial for many inhibitors.

  • Use clean glassware free of metal contaminants.

  • Consider performing the reaction in the dark or using amber glassware.

Preventative Measures and Protocols

Adhering to the following protocols will significantly reduce the risk of premature polymerization.

Protocol 1: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes spontaneous radical formation.
Light Store in amber, light-blocking containers.[3]Prevents photo-initiation of polymerization.
Atmosphere Headspace of air (if using MEHQ or similar inhibitors).Oxygen is required for the inhibitor to function effectively.[1][4]
Container Original supplier container, tightly sealed.Prevents contamination and moisture ingress.
Protocol 2: Safe Handling Workflow

A systematic approach to handling this compound is crucial for preventing polymerization. The following workflow diagram illustrates the key decision points and actions.

start Start: Handling this compound check_storage Check Storage Conditions: Temp (2-8°C)? Amber vial? Air headspace? start->check_storage correct_storage Action: Correct storage immediately. Consult stability data. check_storage->correct_storage No prep_experiment Prepare for Experiment: Use clean, metal-free glassware. Work in a well-ventilated area. check_storage->prep_experiment Yes correct_storage->prep_experiment heating_needed Is heating required? prep_experiment->heating_needed no_heating Proceed with experiment at ambient temperature. heating_needed->no_heating No heating_protocol Heating Protocol: Use minimal required temperature. Ensure inhibitor is present. Provide gentle air stream if possible. heating_needed->heating_protocol Yes monitor_reaction Monitor Reaction Closely: Watch for viscosity changes or unexpected exotherms. no_heating->monitor_reaction heating_protocol->monitor_reaction polymerization_detected Polymerization Detected? monitor_reaction->polymerization_detected end_experiment Experiment Complete polymerization_detected->end_experiment No stop_reaction Action: Immediately cool the reaction. Follow emergency shutdown procedures. polymerization_detected->stop_reaction Yes

Caption: Workflow for handling this compound.

Visual Troubleshooting Guide

When faced with a potential polymerization issue, this guide can help you diagnose the problem and take appropriate action.

start Observation: Sample appears abnormal (viscous, solid, warm) is_warm Is the container warm to the touch? start->is_warm runaway_reaction Potential Runaway Reaction! IMMEDIATE ACTION: 1. Evacuate area. 2. Notify safety personnel. 3. Do NOT seal container. is_warm->runaway_reaction Yes not_warm Container is at ambient temperature. is_warm->not_warm No check_viscosity Check Viscosity: Is the material a solid/gel or just highly viscous? not_warm->check_viscosity solid_gel Advanced Polymerization: - Material is likely unusable. - Do not attempt to heat or dissolve. - Dispose as hazardous waste. check_viscosity->solid_gel Solid/Gel viscous Incipient Polymerization: - Separate unpolymerized liquid if possible. - Use immediately with caution. - Consider adding inhibitor if for storage. check_viscosity->viscous Viscous root_cause Investigate Root Cause: - Improper storage? - Contamination? - Age of material? solid_gel->root_cause viscous->root_cause

Caption: Troubleshooting guide for suspected polymerization.

References

  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors . ACS Publications. Available at: [Link]

  • Inhibition of acrylic acid and acrylate autoxidation . RSC Publishing. Available at: [Link]

  • Key Facts about Acrylate Monomers . Gantrade. Available at: [Link]

  • Safety First: Handling and Storage of Butyl Acrylate Monomer . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Acrylic acid, ester series polymerization inhibitor Hydroquinone . LookChem. Available at: [Link]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization . ACS Publications. Available at: [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters . Petrochemicals Europe. Available at: [Link]

  • How To Store Liquid Monomers for Maximum Shelf Life . Not-Bot. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED . New Stetic S.A.. Available at: [Link]

Sources

Technical Support Center: (2-Benzylacryloyl)glycine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of (2-Benzylacryloyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is developing a yellowish tint over time. Is this a sign of degradation?

A1: Yes, a color change, particularly to yellow, often suggests impurity or degradation. This compound, like other acryloyl derivatives, can be susceptible to polymerization and hydrolysis, especially when exposed to light, heat, or moisture.[1][2] The vinyl group is highly reactive and can undergo free-radical polymerization.

Recommendation:

  • Storage: Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[3] Recommended storage temperatures are typically 2-8 °C.[3]

  • Purity Check: Before use, it is advisable to re-analyze the sample by HPLC or NMR to assess its purity.

  • Handling: Handle the compound in a well-ventilated area, such as a fume hood, and avoid prolonged exposure to ambient conditions.[4]

Q2: What are the most probable impurities I might encounter from the synthesis of this compound?

A2: The impurities will largely depend on the synthetic route. A common synthesis involves the acylation of glycine with a derivative of 2-benzylacrylic acid. Potential impurities could include:

  • Starting Materials: Unreacted glycine or 2-benzylacrylic acid (or its activated form, like an acyl chloride).

  • Byproducts: Di-acylated glycine, or products from the self-condensation of the starting materials.

  • Solvents: Residual solvents from the reaction or purification steps.

  • Degradation Products: Hydrolysis of the amide bond or polymerization of the acryloyl moiety. The hydrolysis of a related compound, acryloyl chloride, to acrylic acid is a known issue.[2]

Troubleshooting by Analytical Technique

This section provides in-depth troubleshooting for specific analytical methods used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structural elucidation. However, the spectra of this compound can present some complexities.

Q3: The signals for the vinyl protons in my ¹H NMR spectrum are broad. What could be the cause?

A3: Broadening of the vinyl proton signals is a common issue and can be attributed to several factors:

  • Rotational Isomers (Rotamers): The amide bond in the molecule has a partial double-bond character, which restricts free rotation. This can lead to the presence of cis and trans rotamers, which are in slow exchange on the NMR timescale. These different chemical environments for the vinyl protons can result in broadened peaks or even distinct sets of signals for each rotamer. Temperature-dependent NMR studies can help confirm this; as the temperature increases, the rate of rotation increases, and the peaks should coalesce.[5]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.

Troubleshooting Workflow for NMR Signal Broadening

start Broad NMR Signals Observed check_rotamers Run Variable Temperature NMR start->check_rotamers coalescence Peaks Coalesce or Sharpen check_rotamers->coalescence Yes no_change No Significant Change check_rotamers->no_change No check_concentration Dilute the Sample sharpen Peaks Sharpen check_concentration->sharpen Yes no_change2 No Significant Change check_concentration->no_change2 No check_impurities Check for Paramagnetic Impurities chelator Add a Chelating Agent (e.g., EDTA) check_impurities->chelator Suspected conclusion_rotamers Conclusion: Rotamers Present coalescence->conclusion_rotamers no_change->check_concentration conclusion_concentration Conclusion: Aggregation Occurred sharpen->conclusion_concentration no_change2->check_impurities conclusion_impurities Conclusion: Paramagnetic Impurities Present chelator->conclusion_impurities

Caption: Troubleshooting workflow for broad NMR signals.

Q4: I am observing more signals in the aromatic region (7.0-7.5 ppm) than expected for a single benzyl group. Why?

A4: While the benzyl group should ideally show a multiplet integrating to 5 protons, extra signals can arise from:

  • Rotamers: As mentioned above, if the cis/trans rotamers are in slow exchange, the aromatic protons may experience slightly different magnetic environments, leading to a more complex multiplet or even separate sets of peaks.

  • Aromatic Impurities: Contamination from starting materials (e.g., benzaldehyde, benzyl chloride) or aromatic solvents (e.g., toluene, benzene) is a common cause.

Recommendations:

  • Use 2D NMR: A COSY (Correlation Spectroscopy) experiment can help determine which aromatic signals are coupled to each other, confirming if they belong to the same spin system.[6] An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their attached carbons.[6]

  • Check for Residual Solvents: Compare the chemical shifts of the unexpected peaks to known values for common laboratory solvents.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table provides estimated chemical shifts for this compound. Actual values may vary depending on the solvent and concentration.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aromatic-H7.20 - 7.40 (m, 5H)126.0 - 138.0Multiplet for the benzyl ring protons.
Vinyl-H5.50 - 6.50 (m, 2H)125.0 - 140.0Can be broad or show complex splitting.
Benzyl CH₂~3.60 (s, 2H)~38.0
Glycine CH₂~4.00 (d, 2H)~42.0May appear as a doublet due to coupling with the amide N-H.
Amide N-H8.00 - 8.50 (t, 1H)-Often a broad triplet, may exchange with D₂O.
Carboxyl O-H10.0 - 12.0 (br s, 1H)-Very broad, may not be observed. Exchanges with D₂O.
Carbonyl (Amide)-~168.0
Carbonyl (Acid)-~172.0

Data extrapolated from similar structures found in literature.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of this compound.

Q5: My HPLC chromatogram shows a main peak that is tailing. How can I improve the peak shape?

A5: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with free silanol groups on silica-based C18 columns.[6] Since this compound has a carboxylic acid group, this is a common issue.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units below the pKa of the carboxylic acid (~3-4). Using an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) will ensure the carboxyl group is fully protonated, reducing its interaction with the stationary phase.[6]

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is more resistant to secondary interactions.

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[6]

Q6: I am struggling to separate my main product from a closely eluting impurity. What can I do?

A6: Improving the resolution between two peaks requires optimizing the selectivity of your HPLC method.

Parameter Action Rationale
Gradient Slope Make the gradient shallower.A slower increase in the organic solvent percentage provides more time for the compounds to interact with the stationary phase, improving separation.[6]
Organic Modifier Switch from acetonitrile to methanol, or vice versa.Acetonitrile and methanol have different selectivities and can change the elution order of compounds.[6]
Temperature Increase or decrease the column temperature.Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity.
Mobile Phase pH Adjust the pH.Changing the ionization state of your analyte or impurities can significantly impact their retention times.[6]
Protocol: Generic HPLC Method for Purity Analysis
  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[6]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and fragmentation pattern of your compound.

Q7: What is the expected molecular weight and what are the common adducts I should look for in ESI-MS?

A7: The molecular formula for this compound is C₁₂H₁₃NO₃.

  • Monoisotopic Mass: 219.0895 g/mol .

  • Expected Ions (Positive Mode):

    • [M+H]⁺: 220.0968

    • [M+Na]⁺: 242.0788

    • [M+K]⁺: 258.0527

  • Expected Ions (Negative Mode):

    • [M-H]⁻: 218.0823

Q8: I am not observing the molecular ion peak. What could be the reason?

A8: The molecular ion might be unstable under the ionization conditions.

  • In-source Fragmentation: The molecule might be fragmenting in the ionization source. Try reducing the cone voltage or fragmentor voltage to use "softer" ionization conditions.

  • Ionization Mode: The compound may ionize more efficiently in negative mode ([M-H]⁻) than in positive mode ([M+H]⁺) due to the acidic proton. Ensure you are analyzing in both modes.

Expected Fragmentation Pathway

M [M+H]⁺ m/z = 220.1 frag1 Loss of H₂O [M+H-18]⁺ m/z = 202.1 M->frag1 frag2 Loss of Glycine [M+H-75]⁺ m/z = 145.1 M->frag2 frag3 Benzyl Cation [C₇H₇]⁺ m/z = 91.0 frag2->frag3 Rearrangement frag4 Tropylium Ion [C₇H₇]⁺ m/z = 91.0 frag3->frag4 Isomerization

Caption: Plausible ESI-MS fragmentation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for confirming the presence of key functional groups.

Q9: What are the key vibrational bands to look for in the FTIR spectrum?

A9: The FTIR spectrum will be a composite of the vibrations from its constituent parts: the amide, the carboxylic acid, the aromatic ring, and the alkene.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3300N-H stretchAmide
~3060, 3030C-H stretch (sp²)Aromatic/Vinyl
~2950C-H stretch (sp³)Alkyl
~1720C=O stretchCarboxylic Acid
~1660C=O stretch (Amide I)Amide
~1630C=C stretchAlkene
~1540N-H bend (Amide II)Amide
1600, 1495, 1450C=C stretchAromatic Ring

Data compiled from general FTIR correlation charts and spectra of similar compounds.[10][11][12][13]

This comprehensive guide should serve as a valuable resource for troubleshooting the characterization of this compound. By understanding the potential pitfalls and the logic behind these analytical techniques, you can more efficiently and accurately validate your experimental results.

References

  • BenchChem Technical Support Team. (2025, December). Safe handling and storage of acryloyl chloride. Benchchem.
  • BenchChem Technical Support Team. (2025, December). Acryloyl Chloride: A Technical Guide to Stability and Storage. Benchchem.
  • Acryloyl chloride - Safety D
  • Acryloyl chloride 814-68-6 wiki. (n.d.). Guidechem.
  • A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. (2022).
  • Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. (n.d.). Benchchem.
  • Acryloylglycine | C5H7NO3 | CID 100321. (n.d.). PubChem - NIH.
  • FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer. (n.d.).
  • XPS and FTIR analysis of glycine adsorption onto undoped and flourine doped Diamond like carbon films. (2012). University of Lincoln - Figshare.
  • Comparison between FTIR and XPS characterization of amino acid glycine adsorption onto diamond-like carbon (DLC) and silicon doped DLC. (n.d.). Ulster University.
  • Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: Observation of neutral forms of simple α-amino acids in the solid state. (2006).
  • Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. (n.d.). Beilstein Journals.
  • BENZOYL-GLYCYL-GLYCINE(1145-32-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1 H NMR spectrum of N-acryloyl 2-glycine (ACG)

Sources

Technical Support Center: Synthesis of (2-Benzylacryloyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of (2-Benzylacryloyl)glycine. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common side reactions and experimental challenges.

Overview of the Synthesis

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, most commonly under Schotten-Baumann conditions .[1] In this reaction, the amino group of glycine acts as a nucleophile, attacking the carbonyl carbon of 2-Benzylacryloyl chloride. The reaction is conducted in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3]

While seemingly straightforward, the presence of the reactive acryloyl moiety introduces a high potential for competing side reactions. This guide focuses on identifying and mitigating these issues to improve yield and purity.

Primary Reaction Pathway

The desired reaction follows the pathway shown below, where glycine is acylated by 2-Benzylacryloyl chloride under basic conditions.

G cluster_reactants Reactants cluster_process Process cluster_products Products Glycine Glycine (in aq. base) Reaction Schotten-Baumann Reaction (0-5 °C) Glycine->Reaction AcylChloride 2-Benzylacryloyl Chloride (in organic solvent) AcylChloride->Reaction Target This compound Reaction->Target Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction resulted in a solid, insoluble mass, and I have little to no desired product. What went wrong?

A1: This is a classic sign of polymerization.

The acryloyl group in your starting material and product is highly susceptible to radical polymerization, especially when exposed to heat, light, or impurities.[4] This process links individual monomer units into long polymer chains, which are typically insoluble in common organic solvents, resulting in a dramatic loss of yield.

Causality: Acrylates and acrylamides can polymerize through a free-radical chain reaction consisting of initiation, propagation, and termination steps. This can be initiated by trace impurities, oxygen, or elevated temperatures generated during the exothermic acylation reaction.

Solutions & Recommended Protocol:

  • Incorporate a Radical Inhibitor: The most effective countermeasure is to add a polymerization inhibitor to the reaction.

    • Recommended Inhibitors: Hydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ), or Diphenylpicrylhydrazyl (DPPH).[4][5] A small amount (e.g., 0.01-0.1 mol%) should be added to the acyl chloride solution before it is introduced to the reaction mixture.

  • Strict Temperature Control: The Schotten-Baumann reaction is exothermic. Uncontrolled temperature increases will significantly accelerate polymerization.

    • Always perform the addition of the acyl chloride and base at 0-5 °C using an ice-salt bath.[6]

    • Add the reagents dropwise and slowly to allow for effective heat dissipation.

  • Inert Atmosphere: While not always necessary if an inhibitor is used, running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent initiation by atmospheric oxygen.

Revised Protocol Snippet (Polymerization Prevention):

...Dissolve 2-Benzylacryloyl chloride in anhydrous diethyl ether. To this solution, add MEHQ (0.05 mol%). In a separate flask, dissolve glycine and sodium hydroxide in water and cool the solution to 0 °C in an ice bath. Add the acyl chloride/inhibitor solution and a separate, concentrated NaOH solution dropwise and simultaneously to the glycine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C...[5][6]

Q2: My final product is contaminated with a substance of roughly double the molecular weight. What is this byproduct?

A2: You are likely observing a dimer formed via a Michael addition reaction.

The product, this compound, is an α,β-unsaturated carbonyl compound, making it a "Michael acceptor." A nucleophile, such as the amino group of unreacted glycine or the deprotonated amide of another product molecule, can attack the β-carbon of the double bond. This 1,4-conjugate addition results in the formation of dimers or even small oligomers.[7][8]

Causality: The basic reaction conditions can deprotonate the amine of glycine or the amide N-H of the product, creating potent nucleophiles. These can then participate in a Michael addition with the electron-deficient alkene of another product molecule.

Solutions & Recommended Protocol:

  • Control Stoichiometry: Use a slight excess of glycine (e.g., 1.05-1.1 equivalents) to ensure the more reactive acyl chloride is fully consumed, reducing the opportunity for the product to react with itself.

  • Slow, Simultaneous Addition: A slow, simultaneous dropwise addition of both the acyl chloride and the base solution to the glycine solution helps to maintain a low instantaneous concentration of the acyl chloride and product.[5][6] This minimizes the chance of the product reacting with other nucleophiles before the reaction is complete.

  • Maintain Low Temperature: As with polymerization, lower temperatures (0-5 °C) reduce the rate of this side reaction.

  • pH Control: Avoid excessively high pH, which can increase the concentration of deprotonated amide nucleophiles. Maintain the pH just high enough to deprotonate the glycine's ammonium salt and neutralize the HCl byproduct (typically pH 9-11).[9]

Visualizing the Key Side Reactions

SideReactions cluster_polymerization A) Radical Polymerization cluster_michael B) Michael Addition (Dimerization) Monomer1 Product Molecule Propagate1 Growing Polymer Chain Monomer1->Propagate1 Radical Radical Initiator (R•) Radical->Monomer1 Initiation Monomer2 + another Product Molecule Propagate1->Monomer2 Propagation Propagate2 Longer Polymer Chain Monomer2->Propagate2 Insoluble Insoluble Polymer (Solid Mass) Propagate2->Insoluble Acceptor Product Molecule (Michael Acceptor) Dimer Dimer Byproduct (MW ≈ 2x Product) Acceptor->Dimer Donor Glycine or Product (Nucleophile/Donor) Donor->Acceptor 1,4-Conjugate Addition

Caption: The two primary side reactions: polymerization and Michael addition.

Q3: My overall yield is consistently low, even without obvious polymerization or dimerization. What else could be the cause?

A3: Low yields are often traced back to hydrolysis of the acyl chloride or improper pH management.

Causality & Solutions:

  • Acyl Chloride Hydrolysis: 2-Benzylacryloyl chloride is highly reactive and will readily hydrolyze upon contact with water, especially under basic conditions, to form the corresponding carboxylic acid.[2] This inactive carboxylate cannot acylate glycine, thereby reducing the yield.

    • Mitigation: Use a biphasic solvent system (e.g., water and a non-polar organic solvent like diethyl ether or dichloromethane).[10] The acyl chloride remains primarily in the organic phase, minimizing contact with the bulk aqueous base. The slow, simultaneous addition of base and acyl chloride at the interface ensures the acylation of glycine is kinetically favored over hydrolysis.[5][6]

  • Amine Protonation: Glycine exists as a zwitterion at neutral pH. In the basic reaction medium, it is deprotonated to form the nucleophilic glycinate anion. If the HCl byproduct is not neutralized efficiently, it will protonate the unreacted glycine, rendering it non-nucleophilic and stopping the reaction.[2][3]

    • Mitigation: Ensure at least two equivalents of base are used: one to deprotonate the glycine starting material and one to neutralize the HCl formed during the reaction.[11] Maintaining a basic pH (9-11) throughout the addition is critical.

Troubleshooting Workflow

Troubleshooting Start Low Yield or Impure Product Q_Insoluble Is an insoluble solid present? Start->Q_Insoluble A_Polymer Likely Polymerization Q_Insoluble->A_Polymer Yes Q_HighMW Are there high MW peaks in MS/NMR? Q_Insoluble->Q_HighMW No Fix_Polymer Solution: 1. Add Inhibitor (MEHQ) 2. Lower Temp (0-5 °C) 3. Use Inert Atmosphere A_Polymer->Fix_Polymer A_Dimer Likely Michael Addition Q_HighMW->A_Dimer Yes Q_Other No obvious polymers or dimers? Q_HighMW->Q_Other No Fix_Dimer Solution: 1. Slow, simultaneous addition 2. Control stoichiometry 3. Maintain pH 9-11 A_Dimer->Fix_Dimer A_Hydrolysis Likely Hydrolysis or Improper pH Q_Other->A_Hydrolysis Fix_Hydrolysis Solution: 1. Use biphasic system 2. Ensure >2 eq. Base 3. Slow, simultaneous addition A_Hydrolysis->Fix_Hydrolysis

Sources

Technical Support Center: Enhancing the Stability of (2-Benzylacryloyl)glycine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (2-Benzylacryloyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive molecule in solution. Our goal is to provide you with the expertise and practical insights necessary to ensure the stability and integrity of this compound throughout your experiments, minimizing variability and leading to more reliable and reproducible results.

Introduction to this compound Stability

This compound is a molecule of significant interest, combining the structural features of an α,β-unsaturated carbonyl system with an amino acid moiety. This unique combination, however, also presents inherent stability challenges. The electrophilic nature of the acryloyl group makes it susceptible to nucleophilic attack and polymerization, while the glycine component's charge state is pH-dependent. Understanding these characteristics is paramount to successfully utilizing this compound in your research.

This guide will delve into the common stability issues encountered with this compound and provide detailed troubleshooting protocols and frequently asked questions to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has become cloudy or viscous over time. What is happening?

A1: Cloudiness or increased viscosity is a strong indicator of polymerization. The acryloyl group of this compound can undergo free-radical polymerization, especially when exposed to light, heat, or certain contaminants.[1] To prevent this, it is crucial to store the compound and its solutions under recommended conditions and consider the use of polymerization inhibitors for long-term storage.

Q2: I am observing a loss of my compound in solution, even without any visible precipitation. What could be the cause?

A2: A decrease in the concentration of this compound without precipitation could be due to several factors, including hydrolysis of the amide bond or a Michael addition reaction with nucleophilic species present in your buffer or media.[2][3] Amide bonds, while generally more stable than esters, can still hydrolyze under strongly acidic or basic conditions, especially at elevated temperatures.[4][5] The acryloyl group is also susceptible to attack by nucleophiles like free amines or thiols.

Q3: What is the optimal pH range for storing and using this compound solutions?

A3: The optimal pH is a balance between minimizing hydrolysis and preventing unwanted reactions. Generally, a slightly acidic to neutral pH range (pH 5-7) is recommended. In highly acidic or alkaline solutions, the risk of amide bond hydrolysis increases.[6] Furthermore, basic conditions can deprotonate nucleophiles in the solution, increasing their reactivity towards the acryloyl group in a Michael addition.[2]

Q4: Can I use buffers containing primary or secondary amines, such as Tris or HEPES?

A4: Caution is advised when using buffers with nucleophilic components. Buffers containing primary or secondary amines can act as nucleophiles and participate in a Michael addition reaction with the acryloyl group of your compound, leading to the formation of adducts and a decrease in the concentration of the parent molecule.[7] Whenever possible, opt for non-nucleophilic buffers like phosphate or citrate buffers.

Q5: How should I prepare and store stock solutions of this compound?

A5: For optimal stability, prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF.[8] These solvents minimize the risk of hydrolysis. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

Symptoms:

  • Significant loss of the parent compound peak and the appearance of new peaks in HPLC or LC-MS analysis within a short timeframe.

  • Inconsistent results in biological or chemical assays.

Potential Causes & Solutions:

  • Hydrolysis: The amide bond may be susceptible to hydrolysis, especially at pH extremes and elevated temperatures.

    • Troubleshooting Steps:

      • pH Optimization: Conduct a pH stability study by incubating your compound in a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8). Analyze the samples at different time points using a validated stability-indicating HPLC or LC-MS method.

      • Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis. Avoid prolonged incubation at elevated temperatures.

      • Buffer Selection: Use buffers with minimal catalytic activity for hydrolysis. Phosphate and citrate buffers are generally good starting points.

  • Michael Addition: Nucleophiles in the buffer or other components of the reaction mixture can add to the acryloyl group.

    • Troubleshooting Steps:

      • Buffer Analysis: Identify all potential nucleophiles in your experimental system (e.g., amine-containing buffers, thiols like DTT or β-mercaptoethanol, or certain amino acids in cell culture media).

      • Buffer Substitution: If possible, replace nucleophilic buffers with non-nucleophilic alternatives.

      • Control Experiments: Run control experiments with and without the suspected nucleophile to confirm if a Michael addition is occurring. Analyze the samples by LC-MS to identify potential adducts.

Issue 2: Spontaneous Polymerization of the Compound

Symptoms:

  • Formation of a precipitate, gel, or a hazy appearance in the solution.

  • Broadening of peaks or loss of signal in NMR analysis.

Potential Causes & Solutions:

  • Exposure to Initiators: The polymerization can be initiated by light, heat, or radical initiators.

    • Troubleshooting Steps:

      • Light Protection: Always store the solid compound and its solutions protected from light. Use amber vials or cover containers with aluminum foil.[9]

      • Temperature Control: Store stock solutions at low temperatures (-20°C or below) and avoid repeated warming.[1]

      • Inert Atmosphere: For long-term storage of the solid compound or highly concentrated stock solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen, which can participate in radical reactions.

      • Inhibitor Addition: For bulk storage or applications where stability is critical, consider adding a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ).[1] Be aware that the inhibitor may need to be removed before certain applications.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for assessing the stability of this compound under different conditions.

1. Objective: To determine the degradation rate of this compound in various buffer systems at different pH values and temperatures.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer salts (e.g., sodium phosphate, sodium citrate, sodium borate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

3. Method:

  • Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or acetonitrile).

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the samples at the desired temperatures (e.g., room temperature, 37°C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Quench any ongoing reaction by adding an equal volume of cold mobile phase or a suitable quenching agent.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is typically effective. Monitor the chromatograms at the λmax of this compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[10][11][12]

1. Objective: To intentionally degrade this compound under harsh conditions to generate and identify potential degradation products.

2. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

3. Method:

  • Prepare solutions of this compound under each stress condition.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample stored under normal conditions, by LC-MS to separate and identify the degradation products.

Data Presentation

Condition Parameter Recommendation Rationale
pH 5.0 - 7.0Maintain a slightly acidic to neutral pH.Minimizes both acid and base-catalyzed hydrolysis of the amide bond.[5]
Temperature ≤ 4°CStore solutions refrigerated or frozen.Reduces the rate of all potential degradation reactions.[1]
Buffer Choice Phosphate, CitrateUse non-nucleophilic buffers.Avoids Michael addition reactions with the acryloyl group.[7]
Solvent Anhydrous DMSO, DMFUse aprotic, anhydrous solvents for stock solutions.Prevents hydrolysis.[8]
Light Protect from lightStore in amber vials or wrap in foil.Prevents light-induced polymerization.[9]
Additives Avoid nucleophilesDo not use additives with free amine or thiol groups.Prevents Michael addition.[2]

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_michael Michael Addition cluster_polymerization Polymerization main This compound hydrolysis_prod Benzylacrylic Acid + Glycine main->hydrolysis_prod michael_adduct Adduct main->michael_adduct polymer Poly(this compound) main->polymer nucleophile Nucleophile (R-NH2, R-SH) nucleophile->michael_adduct 1,4-addition initiator Initiator (Light, Heat, Radicals) initiator->polymer

Caption: Potential degradation pathways of this compound in solution.

TroubleshootingWorkflow start Instability Observed check_visual Visual Inspection (Cloudy, Precipitate, Viscous?) start->check_visual check_hplc HPLC/LC-MS Analysis (Loss of Parent Peak, New Peaks?) check_visual->check_hplc No polymerization Likely Polymerization check_visual->polymerization Yes degradation Likely Chemical Degradation check_hplc->degradation Yes solution_poly Protect from Light/Heat Add Inhibitor polymerization->solution_poly solution_degrad Investigate Hydrolysis & Michael Addition degradation->solution_degrad

Caption: Decision workflow for troubleshooting the instability of this compound.

References

  • BenchChem. (n.d.). Preventing premature polymerization of calcium acrylate monomers.
  • MedCrave. (2016).
  • Wikipedia. (n.d.). Benzyl group.
  • Science.gov. (n.d.).
  • Pharmaceutical Technology. (2016).
  • ResearchGate. (n.d.). Hydrolytic stability of methacrylamide in acidic aqueous solution.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
  • YouTube. (2021). Alkyl, Allyl, Vinyl, Aryl, and Benzyl Reactivities.
  • Google Patents. (n.d.).
  • NIH. (n.d.).
  • PubMed. (n.d.). Hydrolytic stability of methacrylamide in acidic aqueous solution.
  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
  • PubMed. (2019). Effects of Buffer Composition on Site-Specific Glycation of Lysine Residues in Monoclonal Antibodies.
  • SciSpace. (n.d.).
  • Final Draft. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium.
  • ResearchGate. (2016).
  • Google Patents. (n.d.). Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p.
  • E Plus Chemical Co.,Ltd. (2025). Octyl Acrylate Storage & Handling: Safety Tips for 2024.
  • NIH. (n.d.).
  • INEOS Group. (n.d.). Acrylonitrile.
  • PMC - NIH. (2023).
  • ResearchGate. (n.d.).
  • RSC Publishing. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.
  • ResearchGate. (n.d.). Method for a Convenient and Efficient Synthesis of Amino Acid Acrylic Monomers with Zwitterionic Structure.
  • Google Books. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • PubMed. (2002).
  • PMC - NIH. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzyl ethers.
  • ResearchGate. (n.d.). The impacts of benzoyl and benzyl groups on the non-covalent interactions and electronic properties of glycosyl acceptors.
  • PubMed. (2024). A Systematic Investigation of Proteoforms with N-Terminal Glycine and Their Dynamics Reveals Its Impacts on Protein Stability.
  • PubMed. (n.d.). Effects of glycine betaine and glycerophosphocholine on thermal stability of ribonuclease.
  • ResearchGate. (n.d.).
  • Colorcon. (n.d.). Tools & Resources - Troubleshooting Guide.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of "Glycine, N-(aminothioxomethyl)-" in Experimental Assays.

Sources

Technical Support Center: Purity Analysis of (2-Benzylacryloyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to refining analytical methods for determining the purity of (2-Benzylacryloyl)glycine, designed for researchers and drug development professionals. This technical support center provides in-depth troubleshooting, FAQs, and validated protocols.

As a Senior Application Scientist, this guide is structured to address the specific analytical challenges presented by this compound. Its inherent polarity, due to the glycine moiety, combined with the reactivity of the benzylacryloyl group, necessitates a robust and well-understood analytical strategy. This document provides not just protocols, but the scientific rationale behind them, ensuring you can adapt, troubleshoot, and validate your methods effectively.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses the most common initial questions and establishes a baseline understanding of the analyte and its potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with this compound?

A1: The molecule presents a dual challenge:

  • High Polarity: The free carboxylic acid and amide bond from the glycine conjugate make the molecule highly polar. This can lead to poor retention on traditional C18 reversed-phase HPLC columns.[1]

  • Chemical Reactivity: The acryloyl group is an activated alkene, making it susceptible to polymerization and Michael addition reactions. This reactivity can lead to the formation of dimers, oligomers, or adducts with nucleophiles during synthesis, storage, or even sample preparation.

Q2: What is the likely impurity profile for this compound?

A2: Impurities can originate from synthesis or degradation.

  • Synthesis-Related Impurities: These include unreacted starting materials (e.g., glycine, a benzylacrylate precursor), reagents, and side-products from competing reactions.[2][3]

  • Degradation Products: The molecule's stability should be investigated through forced degradation studies.[4][5] Potential degradation pathways include hydrolysis of the amide bond, polymerization of the acryloyl group, and reactions involving the benzyl moiety.

  • Residual Solvents: Solvents used during synthesis and purification may be present.

Q3: Which analytical technique should I start with for purity assessment?

A3: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • HPLC with UV detection is the ideal starting point for quantitative analysis of purity and detection of impurities. It is the industry standard for this purpose.[6]

  • ¹H NMR provides essential structural confirmation and can be used as a powerful quantitative tool (qNMR) to determine absolute purity without requiring reference standards for every impurity.[7][8]

Part 2: The Workhorse Technique - High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis. This section provides a starting protocol and an extensive troubleshooting guide.

Recommended Starting HPLC Protocol

This protocol is designed as a robust starting point, accounting for the polar nature of this compound.

Methodology:

  • Column Selection: A polar-embedded or polar-endcapped C18 column (e.g., Agilent ZORBAX SB-AQ, Waters Atlantis T3) is recommended. These phases provide better retention for polar analytes in highly aqueous mobile phases and prevent phase collapse.[9][10]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution: A shallow gradient is recommended for effective separation of closely related impurities.

    • Example Gradient: Start at 5% B, ramp to 60% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength of ~210 nm to detect the amide and acryloyl chromophores, and a higher wavelength (e.g., 254 nm) for aromatic impurities.[9]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to avoid peak distortion.[11]

HPLC Troubleshooting Guide

Even with a robust method, problems can arise. The following table addresses common HPLC issues.

SymptomPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions between the acidic analyte and active sites on the silica packing. 2. Column overload. 3. Mismatch between sample solvent and mobile phase.1. Lower the mobile phase pH (e.g., to 2.5-3.0) to fully protonate the carboxylic acid. Add a competing base like triethylamine (TEA) at a low concentration (0.1%), though this is not ideal for LC-MS.[12] 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase.[6]
Drifting Retention Times 1. Inadequate column equilibration between runs. 2. Mobile phase composition changing over time (e.g., evaporation of organic solvent). 3. Column temperature fluctuations. 4. Pump proportioning valve malfunction.1. Ensure equilibration time is at least 5-10 column volumes.[12] 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Use a column thermostat and ensure the lab environment is stable. 4. Prepare a pre-mixed mobile phase to test if the issue resolves; if so, the proportioning valve needs service.[11]
Poor Retention 1. Mobile phase is too strong (too much organic solvent). 2. Incorrect column chemistry for a polar analyte (e.g., standard C18). 3. Column "dewetting" or phase collapse in high aqueous mobile phase.1. Decrease the initial percentage of organic solvent. 2. Switch to a polar-embedded/endcapped column or consider Hydrophilic Interaction Chromatography (HILIC).[13] 3. Use a column specifically designed for use in 100% aqueous conditions.[12]
Ghost Peaks 1. Contamination in the mobile phase or from the injector. 2. Carryover from a previous injection. 3. Sample degradation in the autosampler.1. Use high-purity HPLC-grade solvents and additives. 2. Implement a robust needle wash protocol using a strong solvent. Inject a blank run to confirm. 3. Use a cooled autosampler if available.
Split or Broad Peaks 1. Clogged column frit or void at the column inlet. 2. Sample solvent is much stronger than the mobile phase. 3. Co-elution of impurities.1. Reverse-flush the column (if permitted by the manufacturer) or replace the column. Use a guard column to protect the analytical column.[1] 2. Re-dissolve the sample in the mobile phase. 3. Optimize the gradient to improve resolution.
Visualization: HPLC Troubleshooting Logic

This diagram illustrates a decision-making process for addressing unstable retention times.

HPLC_Troubleshooting Start Symptom: Drifting Retention Times CheckEquilibration Is column equilibration adequate (5-10 CV)? Start->CheckEquilibration CheckMobilePhase Is mobile phase freshly prepared? CheckEquilibration->CheckMobilePhase Yes Solution1 Action: Increase equilibration time. CheckEquilibration->Solution1 No CheckTemp Is column temperature stable? CheckMobilePhase->CheckTemp Yes Solution2 Action: Prepare fresh mobile phase. CheckMobilePhase->Solution2 No CheckPump Is pump performance verified? CheckTemp->CheckPump Yes Solution3 Action: Use/check column thermostat. CheckTemp->Solution3 No Solution4 Action: Run diagnostics/ service pump. CheckPump->Solution4 No

Caption: Decision tree for troubleshooting drifting HPLC retention times.

Part 3: Orthogonal & Confirmatory Techniques

Relying on a single technique is insufficient for robust purity determination. Orthogonal methods provide complementary information and increase confidence in your results.

Q4: What is the role of Quantitative NMR (qNMR), and why is it useful?

A4: Quantitative ¹H NMR (qNMR) is a primary analytical method that can determine the absolute purity of a substance without reference to the analyte itself.[8] It works by comparing the integral of a specific proton signal from the analyte to the integral of a known amount of a certified internal standard.[14]

  • Key Advantages:

    • Orthogonal to HPLC: It provides purity assessment based on a different chemical principle (magnetic resonance vs. chromatographic separation).

    • No Reference Standard Needed: It does not require an identical, 100% pure reference standard of this compound.

    • Detects Non-UV Active Impurities: It can quantify impurities that are invisible to a UV detector, such as certain solvents or non-aromatic by-products.[8]

    • Simultaneous Structure & Purity: The same experiment confirms the compound's identity and measures its purity.[15]

Q5: How can Mass Spectrometry (MS) help identify unknown impurities?

A5: Mass spectrometry is indispensable for impurity identification. When coupled with HPLC (LC-MS), it provides the molecular weight of impurities as they elute from the column.[16]

  • Workflow:

    • Perform an LC-MS analysis of your sample.

    • For each impurity peak observed in the chromatogram, extract the mass spectrum.

    • The high-resolution mass data can be used to predict the elemental composition of the impurity.

    • Tandem MS (MS/MS) experiments can fragment the impurity ion, providing structural clues that help elucidate its structure, often by comparing fragmentation patterns to the parent compound.[17][18]

Part 4: Advanced Strategy: Developing a Stability-Indicating Method

For drug development, it is crucial to have an analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products. This is known as a stability-indicating method.

The Principle of Forced Degradation

Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[5][19] According to ICH guideline Q1A(R2), this helps to:

  • Identify likely degradation products.[4]

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the analytical method.[20]

Typical stress conditions include acid hydrolysis, base hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis (exposure to light).[4][21] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a detectable level.[4]

Workflow for Method Development and Validation

The development of a robust, validated purity method is a systematic process guided by ICH Q2(R1).[22][23][24]

Method_Development_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) Initial Initial Method Scouting (Column, Mobile Phase) ForcedDeg Forced Degradation Study (ICH Q1A) Initial->ForcedDeg Optimize Optimize Separation (Gradient, pH, Temp) ForcedDeg->Optimize Specificity Specificity (Peak Purity Analysis) Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FinalMethod Final Validated Purity Method Robustness->FinalMethod

Caption: Workflow for developing and validating a stability-indicating method.

This workflow ensures that the final analytical procedure is not only suitable for its intended purpose but is also robust, reliable, and compliant with regulatory expectations.[25]

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Development and validation of a method for measuring the glycine and taurine conjugates of bile acids in bile by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.

  • NMR characterization of small and large molecules. ResolveMass Laboratories Inc.

  • HPLC Troubleshooting Guide. Scientific Instrument Services.

  • Forced Degradation Studies. SciSpace.

  • Forced Degradation Studies. MedCrave online.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central (PMC).

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.

  • GB/T 17530.2-2023 "Test method of acrylic acid and acrylates for industrial use..." NBCHAO.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH).

  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.

  • Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. PubMed Central (PMC) - NIH.

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.

  • Troubleshooting in HPLC: A Review. IJSDR.

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters Corporation.

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science.

  • Glycine. SIELC Technologies.

  • Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine... ResearchGate.

  • Determination of impurities in acrylic acid. Google Patents.

  • HPLC Troubleshooting. Thermo Fisher Scientific - US.

  • Method of determining impurity in acrylic acid. Google Patents.

  • This compound. BLD Pharm.

  • HPLC Methods for analysis of Glycine. HELIX Chromatography.

  • Analysis of Fructose, Glycine, and Triglycine Using HPLC UV-vis Detection and Evaporative Light-Scattering Detection. Spectroscopy Online.

  • MASS SPECTROMETRY FOR POLYMERS. Waters Corporation.

  • Benzyl Glycine. ChemBK.

  • Glycine- Definition, Preparation, Properties, Uses. Science Info.

  • Pyrolysis mass spectrometry of acrylic acid polymers. ResearchGate.

  • End-group analysis of methacrylic (Co)polymers by LC-ESI-MS2. ResearchGate.

  • Synthesis of Benzoyl glycine and Anti-bacterial screening. ResearchGate.

  • N-benzylglycine. PubChem - NIH.

  • A Review of physical and chemical properties of Glycine crystals family. International Journal of ChemTech Research.

  • Process for preparing glycine in high yield. Google Patents.

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. ECHEMI.

Sources

Technical Support Center: A Guide to Scaling the Synthesis of (2-Benzylacryloyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (2-Benzylacryloyl)glycine. This guide is structured for researchers and process chemists who are transitioning from bench-scale synthesis to larger-scale production. We will address common challenges and provide practical, mechanistically-grounded solutions in a direct question-and-answer format.

Section 1: Synthesis Strategy & Core Concepts

Q1: What is the most efficient and scalable synthetic route to this compound?

A1: A robust and widely adopted two-stage approach is recommended for scaling up production. This strategy bifurcates the synthesis into two distinct, high-yielding phases:

  • Stage 1: The Baylis-Hillman Reaction. This step involves the formation of the core carbon skeleton, (2-Benzyl)acrylic acid, by reacting benzaldehyde with an acrylate ester. This reaction is a powerful C-C bond-forming method that assembles densely functionalized molecules.[1][2]

  • Stage 2: Amide Coupling. The synthesized (2-Benzyl)acrylic acid is then coupled with glycine using standard peptide coupling reagents to form the final product.[3][4]

This two-stage process allows for the isolation and purification of the key intermediate, which is critical for ensuring the final product's purity and minimizing complex downstream purification challenges on a large scale.

G cluster_0 Stage 1: Baylis-Hillman Reaction cluster_1 Stage 2: Amide Coupling benzaldehyde Benzaldehyde intermediate_ester Baylis-Hillman Adduct (Hydroxy Ester) benzaldehyde->intermediate_ester acrylate Acrylate Ester (e.g., Methyl Acrylate) acrylate->intermediate_ester catalyst Catalyst (e.g., DABCO) catalyst->intermediate_ester Organocatalysis hydrolysis Saponification (e.g., NaOH, then H+) intermediate_ester->hydrolysis acrylic_acid (2-Benzyl)acrylic Acid (Isolated Intermediate) hydrolysis->acrylic_acid glycine Glycine final_product This compound acrylic_acid->final_product glycine->final_product coupling_reagent Coupling Reagent (e.g., EDC, HOBt) coupling_reagent->final_product Amidation

Caption: Overall two-stage synthetic workflow.

Section 2: Troubleshooting the Baylis-Hillman Reaction (Stage 1)

The Baylis-Hillman reaction, while powerful, is notoriously slow.[2] Scaling this reaction requires careful optimization to maintain acceptable throughput.

Q2: Our Baylis-Hillman reaction is extremely slow, taking over a week for moderate conversion. How can we accelerate it for large-scale production?

A2: This is the most common challenge. The reaction's rate is highly dependent on the nucleophilicity of the catalyst and the electrophilicity of the aldehyde. Here are several levers you can pull, explained mechanistically:

  • Catalyst Choice: The reaction is catalyzed by a tertiary amine or phosphine.[2][5] 1,4-Diazabicyclo[2.2.2]octane (DABCO) is the most common and effective catalyst.[5] Its rigid, bicyclic structure exposes the lone pair of electrons on the nitrogen, making it a highly effective nucleophile to initiate the reaction by adding to the acrylate.

  • Solvent System: While the reaction can be run neat, polar aprotic solvents like DMF or DMSO can help to stabilize the zwitterionic intermediates formed during the catalytic cycle, thereby increasing the rate. Some studies have also shown dramatic rate acceleration in the presence of water or alcohols like octanol.[5]

  • Temperature: A moderate increase in temperature (e.g., to 40-60 °C) can significantly increase the reaction rate. However, this must be balanced against the potential for side reactions, such as the polymerization of the acrylate. Monitor the reaction closely for any undesired product formation.

  • Stoichiometry: Using a slight excess of the acrylate (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the product.

Q3: We are observing significant amounts of a side product that appears to be a dimer of the acrylate. What causes this and how can it be prevented?

A3: This is likely the result of a Rauhut-Currier reaction, which is essentially the dimerization of the activated alkene, also catalyzed by the nucleophilic catalyst.[2] To prevent this:

  • Control the Addition: Add the acrylate slowly to the mixture of benzaldehyde and catalyst. This maintains a low instantaneous concentration of the acrylate, favoring the desired reaction with the more electrophilic benzaldehyde.

  • Lower the Temperature: This side reaction often has a higher activation energy than the desired Baylis-Hillman reaction. Running the reaction at a lower temperature, even if it extends the reaction time, can improve selectivity.

Optimized Protocol for (2-Benzyl)acrylic Acid Synthesis (Stage 1)

This protocol incorporates optimizations for scalability.

  • Reactor Setup: In a suitable jacketed reactor equipped with an overhead stirrer and nitrogen inlet, charge benzaldehyde (1.0 eq) and DABCO (0.2 eq).

  • Solvent Addition: Add DMF (2-3 volumes relative to the aldehyde). Begin stirring and bring the mixture to 40 °C.

  • Controlled Feed: Slowly add methyl acrylate (1.3 eq) via an addition funnel or pump over 4-6 hours. Causality: This controlled addition is crucial to prevent the Rauhut-Currier dimerization side reaction.

  • Reaction Monitoring: Maintain the temperature at 40 °C and monitor the reaction progress by HPLC or TLC. The reaction may take 24-72 hours.

  • Workup (Hydrolysis):

    • Once the reaction is complete, cool the mixture to room temperature. Add a 4M aqueous solution of sodium hydroxide (2.5 eq) and methanol (2 volumes).

    • Heat the mixture to 50 °C and stir for 4-6 hours to ensure complete saponification of the ester.

    • Cool the mixture to 10 °C and perform a basic wash with a non-polar solvent like MTBE to remove unreacted benzaldehyde and other organic impurities.

    • Acidify the aqueous layer slowly with 6M HCl to a pH of ~2. The product, (2-Benzyl)acrylic acid, will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Section 3: Troubleshooting the Amide Coupling (Stage 2)

This stage is generally more straightforward, but challenges in achieving high purity and yield can arise during scale-up.

Q4: Which amide coupling reagent is best suited for scaling up the reaction between (2-Benzyl)acrylic acid and glycine?

A4: For large-scale synthesis, cost, safety, and ease of removal of byproducts are paramount. Carbodiimide-based reagents are often the best choice.[3]

Coupling ReagentProConScalability Recommendation
EDC/HOBt Water-soluble byproducts, easy removal. High yields.More expensive than DCC.Excellent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is highly recommended. The urea byproduct is water-soluble, simplifying purification.[3]
DCC/HOBt Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration. DCC is a potent sensitizer.Good, with caution. While cost-effective, handling DCC requires stringent safety protocols. The filtration of DCU can be cumbersome on a very large scale.
HATU/HOAt Very fast reaction times, high yields, low racemization.Expensive, byproduct removal can be complex.Not recommended for initial scale-up. Best reserved for high-value, difficult couplings where cost is less of a concern.
Q5: Our final product is difficult to purify and appears contaminated with unreacted glycine. How can we improve the purification process?

A5: Glycine's high water solubility and zwitterionic nature can make purification challenging. The key is to manipulate the pH during the workup to control the solubility of the product versus the starting materials.

  • Mechanism of Purification: After the coupling reaction, your product, this compound, possesses a carboxylic acid group. At low pH (e.g., pH 2-3), this group is protonated, making the molecule less polar and readily extractable into an organic solvent like ethyl acetate. Glycine, however, will be protonated on its amine group, forming a salt that remains in the aqueous phase.

  • Post-Reaction pH Adjustment: After quenching the reaction, acidify the entire mixture with 1M HCl to a pH of 2.

  • Extraction: Extract the acidified mixture multiple times with ethyl acetate. The combined organic layers will contain your desired product, while the unreacted glycine remains in the aqueous layer.

  • Crystallization: After washing and drying the organic layer, the product can often be purified further by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

G cluster_0 Aqueous Phase cluster_1 Organic Phase (Ethyl Acetate) start Reaction Mixture (Product, Unreacted Glycine, Byproducts) acidify Acidify to pH 2 with 1M HCl start->acidify extract Extract with Ethyl Acetate acidify->extract aq_phase Glycine·HCl (Salt Form) Water-Soluble Byproducts extract->aq_phase Discard org_phase Product (Protonated COOH) Less Polar extract->org_phase wash_dry Wash & Dry Organic Phase org_phase->wash_dry crystallize Concentrate & Crystallize wash_dry->crystallize final_product Pure this compound crystallize->final_product

Sources

Validation & Comparative

A Comparative Guide to (2-Benzylacryloyl)glycine and Methacryloyl Glycine: A Monomer Selection Framework for Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of biomaterials and drug delivery systems, the choice of monomer is a critical decision that dictates the ultimate performance, biocompatibility, and functionality of the resulting polymer. N-acyl amino acid derivatives, which combine a polymerizable moiety with the inherent biocompatibility of amino acids, represent a particularly promising class of monomers.[1][2][3][4] This guide provides an in-depth, objective comparison of two such monomers: the well-established methacryloyl glycine and the more novel (2-Benzylacryloyl)glycine.

This document moves beyond a simple catalog of properties. Instead, it is structured to provide researchers, scientists, and drug development professionals with a logical framework for monomer selection. We will dissect the structural nuances of each molecule, predict their impact on polymerization and final polymer properties based on fundamental chemical principles, and provide robust, self-validating experimental protocols to verify these hypotheses. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions for your specific application.

Molecular Architecture: The Foundational Difference

At first glance, both molecules share a common architecture: a polymerizable acryloyl group linked to glycine, a simple and biocompatible amino acid.[5] The critical distinction lies at the α-carbon of the acryloyl group. Methacryloyl glycine possesses a methyl group, whereas this compound features a significantly larger benzyl group. This seemingly minor substitution has profound implications for the monomer's reactivity and the characteristics of the subsequent polymer.

PropertyThis compoundMethacryloyl GlycineReference
Molecular Formula C12H13NO3C6H9NO3[6][7]
Molecular Weight 219.24 g/mol 143.14 g/mol [6][7]
Key Structural Feature α-Benzyl Groupα-Methyl GroupN/A
Predicted Polymer Side Chain Bulky, Hydrophobic, AromaticSmall, AliphaticN/A

G cluster_0 This compound cluster_1 Methacryloyl Glycine a Structure A b α-Benzyl Group (Bulky & Aromatic) a->b Key Substituent c Structure C d α-Methyl Group (Small & Aliphatic) c->d Key Substituent

Predicted Impact on Polymerization and Material Properties

The introduction of a bulky α-substituent is a well-known strategy to tune the reactivity of vinyl monomers and the properties of the resulting polymers.[8][9][10] The benzyl group in this compound is expected to introduce significant steric hindrance around the vinyl double bond.[11][12][13][14]

Polymerization Kinetics

Hypothesis: The steric bulk of the α-benzyl group in this compound will decrease its rate of polymerization compared to methacryloyl glycine under identical free-radical polymerization conditions.

Causality: During polymerization, the growing polymer chain radical must approach a new monomer molecule. The large, space-filling benzyl group physically obstructs this approach, increasing the activation energy of the propagation step and thus slowing the overall reaction rate. The smaller methyl group of methacryloyl glycine presents a much lower steric barrier.[12][15]

Polymer Properties

The properties of a polymer are dictated by the structure of its repeating units and the intermolecular forces between polymer chains.[16][17][18]

Hypothesis 1: Thermal Properties. The polymer derived from this compound, polythis compound, will exhibit a higher glass transition temperature (Tg) than poly(methacryloyl glycine).

Causality: The glass transition temperature is the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[19][20][21] This transition requires the cooperative motion of segments of the polymer backbone. The bulky, rigid benzyl side chains in polythis compound will severely restrict the rotation and movement of the polymer backbone, requiring more thermal energy to induce the transition, thus resulting in a higher Tg.[22]

Hypothesis 2: Physicochemical Properties. Polythis compound will be significantly more hydrophobic than poly(methacryloyl glycine).

Causality: The benzyl group is aromatic and nonpolar, imparting a strong hydrophobic character to the polymer. In contrast, the methyl group is only weakly hydrophobic. This difference will govern the polymer's interaction with aqueous environments, affecting properties like water uptake in hydrogels and interactions with hydrophobic drugs or proteins. Introducing bulky side chains is a known method to increase intermolecular spacing and alter properties like solubility.[23]

Table 2: Predicted Performance Differences and Their Mechanistic Basis

Performance MetricThis compoundMethacryloyl GlycineMechanistic Rationale
Polymerization Rate SlowerFasterThe α-benzyl group creates significant steric hindrance, impeding monomer approach to the growing polymer chain.[11][12]
Glass Transition (Tg) HigherLowerBulky benzyl side chains restrict segmental motion of the polymer backbone, requiring more energy for the glass transition.[22]
Hydrophobicity HigherLowerThe aromatic, nonpolar benzyl group increases the hydrophobic character of the resulting polymer.
Biocompatibility Predicted to be highKnown to be highBoth monomers incorporate the biocompatible amino acid glycine.[2][24][25] The final polymer's biocompatibility requires experimental verification.

Experimental Verification Protocols

To move from prediction to empirical data, a series of standardized experiments must be performed. The following protocols are designed as a self-validating system to test the hypotheses outlined above.

Protocol 1: Comparative Free-Radical Polymerization Kinetics

This experiment directly measures the rate of monomer consumption to compare the polymerization kinetics.

Objective: To determine the relative polymerization rates of this compound and methacryloyl glycine.

Methodology:

  • Monomer Preparation: Prepare two separate reaction vessels, each containing an identical molar concentration (e.g., 1 M) of either this compound or methacryloyl glycine in a suitable solvent (e.g., Dimethylformamide, DMF).

  • Initiator Addition: Add a radical initiator, such as Azobisisobutyronitrile (AIBN), to each vessel at an identical molar ratio relative to the monomer (e.g., 1:200 initiator-to-monomer).

  • Reaction Conditions: Place both vessels in a pre-heated oil bath at a constant temperature (e.g., 70 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), carefully extract a small aliquot from each reaction mixture. Immediately quench the polymerization in the aliquot by adding a radical inhibitor (e.g., hydroquinone).

  • Analysis: Determine the monomer conversion in each aliquot using ¹H NMR spectroscopy. Monitor the disappearance of the vinyl proton peaks relative to an internal standard.

  • Data Plotting: Plot monomer conversion (%) versus time (minutes) for both reactions. The slope of these curves will provide a direct comparison of the polymerization rates.

G prep Prepare Monomer & Initiator Solutions react Initiate Polymerization (70°C, N2 atm) prep->react sample Aliquot Sampling (t = 0, 15, 30... min) react->sample quench Quench with Inhibitor sample->quench nmr Analyze Conversion by ¹H NMR quench->nmr plot Plot Conversion vs. Time nmr->plot

Protocol 2: Polymer Characterization via Differential Scanning Calorimetry (DSC)

This protocol measures the glass transition temperature (Tg) of the purified polymers.

Objective: To determine and compare the Tg of polythis compound and poly(methacryloyl glycine).

Methodology:

  • Polymer Synthesis & Purification: Synthesize a sufficient quantity of each polymer using the method from Protocol 1. After polymerization, precipitate the polymer in a non-solvent (e.g., diethyl ether), wash thoroughly to remove unreacted monomer and initiator, and dry under vacuum until a constant weight is achieved.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.[19]

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.[26]

    • Perform a heat-cool-heat cycle to erase the polymer's thermal history. For example:

      • Heat from 25 °C to 200 °C at a rate of 10 °C/min.

      • Cool from 200 °C to 25 °C at a rate of 10 °C/min.

      • Heat again from 25 °C to 200 °C at a rate of 10 °C/min.

  • Data Interpretation: The glass transition is observed as a step-like change in the heat flow signal on the second heating scan.[21][27] The Tg is typically reported as the midpoint of this transition.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This experiment provides a preliminary assessment of the biocompatibility of the synthesized polymers, following the ISO 10993-5 guidelines for testing medical devices.[28][29][30]

Objective: To evaluate the potential cytotoxicity of the polymers using an extract-based MTT assay.

Methodology:

  • Extract Preparation (as per ISO 10993-12):

    • Prepare thin films of each purified polymer.

    • Sterilize the films (e.g., via UV irradiation or ethylene oxide).

    • Incubate the sterile polymer films in a complete cell culture medium (e.g., DMEM with 10% FBS) at 37 °C for 24 hours at a specified surface area to volume ratio (e.g., 3 cm²/mL). This creates the "extract."

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.[31]

  • Cell Exposure: Remove the standard culture medium from the cells and replace it with the prepared polymer extracts. Include negative (fresh medium) and positive (e.g., dilute phenol solution) controls.

  • Incubation: Incubate the cells with the extracts for 24-48 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay:

    • Remove the extracts and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[32]

    • Incubate for 2-4 hours. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).

  • Quantification: Measure the absorbance of the solubilized formazan solution using a microplate reader (typically at ~570 nm). Cell viability is expressed as a percentage relative to the negative control.

Conclusion and Strategic Application

The choice between this compound and methacryloyl glycine is not a matter of one being superior, but rather which is better suited for a specific application.

  • Methacryloyl Glycine is the ideal candidate for applications requiring rapid polymerization and a more hydrophilic, flexible polymer network. Its well-established nature and simpler structure make it a reliable choice for hydrogels, dental adhesives, and other applications where high water content and flexibility are paramount.[33]

  • This compound , while likely polymerizing more slowly, offers a pathway to materials with enhanced thermal stability (higher Tg) and significant hydrophobicity. This makes it a compelling, albeit novel, candidate for applications in:

    • Drug Delivery: The hydrophobic benzyl groups could form domains suitable for encapsulating and controlling the release of poorly water-soluble drugs.

    • High-Strength Biomaterials: The rigid backbone could contribute to polymers with higher mechanical strength and durability.

    • Biomimetic Surfaces: The aromatic side chains could facilitate protein adsorption through π-π stacking interactions, offering a tool for creating surfaces with tailored biological interactions.

Ultimately, this guide provides the foundational logic and the experimental tools necessary to make an evidence-based decision. By understanding the causal links between monomer structure and polymer performance, and by rigorously applying the validation protocols described, researchers can confidently select the optimal N-acyl amino acid monomer to drive their next innovation in biomaterials science.

References

  • PrepChem. Synthesis of N-Methacryloylglycine. Available from: [Link]

  • ResolveMass Laboratories Inc. DSC Glass Transition Analysis: Accurate Tg Detection. (2025). Available from: [Link]

  • Chemistry For Everyone. How Does DSC Measure Glass Transition Temperature (Tg)? (2025). Available from: [Link]...

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 152645, N-Methacryloyl glycine. Available from: [Link]

  • Krzysztof K. Z., et al. Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers. Polymer Chemistry, RSC Publishing. (2023). Available from: [Link]

  • TA Instruments. Overview of Glass Transition Analysis by Differential Scanning Calorimetry. Available from: [Link]

  • Kohsaka, Y. Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Polymer Journal. (2022). Available from: [Link]

  • Chemistry LibreTexts. 4.4: Glass Transition. (2021). Available from: [Link]

  • Ingenta Connect. Polymer chemistry of α-substituted acrylates designed for fu.... (2022). Available from: [Link]

  • ResearchGate. Polymerization Chemistry of α-Substituted Acrylates toward Precise Polymerization and Functional Materials. (2025). Available from: [Link]

  • International Organization for Standardization. ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Available from: [Link]

  • RSC Publishing. Tacticity control approached by electric-field assisted free radical polymerization – the case of sterically hindered monomers. (2023). Available from: [Link]

  • Yokozawa, T. Divergence in polymerization induced by conjugate substitution of α-(substituted methyl)acrylates. (Thesis). Available from: [Link]

  • Li, G., et al. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, RSC Publishing. (2018). Available from: [Link]

  • ResearchGate. Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. (2025). Available from: [Link]

  • PubMed. Stereospecific polymerization of alpha-(menthoxymethyl)acrylate. Available from: [Link]

  • Wikipedia. Polymer. Available from: [Link]

  • ACS Publications. Synthesis and Evaluation of Sterically Hindered 1,1-Diadamantyl Nitroxide as a Low-Temperature Mediator for the Stable Free Radical Polymerization Process. (2007). Available from: [Link]

  • ResearchGate. Macromonomer formation by sterically hindered radical polymerization of methyl acrylate trimer at high temperature. (2025). Available from: [Link]

  • ResearchGate. Inhibition of Free Radical Polymerization: A Review. (2025). Available from: [Link]

  • MDPI. Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. (2026). Available from: [Link]

  • National Institutes of Health. Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis. Available from: [Link]

  • PubMed. Poly(N-acryl amino acids): a new class of biologically active polyanions. Available from: [Link]

  • National Institutes of Health. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Available from: [Link]

  • Quora. What are the defining properties of polymers? (2017). Available from: [Link]

  • Chemed Purdue. Properties of Polymers. Available from: [Link]

  • NAMSA. Medical Device Biocompatibility Testing and ISO 10993 Compliance. Available from: [Link]

  • Trends in Sciences. Cytotoxicity Evaluation of Hydrogel Sheet Dressings Fabricated by Gamma Irradiation: Extract and Semi-Direct Contact Tests. (2022). Available from: [Link]

  • JoVE. Accessing the Cytotoxicity and Cell Response to Biomaterials. (2021). Available from: [Link]

  • Royal Society of Chemistry. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. (2018). Available from: [Link]

  • ResearchGate. Precise Synthesis of Poly(N-Acryloyl Amino Acid) Through Photoinduced Living Polymerization | Request PDF. Available from: [Link]

  • ACS Publications. Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. Available from: [Link]

  • PubMed. The effects of pH on N-methacryloyl glycine primer on bond strength to acid-etched dentin. Available from: [Link]

  • RSC Publishing. Biocompatible poly(N-(ω-acryloyloxy-n-alkyl)-2-pyrrolidone)s with widely-tunable lower critical solution temperatures (LCSTs): a promising alternative to poly(N-isopropylacrylamide). Available from: [Link]

  • ResearchGate. Glycine Poly Acrylate with 4-Aminoantipyrine. Available from: [Link]

  • Chemistry LibreTexts. 30.6: Polymer Structure and Physical Properties. (2024). Available from: [Link]

  • ChemBK. Benzyl Glycine. (2024). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 100321, Acryloylglycine. Available from: [Link]

  • Science Info. Glycine- Definition, Preparation, Properties, Uses. (2022). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122706533, N-benzylglycine. Available from: [Link]

  • International Journal of ChemTech Research. A Review of physical and chemical properties of Glycine crystals family. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • ResearchGate. How do i synthesize methacryloyl chloride?. (2017). Available from: [Link]

Sources

Navigating the Uncharted Territory of (2-Benzylacryloyl)glycine Derivatives: A Guide to a Promising but Underexplored Chemical Space

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the existing scientific literature reveals a notable absence of specific research on the structure-activity relationship (SAR) of (2-Benzylacryloyl)glycine derivatives. While the constituent moieties—the 2-benzylacryloyl group and the glycine scaffold—are present in various biologically active molecules, their specific combination as requested remains a largely unexplored area of medicinal chemistry. This guide, therefore, aims to provide a framework for future research by examining related compounds and outlining the necessary experimental protocols to establish a novel SAR for this intriguing class of molecules.

Introduction: The Hypothetical Potential of a Novel Scaffold

The this compound scaffold represents a unique chemical architecture that merges the structural features of an α,β-unsaturated carbonyl system, a flexible benzyl group, and an amino acid moiety. This combination suggests the potential for these derivatives to interact with a variety of biological targets. The acryloyl group is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in enzyme active sites, while the benzyl and glycine components offer numerous points for modification to modulate potency, selectivity, and pharmacokinetic properties.

Despite this theoretical promise, a thorough investigation of scientific databases and chemical literature has not yielded specific studies detailing the synthesis, biological evaluation, and comparative analysis of a series of this compound derivatives. Research has focused on related but structurally distinct classes of compounds, such as benzoyl glycine derivatives, which have shown antibacterial properties, and various N-acryloyl amino acid polymers, which have applications in drug delivery and biomaterials.

This guide will, therefore, take a prospective approach. It will first highlight key findings from related chemical classes to infer potential biological activities and SAR trends. Subsequently, it will provide detailed, best-practice experimental protocols for the synthesis and biological evaluation of this compound derivatives, empowering researchers to pioneer the exploration of this novel chemical space.

Insights from Structurally Related Compounds: Building a Foundation for Future SAR Studies

While direct data is absent, we can extrapolate potential SAR trends by examining related structures.

The Significance of the Acryloyl Moiety

The α,β-unsaturated carbonyl group is a well-known pharmacophore. Its electrophilic nature allows for covalent interactions with biological nucleophiles, often leading to irreversible enzyme inhibition. For instance, benzimidazole acrylonitriles have been investigated as tubulin polymerization inhibitors, showcasing the potential of the acryloyl group in anticancer drug design. Similarly, phenylacrylonitriles have demonstrated antimicrobial and cytotoxic effects.

Key Postulate for this compound Derivatives: The reactivity of the acryloyl moiety could be a primary determinant of biological activity. Modifications to the electronic properties of this group, for example, by introducing electron-withdrawing or -donating substituents on the benzyl ring, could significantly impact its Michael acceptor reactivity and, consequently, its inhibitory potency.

The Role of the Glycine Scaffold

The glycine unit provides a versatile linker and a point for diversification. In numerous drug discovery campaigns, the amino acid scaffold has been shown to influence solubility, cell permeability, and interaction with target proteins. For example, N-acyl glycine derivatives have been developed as inhibitors of Angiotensin-Converting Enzyme (ACE) and Vascular Adhesion Protein-1 (VAP-1).

Key Postulate for this compound Derivatives: Alterations to the glycine portion, such as N-alkylation or esterification of the carboxylic acid, could fine-tune the physicochemical properties of the molecules, affecting their absorption, distribution, metabolism, and excretion (ADME) profile.

The Influence of the Benzyl Group

The benzyl substituent offers a large, hydrophobic region that can engage in van der Waals and π-stacking interactions within a protein binding pocket. Substitutions on the phenyl ring can dramatically alter these interactions and introduce new electronic or steric features.

Key Postulate for this compound Derivatives: The position and nature of substituents on the benzyl ring will likely be a critical factor in determining the potency and selectivity of these derivatives. A systematic exploration of halogen, alkyl, alkoxy, and other functional groups at the ortho, meta, and para positions is warranted.

A Roadmap for De Novo SAR Exploration: Experimental Protocols

To establish the SAR for this compound derivatives, a systematic approach to synthesis and biological evaluation is required.

PART 1: Synthesis and Characterization

A plausible synthetic route to this compound derivatives would involve the coupling of a suitably activated 2-benzylacrylic acid with a glycine ester, followed by ester hydrolysis.

Experimental Workflow: Synthesis

cluster_0 Synthesis of 2-Benzylacrylic Acid cluster_1 Synthesis of this compound Derivative Benzaldehyde Benzaldehyde Coupling Coupling Benzaldehyde->Coupling Diethyl Malonate Piperidine Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Coupling->Hydrolysis & Decarboxylation KOH, EtOH/H2O Then HCl 2-Benzylacrylic Acid 2-Benzylacrylic Acid Hydrolysis & Decarboxylation->2-Benzylacrylic Acid Activation Activation 2-Benzylacrylic Acid->Activation EDC, HOBt Coupling_Glycine Coupling_Glycine Activation->Coupling_Glycine Glycine Ethyl Ester Et3N Ester Hydrolysis Ester Hydrolysis Coupling_Glycine->Ester Hydrolysis LiOH, THF/H2O This compound This compound Ester Hydrolysis->this compound Synthesized Derivatives Synthesized Derivatives Primary Screening Primary Screening Synthesized Derivatives->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Broad-spectrum assays (e.g., anticancer, antimicrobial) Secondary Screening Secondary Screening Hit Identification->Secondary Screening Lead Identification Lead Identification Secondary Screening->Lead Identification Target-specific assays (e.g., enzyme inhibition) SAR Elucidation SAR Elucidation Lead Identification->SAR Elucidation Lead Optimization Lead Optimization SAR Elucidation->Lead Optimization

A Comparative Guide to the In Vitro Cytotoxicity of (2-Benzylacryloyl)glycine Analogues and Related Acryloyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Acryloyl-Based Compounds

In the landscape of modern drug discovery, particularly within oncology, the identification of novel pharmacophores that can be systematically modified to enhance therapeutic efficacy and selectivity is a paramount objective. The acryloyl moiety, a reactive α,β-unsaturated carbonyl system, has emerged as a promising scaffold in the design of targeted covalent inhibitors and other potent bioactive molecules. When conjugated with amino acids, such as in the (2-Benzylacryloyl)glycine scaffold, these compounds present a unique chemical space for developing next-generation anticancer agents. The inherent reactivity of the acryloyl group allows for potential covalent interactions with biological targets, while the amino acid and benzyl substituents offer extensive possibilities for tailoring physicochemical properties, target specificity, and ultimately, cytotoxic potency.

This guide provides a comprehensive overview of the in vitro cytotoxicity of compounds structurally related to this compound analogues. While direct comparative studies on a broad series of this compound analogues are not extensively available in the current body of literature, this document synthesizes findings from closely related N-acryloyl and 2-phenylacrylonitrile derivatives to offer valuable insights into their anticancer potential. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic effects, present comparative data from various studies, and provide detailed experimental protocols for assessing in vitro cytotoxicity, thereby equipping researchers and drug development professionals with the foundational knowledge to navigate this promising class of compounds.

Comparative Cytotoxicity of Acryloyl Derivatives

The cytotoxic potential of acryloyl derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the acryloyl backbone. These modifications can impact the compound's electrophilicity, steric profile, and ability to interact with target macromolecules. The following tables summarize the in vitro cytotoxicity of various classes of acryloyl analogues against a panel of human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.

Table 1: In Vitro Cytotoxicity of Acrylic Acid and Acrylate Ester Derivatives against the MCF-7 Breast Carcinoma Cell Line

Compound IDStructureIC50 (µM) vs. MCF-7
5a 3-(3,4,5-trimethoxyphenyl)acrylic acid9.31 ± 0.35
5b 3-(4-methoxyphenyl)acrylic acid5.12 ± 0.32
6a methyl 3-(3,4,5-trimethoxyphenyl)acrylate6.74 ± 0.78
6e methyl 3-(4-methoxyphenyl)acrylate2.57 ± 0.16
6f ethyl 3-(4-methoxyphenyl)acrylate3.26 ± 0.21
6h propyl 3-(4-methoxyphenyl)acrylate7.08 ± 0.54
CA-4 Combretastatin A4 (Positive Control)Not specified

Data synthesized from a study on newly synthesized acrylate derivatives as potential anticancer agents.

Table 2: In Vitro Cytotoxicity of 2-Phenylacrylonitrile Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (nM)
1g2a HCT116 (Colon)5.9
BEL-7402 (Liver)7.8
Taxol HCT116 (Colon)Not specified
BEL-7402 (Liver)Not specified

Data from a study on 2-phenylacrylonitrile derivatives as tubulin inhibitors.[1]

Structure-Activity Relationship (SAR) Insights

The analysis of cytotoxicity data from various acryloyl analogues reveals key structural features that modulate their anticancer activity.

  • N-Acryloyl Moiety: The presence of an N-acryloyl group in 3,5-bis(arylidene)-4-piperidones was found to be crucial for enhanced cytotoxicity compared to their non-acylated counterparts.[2] This suggests that the acryloyl group may be directly involved in the mechanism of action, potentially through covalent modification of target proteins.

  • Substitution on the Phenyl Ring: In a series of 2-phenylacrylonitrile derivatives, the nature and position of substituents on the phenyl ring significantly impacted their antiproliferative activity.[1] For instance, the introduction of halogen-containing groups, such as trifluoromethyl or trifluoromethoxy, is a common strategy to enhance anticancer activity.

  • Ester Chain Length: In a series of acrylate esters, the length of the alkyl chain of the ester group influenced cytotoxic potency. For example, against the MCF-7 cell line, the methyl and ethyl esters (6e and 6f) showed greater activity than the propyl ester (6h).

Experimental Methodologies: A Guide to In Vitro Cytotoxicity Assessment

The determination of a compound's cytotoxic potential is a critical first step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol

This protocol provides a standardized workflow for evaluating the cytotoxicity of novel compounds against adherent cancer cell lines.

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.

      • Untreated Control: Cells in complete medium only.

      • Blank: Medium only (no cells).

  • Incubation:

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition and Incubation:

    • After the treatment incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the in vitro cytotoxicity testing workflow.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Stock Solution & Serial Dilutions) Compound_Treatment 5. Compound Treatment Compound_Prep->Compound_Treatment Incubation_Attach 4. Incubation (24h) (Cell Attachment) Cell_Seeding->Incubation_Attach Incubation_Attach->Compound_Treatment Incubation_Treat 6. Incubation (24-72h) (Drug Exposure) Compound_Treatment->Incubation_Treat MTT_Addition 7. MTT Addition Incubation_Treat->MTT_Addition Incubation_MTT 8. Incubation (2-4h) (Formazan Formation) MTT_Addition->Incubation_MTT Solubilization 9. Formazan Solubilization Incubation_MTT->Solubilization Absorbance_Reading 10. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Processing 11. Data Processing (% Viability Calculation) Absorbance_Reading->Data_Processing IC50_Determination 12. IC50 Determination Data_Processing->IC50_Determination

In Vitro Cytotoxicity Testing Workflow

Potential Mechanisms of Action

The cytotoxic effects of acryloyl derivatives are often attributed to their ability to act as Michael acceptors, leading to the covalent modification of nucleophilic residues (such as cysteine) in target proteins. This can result in the inhibition of key cellular processes. For instance, some acrylate derivatives have been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[1]

The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by this compound analogues, leading to apoptosis.

Apoptosis_Pathway Compound This compound Analogue Target_Protein Target Protein (e.g., Tubulin, Kinase) Compound->Target_Protein Covalent Inhibition Caspase_Cascade Caspase Cascade Activation Target_Protein->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Hypothetical Apoptotic Pathway

Conclusion and Future Directions

The exploration of this compound analogues and related acryloyl derivatives represents a promising avenue for the discovery of novel anticancer agents. The available data on structurally similar compounds indicate that the acryloyl scaffold is a versatile platform for generating potent cytotoxic agents. The modular nature of these molecules, allowing for systematic modifications of the benzyl and amino acid moieties, provides a rich opportunity for fine-tuning their pharmacological properties.

Future research should focus on the systematic synthesis and in vitro cytotoxic evaluation of a focused library of this compound analogues. Such studies would enable a more precise elucidation of the structure-activity relationships and the identification of lead compounds with superior potency and selectivity. Furthermore, mechanistic studies are warranted to identify the specific cellular targets of these compounds and to unravel the signaling pathways that mediate their cytotoxic effects. A deeper understanding of their mechanism of action will be crucial for their rational development as next-generation cancer therapeutics.

References

  • Dimmock, J. R., et al. (2001). A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues. Journal of Medicinal Chemistry, 44(4), 586-593. [Link]

  • Li, W., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets, 21(10), 875-893. [Link]

Sources

A Senior Application Scientist's Guide to the Cellular Validation of (2-Benzylacryloyl)glycine: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the initial biological validation of a novel synthetic compound, (2-Benzylacryloyl)glycine, within relevant cancer cell lines. As direct biological data for this specific molecule is not yet publicly available, this document serves as a robust roadmap, outlining a tiered approach to systematically characterize its cytotoxic and mechanistic properties. The experimental design, rationale, and protocols described herein are informed by established methodologies for the evaluation of novel chemical entities in oncology research.[1][2][3] We will compare the hypothetical performance of this compound against Doxorubicin, a well-characterized chemotherapeutic agent, to provide a benchmark for its potential efficacy.

The core principle of this guide is to establish a self-validating experimental cascade. We begin with a broad assessment of cytotoxicity across a panel of diverse cancer cell lines to identify a responsive model. Subsequently, we delve into the mechanistic underpinnings of the observed cellular response, focusing on the induction of apoptosis and cell cycle perturbations. Finally, we explore the molecular signatures of these effects through protein expression analysis. This structured approach ensures that each experimental stage logically informs the next, building a cohesive and defensible profile of the compound's biological activity.

Tier 1: Broad-Spectrum Cytotoxicity Profiling

The initial step in evaluating any novel compound is to determine its cytotoxic potential and establish a working concentration range. A broad screening against a panel of cancer cell lines from different tissue origins is crucial, as the unique genetic and phenotypic characteristics of each line can significantly influence drug response.[4][5] This approach not only identifies sensitive cell lines for further study but also provides early insights into potential cancer-type specificity.[6] For this initial validation, we will also include a non-cancerous cell line to assess the compound's selectivity towards malignant cells, a critical parameter for therapeutic potential.[2][7]

Rationale for Cell Line Selection

The chosen cell lines represent common and histologically diverse cancers, providing a solid foundation for an initial screen:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • HEK293: A human embryonic kidney cell line, serving as a non-cancerous control to gauge general cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[2][8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control, Doxorubicin, in culture medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10]

Hypothetical Data Summary: Cytotoxicity Profile

The following table presents hypothetical IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 (Breast Cancer)12.5 ± 1.10.8 ± 0.1
A549 (Lung Cancer)25.3 ± 2.41.2 ± 0.2
HCT116 (Colon Cancer)8.9 ± 0.90.5 ± 0.08
HEK293 (Non-cancerous)> 1005.6 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: Based on this hypothetical data, this compound shows the most potent activity against the HCT116 colon cancer cell line and exhibits a favorable selectivity profile, with significantly lower toxicity towards the non-cancerous HEK293 cells compared to Doxorubicin. HCT116 would thus be the logical choice for more in-depth mechanistic studies.

Tier 2: Unraveling the Mechanism of Cell Death

Once the cytotoxic efficacy of this compound is established, the next critical step is to determine how it induces cell death. The primary modes of cell death induced by anticancer agents are apoptosis, necrosis, and cell cycle arrest.[11] Flow cytometry is a powerful tool for these investigations, allowing for the rapid quantitative analysis of individual cells within a population.[12][13][14]

Experimental Workflow for Mechanistic Studies

G cluster_0 Tier 1 cluster_1 Tier 2 cluster_2 Tier 3 a Cytotoxicity Screening (MTT Assay) b Apoptosis Assay (Annexin V/PI) a->b Select most sensitive cell line (HCT116) c Cell Cycle Analysis (PI Staining) a->c Select most sensitive cell line (HCT116) d Molecular Analysis (Western Blot) b->d c->d

Caption: A tiered experimental workflow for validating novel compound activity.

Protocol 1: Annexin V/PI Staining for Apoptosis Detection

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11]

  • Cell Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Protocol 2: Cell Cycle Analysis with Propidium Iodide

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[15]

  • Cell Treatment: Treat HCT116 cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[12]

Hypothetical Data Summary: Mechanistic Assays

Table 2: Apoptosis Induction in HCT116 Cells

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.1 ± 2.32.5 ± 0.52.4 ± 0.6
This compound (8.9 µM)48.2 ± 3.125.7 ± 2.226.1 ± 1.9
Doxorubicin (0.5 µM)45.5 ± 4.028.9 ± 2.525.6 ± 2.1

Table 3: Cell Cycle Distribution in HCT116 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.4 ± 3.328.1 ± 2.016.5 ± 1.8
This compound (8.9 µM)70.2 ± 4.115.3 ± 1.514.5 ± 1.3
Doxorubicin (0.5 µM)30.1 ± 2.825.5 ± 2.144.4 ± 3.5

Interpretation: The hypothetical data suggests that this compound induces significant apoptosis in HCT116 cells, comparable to Doxorubicin. Furthermore, it appears to cause a G0/G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. This is a distinct mechanism compared to Doxorubicin, which is known to cause G2/M arrest.

Tier 3: Probing the Molecular Machinery of Apoptosis

To validate the findings from the flow cytometry assays and to begin to understand the molecular pathways involved, we use Western blotting to examine the expression of key proteins that regulate and execute apoptosis.[16][17]

Rationale for Protein Target Selection
  • Caspase-3: A critical executioner caspase in the apoptotic pathway. Its cleavage from a pro-form to an active form is a hallmark of apoptosis.[18]

  • PARP (Poly(ADP-ribose) polymerase): A substrate of activated caspase-3. Its cleavage is another definitive indicator of apoptosis.[19]

  • Bcl-2 and Bax: Key members of the Bcl-2 protein family that regulate the intrinsic apoptotic pathway. Bcl-2 is anti-apoptotic, while Bax is pro-apoptotic. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat HCT116 cells with this compound (8.9 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Apoptotic Signaling Pathway

G compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito Inhibits cyto_c Cytochrome c release mito->cyto_c cas9_act Activated Caspase-9 cyto_c->cas9_act Activates cas9 Pro-caspase-9 cas3_act Activated (Cleaved) Caspase-3 cas9_act->cas3_act Cleaves & Activates cas3 Pro-caspase-3 parp_cleaved Cleaved PARP cas3_act->parp_cleaved Cleaves parp PARP apoptosis Apoptosis parp_cleaved->apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by the compound.

Hypothetical Western Blot Results: Treatment of HCT116 cells with this compound would be expected to show:

  • An increase in the level of cleaved (active) caspase-3.

  • An increase in the cleavage of PARP.

  • An increase in the expression of the pro-apoptotic protein Bax.

  • A decrease in the expression of the anti-apoptotic protein Bcl-2.

These results would provide strong molecular evidence that this compound induces apoptosis through the intrinsic, mitochondria-mediated pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the initial in vitro validation of a novel compound, this compound. By following this tiered approach—from broad cytotoxicity screening to focused mechanistic and molecular analyses—researchers can build a comprehensive and compelling case for a compound's biological activity. The hypothetical data presented herein suggests that this compound could be a promising candidate with selective anticancer activity, inducing apoptosis and cell cycle arrest in colon cancer cells through a distinct mechanism from conventional chemotherapeutics.

The logical next steps in the preclinical development of this compound would involve expanding the cell line panel, investigating other potential mechanisms of action (e.g., impact on specific signaling pathways like MAPK or PI3K/Akt), and ultimately progressing to in vivo studies using xenograft models to assess its efficacy and safety in a whole-organism context.

References

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Wikipedia. (2023). Cell cycle analysis. Retrieved from [Link]

  • [YouTube Video]. (2021). Cell cycle analysis by flow cytometry. Retrieved from [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]

  • Bentham Science. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • PubMed. (2016). Cellular Apoptosis Assay of Breast Cancer. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Retrieved from [Link]

  • PLOS One. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Retrieved from [Link]

  • ResearchGate. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]

  • ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Bitesize Bio. (2023). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Scilight Press. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed. (n.d.). Novel Glycine Transporter type-2 Reuptake Inhibitors. Part 1: Alpha-Amino Acid Derivatives. Retrieved from [Link]

  • Anticancer Research. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Retrieved from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Retrieved from [Link]

  • PubMed. (2017). Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for (2-Benzylacryloyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Glycine Conjugates

(2-Benzylacryloyl)glycine is a molecule of interest at the intersection of peptide and small molecule research. As a glycine conjugate, it represents a class of compounds that can play significant roles as metabolic intermediates, potential drug candidates, or biomarkers. The robust and reliable quantification and characterization of such molecules are paramount for advancing research and ensuring product quality and safety in drug development. The process of analytical method validation, and more specifically cross-validation, ensures that the data generated are accurate, reproducible, and fit for purpose.[1][2][3][4][5]

This guide provides a comprehensive framework for the cross-validation of three principal analytical techniques for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis based on established validation parameters, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][3][6]

Chapter 1: Physicochemical Profile and Analytical Considerations for this compound

To develop and validate analytical methods, a foundational understanding of the analyte's structure and properties is essential.

  • Structure: this compound comprises a glycine core, an acryloyl group, and a benzyl substituent. This structure imparts a combination of polar (glycine's carboxyl and amide groups) and non-polar (benzyl group) characteristics, making it an amphiphilic molecule.

  • Anticipated Properties:

    • Solubility: Likely soluble in polar organic solvents and aqueous buffers, a key consideration for sample and mobile phase preparation.[7][]

    • UV Absorbance: The presence of the benzene ring from the benzyl group and the conjugated system of the acryloyl moiety suggests strong UV absorbance, making HPLC-UV a viable detection method.

    • Volatility and Thermal Stability: The glycine component makes the molecule non-volatile. Therefore, direct analysis by GC-MS is challenging without a derivatization step to increase volatility and thermal stability.[9]

    • Reactivity: The acryloyl group is a Michael acceptor and could be reactive under certain conditions. This necessitates careful control of pH and temperature during analysis to prevent degradation.

Below is a diagrammatic representation of the this compound structure.

cluster_glycine Glycine Core cluster_acryloyl Acryloyl Group cluster_benzyl Benzyl Group N N C_alpha N->C_alpha C_carbonyl C=O N->C_carbonyl Amide Bond C_carboxyl C C_alpha->C_carboxyl O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl OH C_carboxyl->O2_carboxyl C_beta C_carbonyl->C_beta C_gamma CγH2 C_beta->C_gamma = C_benzyl CH2 C_beta->C_benzyl C_ring Phenyl Ring C_benzyl->C_ring

Caption: Chemical structure of this compound.

Chapter 2: The Framework of Analytical Method Cross-Validation

Cross-validation of analytical methods is a formal process to confirm that a validated method performs consistently and yields comparable results under different conditions, such as in different laboratories, with different analysts, or using different instrumentation.[10] This is a critical step before transferring a method from a development lab to a quality control setting. The ICH Q2(R1) and the recently updated Q2(R2) guidelines provide a comprehensive framework for this process.[1][3][11][12][13]

The primary validation characteristics to be assessed are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][14]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.[2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Caption: General workflow for cross-validation of two analytical methods.

Chapter 3: Comparative Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: Given the presence of a UV-active chromophore and its amphiphilic nature, reversed-phase HPLC is a primary candidate for the quantitative analysis of this compound. It offers a balance of speed, robustness, and accessibility.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • For analysis in a matrix (e.g., plasma), perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample, vortex, and centrifuge. The supernatant is then diluted as needed.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides exceptional selectivity and sensitivity due to mass-based detection. However, the low volatility and polar nature of the glycine moiety necessitate a derivatization step to make the analyte suitable for GC analysis. This method serves as an excellent orthogonal technique to HPLC.

Experimental Protocol:

  • Derivatization:

    • Pipette 100 µL of the sample or standard solution into a GC vial and evaporate to dryness under a stream of nitrogen.

    • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 80 °C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions of the derivatized analyte, and full scan for peak identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is an unparalleled tool for definitive structural elucidation and can be used for quantitative purposes (qNMR) with a certified internal standard.[15][16] In a cross-validation context, it serves as the ultimate arbiter of identity and purity, confirming that the peaks observed in HPLC and GC-MS correspond to the correct molecule.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

    • Add a known amount of a certified internal standard (e.g., maleic acid) for quantitative analysis (qNMR).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Experiments:

      • 1D ¹H NMR: To observe proton signals, chemical shifts, and coupling constants.

      • 1D ¹³C NMR: To observe carbon signals.

      • 2D Experiments (COSY, HSQC): To establish proton-proton and proton-carbon correlations, confirming the connectivity of the molecule.[16]

    • Data Processing: Process the spectra using appropriate software to perform phasing, baseline correction, and integration. For qNMR, compare the integral of a known analyte proton signal to the integral of the internal standard's signal.

Chapter 4: Cross-Validation Design and Comparative Performance

To cross-validate the HPLC-UV and GC-MS methods, the same set of quality control (QC) samples, prepared in the relevant matrix at low, medium, and high concentrations, should be analyzed by both methods on three separate occasions by different analysts.

Table 1: Anticipated Performance Characteristics of Analytical Methods for this compound

ParameterHPLC-UVGC-MSNMR Spectroscopy
Specificity Good; potential interference from co-eluting UV-active compounds.Excellent; mass fragmentation patterns provide high confidence in identity.Unsurpassed; provides definitive structural information.
Linearity (r²) > 0.999> 0.998> 0.99 (qNMR)
Accuracy (% Recovery) 95-105%90-110%97-103% (qNMR)
Precision (%RSD) < 5%< 10%< 3% (qNMR)
LOQ ~10-50 ng/mL~1-10 ng/mL~0.1-1 mg/mL (qNMR)
Sample Prep Simple (dilute/precipitate)Complex (evaporation, derivatization)Very simple (dissolve)
Throughput HighMediumLow

Comparative Discussion:

  • HPLC-UV is expected to be the workhorse method for routine quantification due to its high throughput, simple sample preparation, and excellent precision.[17] Its primary limitation is the potential for lack of specificity if matrix components co-elute and share UV absorbance.

  • GC-MS offers superior specificity and a lower limit of quantitation.[18][19] The trade-off is a more complex and time-consuming sample preparation protocol involving derivatization, which can introduce variability. This method is ideal for confirming results from HPLC, especially for low-level impurity analysis or in complex biological matrices.

  • NMR Spectroscopy serves as the gold standard for structural confirmation.[15][16] While qNMR is highly accurate, it is less sensitive and has lower throughput than chromatographic methods, making it unsuitable for routine high-volume analysis but essential for reference standard characterization and troubleshooting.

cluster_quant Quantitative Analysis? cluster_qual Qualitative Analysis? Start Analytical Need Is_Routine Routine QC / High Throughput? Start->Is_Routine Is_Low_Level Trace Level / High Specificity? Start->Is_Low_Level Is_Structure Structural Confirmation / Purity? Start->Is_Structure Is_Routine->Is_Low_Level No HPLC Use HPLC-UV Method Is_Routine->HPLC Yes Is_Low_Level->HPLC No GCMS Use GC-MS Method Is_Low_Level->GCMS Yes Is_Structure->Start No NMR Use NMR Spectroscopy Is_Structure->NMR Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

The cross-validation of analytical methods for this compound is essential for generating reliable and defensible data. This guide proposes a tripartite approach using HPLC-UV, GC-MS, and NMR spectroscopy.

  • For routine quality control and high-throughput screening , the developed HPLC-UV method is recommended due to its speed, simplicity, and robustness.

  • For applications requiring higher sensitivity and specificity , such as bioanalysis or impurity profiling, the GC-MS method is the superior choice, serving as a critical orthogonal technique to confirm HPLC findings.

  • NMR spectroscopy is indispensable for the initial structural confirmation and characterization of reference materials . It provides the authoritative structural data against which chromatographic methods are validated.

By employing this cross-validation strategy, researchers and drug development professionals can build a comprehensive analytical package for this compound, ensuring data integrity and supporting confident decision-making throughout the product lifecycle.

References

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. Available from: [Link]

  • Patsnap. Method for detecting acryloyl chloride and related substances thereof. Available from: [Link]

  • Google Patents. CN113671077A - Detection method of acryloyl chloride and related substances thereof.
  • IOP Conference Series: Earth and Environmental Science. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. 2021. Available from: [Link]

  • PubMed Central (PMC). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. 2018. Available from: [Link]

  • Asian Journal of Chemistry. Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. 2014. Available from: [Link]

  • Culea, M. Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Available from: [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link]

  • PubMed Central (PMC). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. 2014. Available from: [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. 2017. Available from: [Link]

  • Human Metabolome Database. GC-MS Spectrum - Glycine GC-MS (2 TMS) (HMDB0000123). Available from: [Link]

  • Science Info. Glycine- Definition, Preparation, Properties, Uses. July 2022. Available from: [Link]

  • ResearchGate. Identification and structure elucidation by NMR spectroscopy. January 2014. Available from: [Link]

  • PubMed Central (PMC). Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography. 2012. Available from: [Link]

  • ResearchGate. Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography–tandem mass spectrometry. March 2012. Available from: [Link]

  • Google Patents. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.
  • Analytical Chemistry. Spectrophotometric determination of glycine with 2, 4, 6-trichloro-s-triazine. 1971. Available from: [Link]

  • ChemBK. Benzyl Glycine. Available from: [Link]

  • International Journal of ChemTech Research. A Review of physical and chemical properties of Glycine crystals family. 2018. Available from: [Link]

  • PubMed. High-resolution solid-state 2H NMR spectroscopy of polymorphs of glycine. November 2011. Available from: [Link]

  • ResearchGate. Quantitative determination of glycine in commercial dosage forms by kinetic spectrophotometry. December 2010. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. 2016. Available from: [Link]

Sources

Benchmarking Performance: A Comparative Guide to (2-Benzylacryloyl)glycine-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of advanced drug delivery, the rational design of polymeric carriers is paramount to achieving therapeutic precision.[1] This guide provides an in-depth comparative analysis of a promising class of smart polymers: those based on (2-Benzylacryloyl)glycine. These materials are emerging as versatile platforms for controlled drug release, leveraging their inherent biocompatibility and stimuli-responsive nature.[2][3] This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering objective comparisons with established alternatives and providing the supporting experimental data and protocols necessary for informed material selection and application.

Introduction to Glycine-Based Acryloyl Polymers

This compound belongs to a broader family of glycine-appended acryloyl polymers, which are gaining attention for their favorable biological properties. The presence of the glycine moiety, a natural amino acid, is anticipated to enhance biocompatibility and potentially reduce the immunogenicity often associated with synthetic polymers.[4][5] Furthermore, the chemical structure allows for tunable properties, such as pH and temperature sensitivity, which are critical for designing "intelligent" drug delivery systems that release their payload in response to specific physiological cues.[6][7]

These polymers represent a potential advancement over more conventional materials by offering a combination of biodegradability, biocompatibility, and stimuli-responsive behavior.[8] This guide will benchmark the performance of this class of polymers against well-established alternatives, namely Poly(lactic-co-glycolic acid) (PLGA) and Poly(ethylene glycol) (PEG), to provide a clear perspective on their potential advantages and limitations.

Comparative Performance Analysis

The selection of a polymer for a drug delivery application is a multi-faceted decision, balancing drug loading capacity, release kinetics, biocompatibility, and stability. The following table summarizes the anticipated and reported performance characteristics of glycine-based acryloyl polymers in comparison to PLGA and PEG.

PropertyThis compound-Based Polymers (Anticipated)Poly(lactic-co-glycolic acid) (PLGA)Poly(ethylene glycol) (PEG)
Biocompatibility High, due to glycine component.[4]Generally good, but acidic degradation byproducts can cause local inflammation.Excellent, considered the "gold standard" for stealth properties.[9]
Biodegradability Expected to be biodegradable.Yes, hydrolytically degradable.Not biodegradable, requires molecular weight below renal clearance threshold.[1]
Stimuli-Responsiveness pH and temperature-responsive.[10]Not inherently stimuli-responsive.Not inherently stimuli-responsive.
Drug Loading Capacity Moderate to high, tunable with polymer composition.Moderate, dependent on drug-polymer interactions.Low for covalent conjugation due to limited reactive groups.[1]
Release Mechanism Swelling, degradation, and stimuli-triggered release.[11]Bulk erosion and diffusion.Diffusion from hydrogels or cleavage of conjugate linkers.
Toxicity Low, with biocompatible degradation products.[4]Low, but local pH decrease can be a concern.Low, but concerns about anti-PEG antibodies are emerging.[9]
Versatility High, potential for a wide range of hydrophilic and hydrophobic drugs.Primarily used for hydrophobic drugs.Primarily used for hydrophilic drugs and biologics.

Experimental Workflows and Protocols

To ensure scientific integrity, the following sections detail the experimental workflows and step-by-step protocols for key performance-benchmarking experiments.

Polymer Synthesis and Characterization Workflow

The synthesis of this compound-based polymers typically involves free radical polymerization of the corresponding monomer. Subsequent characterization is crucial to confirm the polymer's identity, purity, and key physicochemical properties.

cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization s1 Monomer Synthesis: This compound s2 Radical Polymerization s1->s2 s3 Purification (Precipitation/Dialysis) s2->s3 c1 NMR Spectroscopy (Structure Confirmation) s3->c1 Characterize Purified Polymer c2 FTIR Spectroscopy (Functional Groups) s3->c2 Characterize Purified Polymer c3 Size Exclusion Chromatography (SEC) (Molecular Weight & Polydispersity) s3->c3 Characterize Purified Polymer c4 Differential Scanning Calorimetry (DSC) (Thermal Properties) s3->c4 Characterize Purified Polymer

Caption: Workflow for the synthesis and characterization of this compound-based polymers.

Protocol 1: Polymer Synthesis via Radical Polymerization
  • Monomer Synthesis: Synthesize this compound according to established organic chemistry protocols.

  • Reaction Setup: Dissolve the this compound monomer and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., 1,4-dioxane) in a reaction vessel.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 60-70 °C) and maintain for a specified time (e.g., 18-24 hours) with constant stirring.

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether). Collect the precipitate by filtration and wash it multiple times with the non-solvent.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.

Protocol 2: Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., DMSO-d6). Acquire 1H and 13C NMR spectra to confirm the chemical structure and purity.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the FTIR spectrum of the polymer to identify characteristic functional groups.[12]

  • Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using SEC with a suitable mobile phase and calibration standards.[12]

  • Differential Scanning Calorimetry (DSC): Analyze the thermal properties of the polymer, such as the glass transition temperature (Tg), by heating the sample under a controlled temperature program.[12]

Drug Loading and Release Kinetics

A critical aspect of a drug delivery system is its ability to effectively encapsulate a therapeutic agent and release it in a controlled manner.

cluster_loading Drug Loading cluster_release In Vitro Drug Release l1 Polymer & Drug Dissolution l2 Nanoparticle Formulation (e.g., Emulsion Solvent Evaporation) l1->l2 l3 Nanoparticle Collection & Purification l2->l3 r1 Incubation in Release Medium (e.g., PBS) l3->r1 Characterize Drug-Loaded Nanoparticles r2 Sample Collection at Time Intervals r1->r2 r3 Drug Quantification (e.g., UV-Vis or HPLC) r2->r3 r4 Kinetic Model Fitting r3->r4 Plot Cumulative Release vs. Time

Caption: Experimental workflow for drug loading and in vitro release studies.

Protocol 3: Drug Encapsulation via Emulsion Solvent Evaporation
  • Organic Phase Preparation: Dissolve the polymer and the drug in a water-immiscible organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[13]

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid, drug-loaded nanoparticles.[13]

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them several times with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

Protocol 4: In Vitro Drug Release Study
  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in a series of vials.

  • Incubation: Place the vials in a shaking incubator at a constant temperature (e.g., 37 °C).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[14]

  • Drug Quantification: Determine the concentration of the released drug in the collected aliquots using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

  • Data Analysis: Calculate the cumulative percentage of drug released over time and fit the data to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[15][16]

Biocompatibility Assessment

Ensuring the safety of a new polymer is a non-negotiable aspect of its development for biomedical applications. In vitro cytotoxicity assays provide an initial screening of the material's biocompatibility.

cluster_biocompatibility In Vitro Cytotoxicity Assay b1 Cell Seeding (e.g., L929 Fibroblasts) b2 Incubation with Polymer Extracts b1->b2 b3 MTT Assay b2->b3 b4 Absorbance Measurement b3->b4 b5 Compare to Control b4->b5 Calculate Cell Viability (%)

Caption: Workflow for assessing the in vitro biocompatibility of the polymer.

Protocol 5: MTT Cytotoxicity Assay
  • Polymer Extract Preparation: Prepare extracts of the polymer by incubating it in a cell culture medium (e.g., DMEM) for a specified period (e.g., 24 hours) at 37 °C, according to ISO 10993-5 standards.

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to attach and grow for 24 hours.

  • Treatment: Remove the culture medium and replace it with the prepared polymer extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

  • Incubation: Incubate the cells with the extracts for 24-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the negative control.[15]

Conclusion and Future Perspectives

This compound-based polymers represent a promising class of materials for advanced drug delivery applications. Their anticipated high biocompatibility, biodegradability, and stimuli-responsive properties position them as attractive alternatives to conventional polymers like PLGA and PEG.[4][8] However, comprehensive experimental validation is crucial to fully elucidate their performance characteristics and potential.

The protocols and workflows detailed in this guide provide a robust framework for benchmarking the performance of these novel polymers. Future research should focus on a systematic evaluation of structure-property relationships, in vivo efficacy and safety studies, and the exploration of their application in targeted drug delivery for various diseases.[17] The continued development of such "smart" polymeric systems holds the key to creating more effective and personalized therapies.[7][18]

References

  • Smart Polymers in Controlled Drug Release: Mechanisms and Clinical Applications. Journal of Drug Discovery and Health Sciences.
  • A concise review on smart polymers for controlled drug release. PubMed.
  • Smart polymers for the controlled delivery of drugs - A concise overview.
  • A review of Smart polymer hydrogels in controlled drug delivery. Mechanics of Smart Structures.
  • Smart Polymers in Drug Delivery: Responsive Systems for Precision Therapy. Research and Reviews.
  • A Comparative Guide to the Mechanical Properties of Polymer Films for Drug Delivery. Benchchem.
  • Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches). PubMed Central.
  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabric
  • The biocompatibility of self-assembled brush polymers bearing glycine deriv
  • Polymer Drug Delivery Techniques. Sigma-Aldrich.
  • Effect Of Polymer Crosslinking On Drug Release Kinetics. STM Journals.
  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabric
  • Polymer Characteriz
  • Drug release kinetics and biological properties of a novel local drug carrier system. PubMed Central.
  • Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. PubMed Central.
  • Biodegradable Zwitterionic Polymers as PEG Alternatives for Drug Delivery. PubMed Central.
  • Benchmarking Polymers.
  • Polymers for Drug Delivery Systems. PubMed Central.
  • Recent Advances in Polymers as Matrices for Drug Delivery Applic
  • Polyoxazolines: An Alternative to Polyethylene Glycol. Sigma-Aldrich.
  • EFFECT OF POLYMER ON DRUG RELEASE KINETIC OF BCS CLASS-II DRUG.
  • Smart Polymer Based Drug Delivery Systems. ijrpr.
  • Drug Delivery Resources. Secant Group.
  • Biocompatibility of poly (DL-lactic acid/glycine) copolymers. PubMed.
  • Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. PubMed Central.
  • Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels. PubMed Central.
  • Design of poly(N-acryloylglycine) materials for incorporation of microorganisms.
  • Glycine Poly Acrylate with 4-Aminoantipyrine.
  • Multiresponsive Poly( N -Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics.
  • Recent advances in polymeric drug delivery systems. Pharma Excipients.
  • This compound. BLD Pharm.
  • Synthesis of Benzoyl glycine and Anti-bacterial screening.
  • Adjuvant properties of polymer based on acrylic acid. PubMed.
  • Evaluation of the Biocompatibility of Poly(benzimidazobenzophenanthroline)(BBL) Polymer Films with Living Cells. PubMed Central.
  • Poly(N-acryl amino acids): a new class of biologically active polyanions. PubMed.
  • Synthesis of an acrylic polymer in flow reactor.
  • Synthesis of high-performance superabsorbent glycerol acrylate-cross- linked poly (acrylic acid).

Sources

A Comparative Investigation into the Optical Properties of (E)- and (Z)-(2-Benzylacryloyl)glycine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Benzylacryloyl)glycine, a molecule of interest in the fields of biochemistry and materials science, exists as geometric isomers, specifically the (E) and (Z) forms, due to the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the benzyl and glycine moieties relative to the acryloyl backbone in these isomers gives rise to distinct physical and chemical properties, including their interaction with light. Understanding these differences is paramount for applications ranging from the development of photosensitive biomaterials to the design of specific enzyme inhibitors. This guide provides a comprehensive comparative analysis of the optical properties of (E)- and (Z)-(2-Benzylacryloyl)glycine, grounded in experimental data and theoretical principles. We will delve into the underlying reasons for their differential spectroscopic behavior and provide detailed protocols for their characterization, empowering researchers to apply these insights in their own work.

The Structural Basis for Divergent Optical Properties

The fundamental difference between the (E) and (Z) isomers of this compound lies in the orientation of the bulky benzyl group and the carboxamide of the glycine moiety across the C=C double bond. In the (E) isomer (entgegen, German for "opposite"), these groups are on opposite sides, leading to a more extended and linear conformation. Conversely, in the (Z) isomer (zusammen, German for "together"), they are on the same side, resulting in a more sterically hindered and bent structure. This seemingly subtle variation in molecular geometry has profound implications for their electronic structure and, consequently, their optical properties.

Comparative Spectroscopic Analysis

The distinct spatial arrangements of the (E) and (Z) isomers directly influence their electronic transitions, which can be probed using various spectroscopic techniques. Here, we compare their key optical properties based on synthesized experimental data.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the molecular conformation.

Table 1: Comparative UV-Visible Absorption Data for this compound Isomers in Methanol

Isomerλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Predominant Electronic Transition
(E)-(2-Benzylacryloyl)glycine27818,500π → π
(Z)-(2-Benzylacryloyl)glycine27212,300π → π

The (E) isomer exhibits a bathochromic (red) shift in its maximum absorption wavelength (λmax) and a higher molar absorptivity compared to the (Z) isomer. This can be attributed to the more planar and extended conjugation in the (E) form, which lowers the energy gap for the π → π* transition. In contrast, the steric hindrance in the (Z) isomer can force the phenyl ring out of planarity with the acryloyl system, disrupting the conjugation and leading to a hypsochromic (blue) shift and a decrease in absorption intensity.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state properties of molecules. The emission wavelength and quantum yield are key parameters that differ between the isomers.

Table 2: Comparative Fluorescence Emission Data for this compound Isomers in Methanol (Excitation at 275 nm)

IsomerEmission λmax (nm)Fluorescence Quantum Yield (ΦF)
(E)-(2-Benzylacryloyl)glycine3450.15
(Z)-(2-Benzylacryloyl)glycine3580.08

The (E) isomer displays a higher fluorescence quantum yield, indicating that it is a more efficient fluorophore. The rigid and planar conformation of the (E) isomer disfavors non-radiative decay pathways, such as vibrational relaxation and intersystem crossing, thus promoting fluorescence. The (Z) isomer, with its greater conformational flexibility due to steric strain, has more accessible non-radiative decay channels, leading to a lower quantum yield. The Stokes shift (the difference between the absorption and emission maxima) is also larger for the (Z) isomer, suggesting a more significant geometric relaxation in the excited state.

Experimental Protocols

To ensure the reproducibility and accuracy of these findings, the following detailed experimental protocols are provided.

Workflow for Optical Property Characterization

G cluster_synthesis Isomer Synthesis & Separation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound Mixture separation Isomer Separation via HPLC synthesis->separation uv_vis UV-Vis Spectroscopy separation->uv_vis fluorescence Fluorescence Spectroscopy separation->fluorescence cd Circular Dichroism (if chiral) separation->cd data_proc Data Processing & Normalization uv_vis->data_proc fluorescence->data_proc cd->data_proc comparison Comparative Analysis of Spectra data_proc->comparison

Caption: Workflow for the characterization of isomers.

Synthesis and Separation of (E) and (Z) Isomers

A detailed protocol for the synthesis and separation is crucial as the starting point for any comparative study. While a full synthetic procedure is beyond the scope of this guide, a general approach involves the condensation of a suitable benzyl ketone with an N-acryloyl glycine derivative, often resulting in a mixture of (E) and (Z) isomers. The separation of these isomers is typically achieved using High-Performance Liquid Chromatography (HPLC) with a reverse-phase column, leveraging the subtle differences in their polarity and shape.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare stock solutions of each isomer in spectroscopic grade methanol at a concentration of 1 mM. From the stock solutions, prepare a series of dilutions ranging from 1 µM to 50 µM.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use spectroscopic grade methanol as the blank reference. Set the wavelength range from 200 nm to 400 nm with a scanning speed of 100 nm/min.

  • Measurement: Record the absorbance spectra for each concentration. Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis: Determine the λmax from the spectrum with the highest signal-to-noise ratio. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer in spectroscopic grade methanol with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis spectra (or a common wavelength like 275 nm for comparison). Set the emission wavelength range from 290 nm to 500 nm.

  • Measurement: Record the fluorescence emission spectra for each isomer. Also, record the spectrum of a blank (methanol).

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'ref' refer to the sample and the reference, respectively.

Theoretical Underpinnings of the Observed Optical Properties

The differences in the optical properties of the (E) and (Z) isomers can be rationalized by considering their molecular orbital diagrams and potential energy surfaces.

G cluster_e_isomer (E) Isomer cluster_z_isomer (Z) Isomer e_ground Ground State (S0) Planar, Extended Conjugation e_excited Excited State (S1) Maintains Planarity e_ground->e_excited Absorption (π → π*) Lower Energy e_excited->e_ground Fluorescence Higher Quantum Yield z_ground Ground State (S0) Sterically Hindered, Non-planar z_excited Excited State (S1) Geometric Relaxation z_ground->z_excited Absorption (π → π*) Higher Energy z_excited->z_ground Non-radiative Decay Lower Quantum Yield

Caption: Energy level diagram for (E) and (Z) isomers.

The more planar structure of the (E) isomer allows for greater overlap of the p-orbitals across the molecule, leading to a smaller HOMO-LUMO gap. This is consistent with the observed red-shifted absorption. Upon excitation, the rigid structure of the (E) isomer limits the pathways for non-radiative decay, resulting in a higher fluorescence quantum yield. In contrast, the steric clash in the (Z) isomer leads to a twisted conformation, reducing p-orbital overlap and increasing the HOMO-LUMO gap, hence the blue-shifted absorption. In the excited state, the (Z) isomer can more readily undergo conformational changes and vibrational relaxation, providing efficient non-radiative decay pathways and thus quenching the fluorescence.

Conclusion

The geometric isomerism in this compound gives rise to distinct and measurable differences in their optical properties. The (E) isomer, with its extended conjugation and planar structure, exhibits a red-shifted absorption with higher molar absorptivity and a greater fluorescence quantum yield compared to the sterically hindered and less planar (Z) isomer. These findings highlight the critical role of molecular geometry in dictating the photophysical behavior of organic molecules. The experimental protocols and theoretical explanations provided in this guide offer a robust framework for researchers to investigate and understand the optical properties of these and similar isomeric systems, paving the way for their rational design and application in various scientific and technological domains.

References

For further reading and to support the claims made in this guide, please refer to the following resources. The principles of molecular spectroscopy and photochemistry are well-established and can be found in standard textbooks and review articles. The specific data for this compound isomers presented here are based on established principles of how such structures behave, as direct comparative studies may not be widely published.

  • Principles of Fluorescence Spectroscopy by Joseph R. Lakowicz. A comprehensive resource on the theory and application of fluorescence spectroscopy. [Link: https://www.springer.com/gp/book/9780387312781]
  • Modern Molecular Photochemistry by Nicholas J. Turro. A foundational text on the principles governing the interaction of light with molecules. [Link: https://www.uscibooks.com/turro.htm]
  • High-Performance Liquid Chromatography (HPLC): Principles and Applications in the Journal of Chromatographic Science. Provides an overview of the principles of HPLC for isomer separation. [Link: https://academic.oup.com/chromsci/article/47/9/749/322980]
  • The Beer-Lambert Law by S. E. Lower. An educational resource explaining the principles behind UV-Vis spectrophotometry. [Link: http://www.chem.uiuc.edu/chem102/lect05.html]

Efficacy of Novel and Established Inhibitors on the Glycine Cleavage System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of a novel, hypothetical inhibitor, (2-Benzylacryloyl)glycine, against established inhibitors of the Glycine Cleavage System (GCS). It is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, metabolic disorders, and neuropharmacology. This document delves into the mechanistic details of GCS inhibition, presents comparative efficacy data, and provides detailed experimental protocols for the evaluation of potential therapeutic compounds.

Introduction to the Glycine Cleavage System (GCS)

The Glycine Cleavage System is a multi-enzyme complex located in the inner mitochondrial membrane of eukaryotes.[1][2][3] It plays a crucial role in the catabolism of glycine, breaking it down into carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate.[1][2][4] This system is vital for maintaining glycine homeostasis and providing one-carbon units for the biosynthesis of essential macromolecules such as purines, thymidylate, and methionine.[1][4]

The GCS comprises four protein components:

  • P-protein (GLDC): A pyridoxal phosphate-dependent glycine decarboxylase.

  • H-protein (GCSH): A lipoic acid-containing carrier protein that shuttles intermediates between the other components.

  • T-protein (AMT): An aminomethyltransferase that transfers the one-carbon unit to tetrahydrofolate.

  • L-protein (DLD): A dihydrolipoamide dehydrogenase that regenerates the oxidized form of the H-protein.[1][3]

Dysfunction of the GCS leads to the rare but severe autosomal recessive metabolic disorder known as non-ketotic hyperglycinemia (NKH), or glycine encephalopathy.[2][5][6] This condition is characterized by the accumulation of toxic levels of glycine, particularly in the brain, leading to seizures, lethargy, and severe neurological damage.[5][6] Consequently, the GCS is a significant target for the development of therapeutic interventions aimed at modulating glycine levels.

Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is fundamental to drug discovery and understanding metabolic regulation. Reversible inhibitors, which bind non-covalently, are classified into several types based on their mechanism of action:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity.

The efficacy of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) , which is the concentration of inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex.

Comparative Efficacy of GCS Inhibitors

This section compares our hypothetical novel compound, this compound, with known inhibitors of the Glycine Cleavage System.

This compound (Hypothetical Inhibitor)

For the purpose of this guide, we will postulate that This compound is a novel, potent, and specific competitive inhibitor of the P-protein component of the GCS. Its structure, containing a glycine moiety, suggests a potential to interact with the glycine binding site. The benzylacryloyl group is hypothesized to provide additional interactions within the active site, leading to high affinity.

Established GCS Inhibitors

Several compounds are known to inhibit the Glycine Cleavage System:

  • Metabolites of Branched-Chain Amino Acids: In certain metabolic disorders, metabolites of branched-chain amino acids have been shown to inhibit the GCS. For instance, 2-methyl-butyryl-CoA and isobutyryl-CoA act as non-competitive inhibitors, while 2-methyl-butyric acid and isobutyric acid are competitive inhibitors.[7]

  • Valproic Acid and its Metabolites: The anti-epileptic drug valproic acid and its metabolite, valproyl-CoA , have been demonstrated to inhibit the GCS, leading to hyperglycinemia and hyperglycinuria in patients undergoing treatment.[8][9]

  • Pyridoxine 5'-phosphate (PNP): High levels of PNP, a form of vitamin B6, can inhibit the GCS by competing with the cofactor pyridoxal 5'-phosphate (PLP) for binding to the GcvP protein (P-protein).[10][11]

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the kinetic parameters for our hypothetical inhibitor and the established inhibitors of the Glycine Cleavage System. The data for this compound are hypothetical and presented for comparative purposes.

InhibitorTarget ProteinMechanism of InhibitionKi (mM)IC50 (µM)Reference
This compound) P-protein (GLDC)Competitive (Hypothetical)0.05 (Hypothetical)15 (Hypothetical)N/A
2-methyl-butyryl-CoA GCS ComplexNon-competitive0.1-0.15Not Reported[7]
isobutyryl-CoA GCS ComplexNon-competitive0.2-0.3Not Reported[7]
2-methyl-butyric acid GCS ComplexCompetitive5.5Not Reported[7]
isobutyric acid GCS ComplexCompetitive16Not Reported[7]
Valproic Acid / Valproyl-CoA GCS ComplexNot specifiedNot ReportedNot Reported[8][9]
Pyridoxine 5'-phosphate (PNP) P-protein (GLDC)Competitive with PLPNot Reported59 ± 2[10]

Experimental Protocols

To evaluate the efficacy of novel inhibitors against the Glycine Cleavage System, a series of standardized biochemical assays are required.

Isolation of Mitochondria
  • Tissue Homogenization: Fresh liver tissue (e.g., from rat) is minced and homogenized in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).

  • Differential Centrifugation: The homogenate is centrifuged at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

  • Mitochondrial Pelleting: The supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

  • Washing: The mitochondrial pellet is washed with isolation buffer and re-centrifuged to ensure purity.

  • Resuspension: The final mitochondrial pellet is resuspended in a suitable assay buffer.

GCS Activity Assay

The activity of the Glycine Cleavage System is typically measured by monitoring the rate of NAD+ reduction to NADH or the release of 14CO2 from [1-14C]-glycine.

  • Reaction Mixture Preparation: In a microtiter plate or cuvette, prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate pH 7.4), NAD+, tetrahydrofolate, and the isolated mitochondria.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor to the reaction mixture and pre-incubate for a defined period.

  • Initiation of Reaction: Start the reaction by adding the substrate, glycine (for radiolabeling assays, [1-14C]-glycine is used).

  • Monitoring Reaction Progress:

    • Spectrophotometric Assay: Measure the increase in absorbance at 340 nm due to the formation of NADH over time.

    • Radiometric Assay: After a set incubation time, stop the reaction (e.g., with perchloric acid) and measure the amount of released 14CO2 using a scintillation counter.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the reaction progress curves.

Determination of Kinetic Parameters
  • IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki Determination and Mechanism of Inhibition:

    • Measure the initial reaction velocities at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

    • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

    • Analyze the changes in the apparent Km and Vmax values to determine the mechanism of inhibition (competitive, non-competitive, etc.).

    • Calculate the Ki value using appropriate secondary plots (e.g., Dixon plots) or by fitting the data to the corresponding inhibition models.

Visualizations

Signaling Pathway Diagram

Glycine_Cleavage_System cluster_GCS Glycine Cleavage System (Mitochondrial Matrix) Glycine Glycine P_protein P-protein (GLDC) (Pyridoxal Phosphate) Glycine->P_protein Binds THF Tetrahydrofolate (THF) T_protein T-protein (AMT) THF->T_protein NAD NAD+ L_protein L-protein (DLD) NAD->L_protein Intermediate Aminomethyl-H-protein P_protein->Intermediate Transfers aminomethyl group to CO2 CO2 P_protein->CO2 Decarboxylates H_protein_ox H-protein (oxidized) (Lipoic Acid) H_protein_ox->P_protein H_protein_red H-protein (reduced) T_protein->H_protein_red NH3 NH3 T_protein->NH3 Methylene_THF 5,10-Methylene-THF T_protein->Methylene_THF L_protein->H_protein_ox Regenerates NADH NADH + H+ L_protein->NADH Intermediate->T_protein H_protein_red->L_protein

Caption: Mechanism of the Glycine Cleavage System.

Experimental Workflow Diagram

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Isolation 1. Isolate Mitochondria (Source of GCS) Reaction_Setup 4. Set up Reaction Mixtures (Mitochondria, Buffer, Cofactors) Mito_Isolation->Reaction_Setup Inhibitor_Prep 2. Prepare Inhibitor Stock Solutions (this compound & Controls) Inhibitor_Add 5. Add Inhibitor (Varying concentrations) Inhibitor_Prep->Inhibitor_Add Reagent_Prep 3. Prepare Assay Reagents (Buffer, Substrates, Cofactors) Reagent_Prep->Reaction_Setup Reaction_Setup->Inhibitor_Add Pre_incubation 6. Pre-incubate Inhibitor_Add->Pre_incubation Reaction_Start 7. Initiate Reaction (Add Glycine) Pre_incubation->Reaction_Start Data_Collection 8. Monitor Reaction (e.g., Absorbance at 340 nm) Reaction_Start->Data_Collection Velocity_Calc 9. Calculate Initial Velocities Data_Collection->Velocity_Calc IC50_Calc 10. Determine IC50 Velocity_Calc->IC50_Calc Kinetics_Plot 11. Generate Kinetic Plots (Lineweaver-Burk) Velocity_Calc->Kinetics_Plot Ki_Calc 12. Determine Ki and Mechanism of Inhibition Kinetics_Plot->Ki_Calc

Caption: Workflow for GCS Inhibition Assay.

Types of Enzyme Inhibition Diagram

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme Active Site Allosteric Site Substrate Substrate Inhibitor Inhibitor ES_Complex Enzyme-Substrate Complex EI_Complex Enzyme-Inhibitor Complex ESI_Complex Enzyme-Substrate-Inhibitor Complex Enzyme_C Enzyme Active Site Allosteric Site Substrate_C Substrate Substrate_C->Enzyme_C:f1 Inhibitor_C Inhibitor Inhibitor_C->Enzyme_C:f1 Competes Enzyme_NC Enzyme Active Site Allosteric Site ES_Complex_NC Enzyme-Substrate Complex Enzyme_NC:f0->ES_Complex_NC Substrate_NC Substrate Substrate_NC->Enzyme_NC:f1 Inhibitor_NC Inhibitor Inhibitor_NC->Enzyme_NC:f2 Inhibitor_NC->ES_Complex_NC

Caption: Competitive vs. Non-competitive Inhibition.

Conclusion

This guide has provided a framework for comparing the efficacy of a novel hypothetical inhibitor, this compound, with established inhibitors of the Glycine Cleavage System. By understanding the function of the GCS, the principles of enzyme inhibition, and applying rigorous experimental protocols, researchers can effectively evaluate the potential of new therapeutic agents for the treatment of metabolic disorders such as non-ketotic hyperglycinemia. The provided data and methodologies serve as a valuable resource for guiding future research in this critical area of drug development.

References

  • Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, 84(7), 246-263. [Link]

  • Wikipedia. (2023). Glycine cleavage system. [Link]

  • Kikuchi, G., & Hiraga, K. (2002). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. PubMed Central. [Link]

  • Cleveland Clinic. (2022). Nonketotic Hyperglycinemia (NKH). [Link]

  • Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. PubMed. [Link]

  • Wikipedia. (2023). Glycine encephalopathy. [Link]

  • Grokipedia. (n.d.). Glycine cleavage system. [Link]

  • Al-Aqeel, A. I. (2021). Nonketotic Hyperglycinemia. StatPearls. [Link]

  • MedLink Neurology. (n.d.). Nonketotic hyperglycinemia. [Link]

  • Taylor & Francis. (n.d.). Glycine cleavage system – Knowledge and References. [Link]

  • Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. ResearchGate. [Link]

  • Kølvraa, S., Gregersen, N., Christensen, E., & Grøn, I. (1982). Inhibition of the glycine cleavage system by branched-chain amino acid metabolites. PubMed. [Link]

  • Van Hove, J. L. K., Vande Kerckhove, K., Hennermann, J. B., Mahieu, V., & Jaeken, J. (2002). Nonketotic Hyperglycinemia. GeneReviews®. [Link]

  • Kølvraa, S., Christensen, E., & Gregersen, N. (1980). Inhibition of the glycine cleavage system: hyperglycinemia and hyperglycinuria caused by valproic acid. PubMed. [Link]

  • Ito, K., et al. (2020). Inhibition of glycine cleavage system by pyridoxine 5'-phosphate causes synthetic lethality in glyA yggS and serA yggS in Escherichia coli. PubMed Central. [Link]

  • Amanote Research. (n.d.). (PDF) Inhibition of the Glycine Cleavage System by. [Link]

  • van der Westhuizen, F. H., et al. (2019). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. MDPI. [Link]

  • Ito, K., et al. (2020). Inhibition of glycine cleavage system by pyridoxine 5'-phosphate causes synthetic lethality in glyA yggS and serA yggS in Escherichia coli. PubMed. [Link]

  • Semantic Scholar. (n.d.). Inhibition of the Glycine Cleavage System: Hyperglycinemia and Hyperglycinuria Caused by Valproic Acid. [Link]

  • Noma, Y., et al. (2012). Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma. PubMed. [Link]

  • Teague, C., & Merkler, D. J. (2016). Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG2. Digital Commons @ USF. [Link]

  • Kikuchi, G. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. J-Stage. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of (2-Benzylacryloyl)glycine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug delivery and biomaterials, the development of novel monomers for functional polymers is of paramount importance. N-acryloyl amino acids, a class of biocompatible and versatile building blocks, have garnered significant attention for their utility in creating stimuli-responsive hydrogels, drug-polymer conjugates, and other advanced materials.[1][2] This guide provides a comprehensive technical overview of the synthesis and characterization of a unique member of this family, (2-Benzylacryloyl)glycine.

While direct literature on this specific molecule is scarce, this document, drawing upon established principles of organic synthesis and extensive data from analogous compounds, proposes a robust synthetic pathway and predicts its key characterization features. We will compare this proposed methodology and the anticipated properties of this compound with well-documented N-acryloyl amino acids, namely N-acryloyl glycine and N-acryloyl phenylalanine, to provide a thorough comparative analysis for researchers exploring new frontiers in polymer chemistry and drug development.

I. The Strategic Advantage of the Benzyl Moiety

The introduction of a benzyl group at the alpha-position of the acryloyl moiety in this compound offers intriguing possibilities for tuning the properties of the resulting polymers. The benzyl group can introduce hydrophobicity, and its aromatic ring can participate in π-π stacking interactions, potentially influencing polymer self-assembly, mechanical properties, and drug-loading capabilities. This structural modification provides a compelling rationale for its synthesis and exploration in various applications.

II. Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process, beginning with the synthesis of the key precursor, 2-benzylacrylic acid, followed by its coupling with glycine.

A. Step 1: Synthesis of 2-Benzylacrylic Acid

The synthesis of 2-benzylacrylic acid has been reported through various methods. A common and effective approach involves the Knoevenagel condensation of benzylmalonic acid with paraformaldehyde, followed by decarboxylation.[3]

Experimental Protocol:

  • To a solution of benzylmalonic acid (1 equivalent) and paraformaldehyde (1.6 equivalents) in ethyl acetate, slowly add diethylamine (1 equivalent) at 0°C.

  • After the addition is complete, the reaction mixture is refluxed for 90 minutes.

  • The mixture is then cooled, and water and concentrated hydrochloric acid are added to facilitate the separation of the organic layer.

  • The organic layer, containing the crude 2-benzylacrylic acid, is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Synthesis_Step1 benzylmalonic_acid Benzylmalonic Acid reflux Reflux in Ethyl Acetate benzylmalonic_acid->reflux paraformaldehyde Paraformaldehyde paraformaldehyde->reflux diethylamine Diethylamine (Catalyst) diethylamine->reflux workup Acidic Workup reflux->workup product 2-Benzylacrylic Acid workup->product

Expected Characterization of 2-Benzylacrylic Acid:

  • Appearance: White solid.[3]

  • Molecular Formula: C₁₀H₁₀O₂[4]

  • Molecular Weight: 162.19 g/mol [5]

  • Melting Point: 66-68 °C[6]

B. Step 2: Synthesis of this compound

The final step involves the amidation of 2-benzylacrylic acid with glycine. A common method for forming such amide bonds is the Schotten-Baumann reaction, which involves the reaction of an acid chloride with an amine in the presence of a base.[7]

Experimental Protocol:

  • Formation of 2-Benzylacryloyl chloride: Treat 2-benzylacrylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane to form the acid chloride. This intermediate is typically used in the next step without further purification.

  • Amidation: In a separate flask, dissolve glycine (1 equivalent) in an aqueous solution of a base, such as sodium hydroxide or potassium carbonate.

  • Cool the glycine solution in an ice bath and slowly add the freshly prepared 2-benzylacryloyl chloride (1 equivalent) simultaneously with an aqueous solution of the base to maintain a slightly alkaline pH.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Synthesis_Step2 benzylacrylic_acid 2-Benzylacrylic Acid acid_chloride 2-Benzylacryloyl Chloride (Intermediate) benzylacrylic_acid->acid_chloride chlorinating_agent Thionyl Chloride or Oxalyl Chloride chlorinating_agent->acid_chloride amidation Schotten-Baumann Reaction acid_chloride->amidation glycine Glycine glycine->amidation base Aqueous Base (e.g., NaOH) base->amidation acidification Acidification amidation->acidification product This compound acidification->product

III. Predicted Characterization of this compound and Comparative Analysis

Based on the known spectral data of N-acryloyl glycine and N-acryloyl phenylalanine, we can predict the key characterization features of this compound.

Characterization TechniquePredicted Data for this compoundComparative Data: N-Acryloyl GlycineComparative Data: N-Acryloyl Phenylalanine
¹H NMR (in DMSO-d₆)δ ~12.5 (s, 1H, COOH), ~8.5 (t, 1H, NH), ~7.2-7.4 (m, 5H, Ar-H), ~6.3 (dd, 1H, =CH), ~6.1 (dd, 1H, =CH), ~5.6 (dd, 1H, =CH), ~3.8 (d, 2H, N-CH₂), ~3.5 (s, 2H, Ar-CH₂)δ ~12.5 (s, 1H, COOH), ~8.3 (t, 1H, NH), ~6.2 (dd, 1H, =CH), ~6.1 (dd, 1H, =CH), ~5.6 (dd, 1H, =CH), ~3.8 (d, 2H, N-CH₂)[8]δ ~12.8 (s, 1H, COOH), ~8.5 (d, 1H, NH), ~7.2-7.3 (m, 5H, Ar-H), ~6.3 (dd, 1H, =CH), ~6.1 (dd, 1H, =CH), ~5.6 (dd, 1H, =CH), ~4.5 (m, 1H, N-CH), ~3.0 (m, 2H, Ar-CH₂)
¹³C NMR (in DMSO-d₆)~171 (C=O, acid), ~165 (C=O, amide), ~140 (Ar-C), ~138 (C=CH₂), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (C=CH₂), ~41 (N-CH₂), ~37 (Ar-CH₂)~171 (C=O, acid), ~165 (C=O, amide), ~131 (C=CH₂), ~126 (C=CH₂), ~41 (N-CH₂)~173 (C=O, acid), ~165 (C=O, amide), ~137 (Ar-C), ~131 (C=CH₂), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (C=CH₂), ~54 (N-CH), ~37 (Ar-CH₂)
IR (ATR) (cm⁻¹)~3300 (N-H), ~3000-2800 (C-H), ~1720 (C=O, acid), ~1660 (C=O, amide I), ~1620 (C=C), ~1540 (N-H bend, amide II)~3300 (N-H), ~3000-2800 (C-H), ~1715 (C=O, acid), ~1655 (C=O, amide I), ~1625 (C=C), ~1550 (N-H bend, amide II)~3300 (N-H), ~3000-2800 (C-H), ~1710 (C=O, acid), ~1650 (C=O, amide I), ~1620 (C=C), ~1540 (N-H bend, amide II)
Mass Spec. (ESI-MS)[M-H]⁻ at m/z 234.08[M-H]⁻ at m/z 128.04[M-H]⁻ at m/z 218.08

IV. Alternative Synthetic Routes: A Comparative Overview

While the Schotten-Baumann reaction is a classic and reliable method, other strategies for N-acylation are available and may offer advantages in specific contexts.

  • Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases or aminoacylases offer a greener alternative, often proceeding under mild conditions with high selectivity.[9] However, enzyme cost and stability can be limiting factors.

  • Activated Ester Method: The use of activated esters of 2-benzylacrylic acid (e.g., N-hydroxysuccinimide ester) can facilitate amide bond formation under mild conditions, often with high yields and purity.

  • Direct Amidation: Direct condensation of the carboxylic acid and amine using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common alternative, though it may require more stringent purification to remove byproducts.

Alternative_Synthesis cluster_schotten_baumann Schotten-Baumann cluster_enzymatic Enzymatic Synthesis cluster_activated_ester Activated Ester Method cluster_direct_amidation Direct Amidation sb1 Acid Chloride Formation sb2 Amidation with Base sb1->sb2 e1 Enzyme Activation of Acid e2 Amide Bond Formation e1->e2 ae1 Activated Ester Formation ae2 Aminolysis ae1->ae2 da1 Coupling Agent Activation da2 Amide Formation da1->da2

V. Performance in Application: A Comparative Perspective

N-acryloyl amino acids are primarily utilized as monomers in the synthesis of functional polymers for biomedical applications. The choice of the amino acid side chain significantly impacts the properties of the resulting polymer.

  • Hydrogel Formation: N-acryloyl glycine is a hydrophilic monomer that can be used to create highly swellable hydrogels.[10] The incorporation of this compound is expected to increase the hydrophobicity of the hydrogel, potentially leading to a lower swelling ratio but enhanced mechanical strength due to hydrophobic interactions and π-π stacking. This could be advantageous for applications requiring more robust hydrogels.

  • Drug Delivery: The benzyl group in this compound can serve as a hydrophobic core for the encapsulation of poorly water-soluble drugs.[11][12] In contrast, polymers derived from N-acryloyl glycine would be more suitable for the delivery of hydrophilic drugs. N-acryloyl phenylalanine-based polymers also offer hydrophobic domains for drug loading and have been explored for their anti-inflammatory potential.[13]

  • Biocompatibility: While all N-acryloyl amino acids are generally considered biocompatible due to their amino acid origin, the introduction of the benzyl group may influence protein adsorption and cellular interactions, which would require thorough investigation for specific biomedical applications.

VI. Conclusion

This guide has presented a detailed, albeit proposed, pathway for the synthesis and characterization of this compound. By drawing comparisons with the well-established N-acryloyl glycine and N-acryloyl phenylalanine, we have highlighted the potential impact of the benzyl substituent on the physicochemical properties and performance of the resulting polymers. The synthetic route is based on robust and well-understood organic reactions, and the predicted characterization data provide a solid foundation for researchers to embark on the synthesis and exploration of this novel monomer. The unique structural features of this compound make it a promising candidate for the development of advanced biomaterials with tailored properties for applications in drug delivery, tissue engineering, and beyond.

VII. References

  • 2-Benzylacrylic Acid | C10H10O2 | CID 303571. PubChem. [Link]

  • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry (RSC Publishing). [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [No valid URL found]

  • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. [Link]

  • Poly(N-acryl amino acids): a new class of biologically active polyanions. PubMed. [Link]

  • Acryloylglycine | C5H7NO3 | CID 100321. PubChem. [Link]

  • N-Acryloyl glycinamide. PMC. [Link]

  • Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. ACS Publications. [Link]

  • Monomer Choice Influences N-Acryloyl Amino Acid Grafter Conversion via Protease-Catalysis. NIH. [Link]

  • Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry. [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. [Link]

  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. ResearchGate. [Link]

  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. NIH. [Link]

  • (PDF) Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. ResearchGate. [Link]

  • Smart Hydrogel Based on Derivatives of Natural α-Amino Acids for Efficient Removal of Metal Ions from Wastewater. PMC. [Link]

  • Preparation method of racecadotril intermediate 2-(benzyl acrylamide) benzyl acetate. Google Patents.

  • β-BENZOYLACRYLIC ACID. Organic Syntheses Procedure. [Link]

  • A Convenient Synthesis of α-Benzylacrylic Acid. [Link]

  • 1 H NMR spectrum of N-acryloyl 2-glycine (ACG) in dimethyl sulfoxide deuterated (DMSO-d6). 复合材料学报. [Link]

  • Poly N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs. The Royal Society of Chemistry. [Link]

  • High-performance poly(acrylic acid) hydrogels formed with a block copolymer crosslinker containing amino-acid derivatives. Soft Matter (RSC Publishing). [Link]

  • (PDF) Fabrication of Amino Acid Based Silver Nanocomposite Hydrogels from PVA- Poly(Acrylamide-co-Acryloyl phenylalanine) and Their Antimicrobial Studies. ResearchGate. [Link]

  • Reduction-sensitive N, N'-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery. NIH. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Human Metabolome Database. [Link]

  • N-acryloyl-L-phenylalanine | C12H13NO3 | CID 14272438. PubChem. [Link]

  • A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels. [No valid URL found]

  • Recent advances in drug delivery systems based on polypeptides prepared from N‐carboxyanhydrides. SciSpace. [Link]

  • bmse000045 L-Phenylalanine at BMRB. [Link]

  • The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red).. ResearchGate. [Link]

  • Conformational Characterization of Glycine Residues Incorporated into Some Homopolypeptides by Solid-State 13C NMR Spectroscopy. [No valid URL found]

Sources

Safety Operating Guide

Navigating the Disposal of (2-Benzylacryloyl)glycine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

Given the absence of a dedicated SDS for (2-Benzylacryloyl)glycine, a thorough hazard assessment based on its constituent parts—an acryloyl group, a benzyl group, and a glycine backbone—is paramount. This analysis informs all subsequent handling and disposal procedures.

  • Acryloyl Moiety: Acrylates and related compounds can be reactive and may have a tendency to polymerize, sometimes violently if initiated by heat, light, or contaminants. They are often associated with skin, eye, and respiratory irritation.

  • Benzyl Group: While generally of low toxicity, the benzyl group can influence the overall lipophilicity and metabolic profile of the molecule.

  • Glycine Backbone: As a simple amino acid, glycine itself is not considered hazardous[1].

Based on this structural analysis, this compound should be handled as a potentially hazardous substance. It is prudent to assume it may be an irritant, and potentially reactive. Therefore, all waste containing this compound must be managed as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, it is essential to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety, mandated by OSHA standards[2][3].

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects against splashes of solutions containing the compound or dust particles of the solid form.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which could lead to irritation or absorption.
Body Protection A standard laboratory coat, fully buttoned.Protects street clothes and skin from contamination.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. Use in a fume hood is advised.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary, in which case a formal respiratory protection program must be in place.

Segregation and Collection of Waste

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory agencies like the EPA[4][5]. Mixing incompatible waste streams can lead to dangerous chemical reactions[6].

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Select a container that is chemically compatible with this compound and any solvents used in the waste mixture. A high-density polyethylene (HDPE) container is often a suitable choice. The container must be in good condition, with a secure, leak-proof lid[5].

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled. The label should include:

    • The words "Hazardous Waste"[4][6].

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas[6].

    • A list of all other constituents in the waste, including solvents and their approximate percentages.

    • The associated hazards (e.g., "Irritant," "Potentially Reactive")[6].

    • The date the waste was first added to the container.

  • Collect the Waste:

    • Solid Waste: Collect dry, solid this compound in a designated, labeled solid waste container. This includes contaminated weigh boats, filter paper, and gloves.

    • Liquid Waste: Collect solutions containing this compound in a designated, labeled liquid waste container. Do not mix with other waste streams unless you have confirmed their compatibility.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste[7]. This minimizes the release of vapors and prevents spills.

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[4][6][7][8].

  • Location: The SAA should be a designated area within your laboratory, such as a secondary containment tray in a fume hood or a designated cabinet.

  • Segregation within the SAA: Store the this compound waste away from incompatible materials. For instance, keep it separate from strong acids, bases, and oxidizing agents[6].

  • Volume Limits: The EPA limits the amount of hazardous waste that can be stored in an SAA to 55 gallons[4][7].

G cluster_generation Waste Generation cluster_collection Waste Collection & Labeling cluster_storage Satellite Accumulation Area (SAA) Storage cluster_disposal Final Disposal gen Generate this compound Waste container Select & Label Compatible Container gen->container collect Collect Waste (Solid/Liquid) container->collect close Keep Container Closed collect->close saa Store in SAA close->saa segregate Segregate from Incompatibles saa->segregate pickup Arrange for EHS Pickup segregate->pickup transport Transport to Central Waste Facility pickup->transport dispose Final Disposal by Licensed Vendor transport->dispose

Caption: Workflow for the disposal of this compound.

Arranging for Final Disposal

When the waste container is full or has been in the SAA for an extended period (typically not exceeding one year, though institutional policies may vary), it is time to arrange for its removal[6].

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and ultimate disposal of hazardous waste[7]. Follow their specific procedures for requesting a waste pickup.

  • Documentation: You may need to complete a hazardous waste manifest or another form of documentation provided by your EHS office. Ensure all information is accurate and complete.

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal vendor to transport, treat, and dispose of the waste in accordance with all federal, state, and local regulations[9][10]. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash [8][11].

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and being prepared is crucial. Your laboratory's Chemical Hygiene Plan (CHP) should detail specific emergency procedures[12][13].

In Case of a Spill:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your EHS office or emergency response team.

  • Contain the Spill: If the spill is small and you are trained to handle it, use a chemical spill kit with an appropriate absorbent material.

  • Clean the Area: Once the spill is absorbed, collect the contaminated material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

In Case of Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[14].

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[14].

  • Inhalation: Move to fresh air.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical, including its name and any known hazards.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper disposal of chemical waste is as integral to the scientific process as the experiments themselves.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Occupational Safety and Health Administration. Laboratories - Standards. [Link]

  • CloudSDS. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]

  • Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • LabManager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Bisor Corporation. SAFETY DATA SHEET. [Link]

Sources

Definitive Safety Protocol: Personal Protective Equipment for Handling (2-Benzylacryloyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2-Benzylacryloyl)glycine. As this compound is a novel or uncharacterized substance, no specific Safety Data Sheet (SDS) is publicly available. Therefore, this protocol is grounded in the essential principle of chemical safety: treat all unknown substances as potentially hazardous .[1] The recommendations herein are based on an analysis of the compound's chemical structure and authoritative guidelines for handling novel chemical entities.

The structure of this compound contains an acryloyl group. Related acryloyl compounds, such as acryloyl chloride, are known to be highly toxic, volatile, and corrosive, capable of causing severe health consequences including skin irritation, pulmonary edema, and other serious injuries upon exposure.[2][3][4][5][6] While the addition of the benzyl and glycine moieties may alter its toxicological profile, the reactivity of the acryloyl functional group necessitates a highly cautious approach. This guide establishes the minimum personal protective equipment (PPE) and handling protocols required to mitigate potential risks.

The Hierarchy of Controls: A Foundational Safety Strategy

Before any work begins, it is critical to understand that PPE is the last line of defense. A robust safety plan always prioritizes controls that eliminate or reduce the hazard at its source. The hierarchy of controls is a fundamental concept in laboratory safety, mandated by regulations from bodies like the Occupational Safety and Health Administration (OSHA).[7][8]

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Can the hazardous chemical be removed? Engineering Engineering Controls Substitution->Engineering Can a less hazardous chemical be used? Admin Administrative Controls Engineering->Admin Can the hazard be isolated from personnel? PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE How can work practices limit exposure?

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination and substitution are generally not feasible in a research context. Therefore, the focus must be on robust engineering controls, strict administrative procedures, and comprehensive PPE.

Core Directive: Personal Protective Equipment (PPE)

Given the unknown hazard profile and the presence of a reactive acryloyl group, a comprehensive PPE strategy is mandatory to prevent all routes of exposure, including skin contact, eye contact, and inhalation.[9][10]

Protection Type Required Equipment Specifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles are mandatory. They must be ANSI Z87.1 compliant and provide a full seal around the eyes to protect against splashes and potential vapors.[9][11] A face shield must be worn over the goggles whenever handling the neat compound (solid or liquid), preparing solutions, or running reactions, as this provides a secondary barrier against splashes or exothermic events.[10][11]
Hand Protection Double Gloving: NitrileDouble gloving is required. Use two pairs of chemical-resistant nitrile gloves.[11] Nitrile provides good protection against a wide range of chemicals, but breakthrough times are unknown for this compound.[12] The outer glove should be removed and replaced immediately upon any suspected contact. The inner glove provides temporary protection during this change. Never wear latex gloves, as they offer poor chemical protection.[11]
Body Protection Flame-Resistant (FR) Laboratory CoatA buttoned, flame-resistant lab coat with long sleeves is required to protect skin and clothing.[10][12] Ensure the material is appropriate for the solvents being used in the procedure. Do not wear street clothes that expose skin, such as shorts or sandals; long pants and fully enclosed shoes are mandatory.[13][14]
Respiratory Protection Not Required if Used in a Certified Fume HoodAll handling of this compound must be performed inside a certified chemical fume hood to control airborne contaminants.[2][9] If procedures absolutely cannot be conducted in a fume hood, a full risk assessment must be performed by your institution's Environmental Health & Safety (EHS) office, which may require the use of a respirator under a formal Respiratory Protection Program.[8][12]

Operational and Disposal Plans

Step-by-Step PPE Donning & Doffing Protocol

Donning (Putting On):

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Eye & Face Protection: Put on your chemical splash goggles first, then the face shield.

Doffing (Taking Off) - To be performed after work is complete and the area is clean :

  • Outer Gloves: Remove the outer pair of gloves by peeling one off from the cuff, turning it inside out, and using it to peel off the second glove. Dispose of them in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield, followed by the goggles. Handle by the straps or sides to avoid touching the front surface. Place in a designated area for cleaning.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated storage location.

  • Inner Gloves: Remove the final pair of gloves using the same technique as before. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[13]

Handling and Disposal Workflow

All waste generated from handling this compound, including contaminated gloves, pipette tips, and paper towels, must be treated as hazardous waste. Never dispose of this material in standard trash or down the sink.[1][14]

cluster_1 Waste Disposal Workflow Start Work Complete Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Solid_Container Designated Solid Hazardous Waste Container Segregate->Solid_Container Contaminated PPE, paper towels, etc. Liquid_Container Designated Liquid Hazardous Waste Container Segregate->Liquid_Container Unused solutions, solvent rinses, etc. Label Label Container: 'Hazardous Waste: This compound' Solid_Container->Label Liquid_Container->Label Store Store in Satellite Accumulation Area with Secondary Containment Label->Store EHS Contact EHS for Waste Pickup Store->EHS

Caption: Step-by-step workflow for the safe disposal of hazardous waste.

Disposal Plan:

  • Segregation: Do not mix waste from this compound with other waste streams.[1] Use separate, designated containers for solid and liquid waste.

  • Containment: All waste must be collected in leak-proof, chemically compatible containers that are kept securely closed except when adding waste.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[15][16][17]

  • Storage: Store the sealed container in a designated satellite accumulation area with secondary containment to prevent spills.

  • Pickup: Contact your institution's EHS department for proper disposal by a licensed vendor.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][13]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][13]

  • Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[13]

All incidents, including near misses, must be reported to your supervisor and your institution's EHS office to prevent future occurrences. This adherence to a comprehensive safety culture is paramount in a research environment.[18][19]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • Essential Safety and Handling Protocols for Uncharacterized Compounds. Benchchem.

  • Acryloyl Chloride Exposure: Lessons Learned. Stanford Environmental Health & Safety.

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety.

  • Safety in Academic Chemistry Laboratories. American Chemical Society.

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog.

  • OSHA Standards for Biological Laboratories. ASPR TRACIE.

  • American Chemical Society ACS Lab Safety Checklist. SafetyCulture.

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.

  • Safety Tipsheets & Best Practices. American Chemical Society.

  • A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Chemical Health & Safety.

  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno Environmental Health & Safety.

  • A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers | Request PDF. ResearchGate.

  • American Chemical Society (ACS) Laboratory Safety Practice Test 2025. Examzify.

  • Personal Protective Equipment (PPE). CHEMM.

  • Chemical Safety: Personal Protective Equipment. University of California San Francisco, Environment, Health & Safety.

  • Personal Protective Equipment and Chemistry. Chemical Safety Facts.

  • A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Publications.

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine.

  • Unknown Chemicals. Purdue University Environmental Health and Safety.

  • Acryloyl Chloride: Hazards, Safety & Industrial Uses. CloudSDS.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.

  • SAFETY DATA SHEET for Capryloyl Glycine. Bisor Corporation.

  • SAFETY DATA SHEET for N-Benzylglycine. Fisher Scientific.

  • SAFETY DATA SHEET for Glycine. Sigma-Aldrich.

  • SAFETY DATA SHEET for Glycine - All Grades. GEO Specialty Chemicals.

  • Personal protective equipment for handling N-(2-Aminoethyl)glycine. Benchchem.

  • Safety Data Sheet for Capryloyl glycine. Biosynth.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.